Kukoamine B
描述
This compound has been reported in Solanum tuberosum and Lycium chinense with data available.
an anti-sepsis agent isolated from Lycium chinense; structure in first source
属性
IUPAC Name |
N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRAOCFRRTWUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164991-67-7 | |
| Record name | Kukoamine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KUKOAMINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kukoamine B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kukoamine B (KB) is a naturally occurring spermine alkaloid first isolated from the root bark of Lycium chinense (Cortex lycii), a plant long used in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its potent and diverse pharmacological activities, primarily as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, key triggers of sepsis.[3][4] Extensive research has demonstrated its anti-inflammatory, antioxidant, and cytoprotective effects, positioning it as a promising candidate for therapeutic development, particularly in the context of sepsis and other inflammatory conditions.[2][5][6] This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental data.
Discovery and Natural Sources
This compound was discovered during a screening of traditional Chinese herbs for compounds with high affinity for LPS and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that can trigger sepsis.[1] Cortex lycii, the dried root bark of Lycium chinense or Lycium barbarum, was identified as a primary source of this bioactive molecule.[1][7] this compound is considered a unique marker for Lycii Radicis Cortex due to its bioactivity and abundance in the herb.[5]
Isolation and Purification
The isolation of this compound from Cortex lycii typically involves a multi-step process combining various chromatographic techniques. A general workflow is as follows:
A specific study details a method involving initial screening with a biosensor to identify fractions with high affinity for LPS and CpG DNA, followed by chromatographic purification.[1] High-speed counter-current chromatography (HSCCC) has also been explored as an efficient method for the preparative isolation of natural products and could be applicable for this compound.
A validated UPLC-MS/MS method for the quantification of this compound in human plasma has been developed, utilizing solid-phase extraction (SPE) for sample preparation and a Waters Acquity HSS T3 column for separation with a gradient elution of formic acid in water and methanol.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of this compound stems from its ability to directly bind to and neutralize LPS and CpG DNA.[1][3] This interaction prevents their binding to Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells.[8][9] The inhibition of TLR signaling cascades subsequently suppresses the activation of downstream inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2]
The binding affinities of this compound are quantitatively described by their dissociation constants (Kd):
| Ligand | Kd (µM) |
| LPS | 1.23 - 1.24 |
| CpG DNA | 0.66 |
| Data sourced from multiple studies.[3][4] |
By inhibiting the NF-κB pathway, this compound reduces the nuclear translocation of the p65 subunit, leading to a decrease in the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
In vivo studies using a lipopolysaccharide-induced septic mouse model have demonstrated that this compound administration significantly reduces plasma LPS levels, protects against liver injury, and decreases the expression of pro-inflammatory cytokines.[2][4]
Antioxidant Activity
This compound is a potent antioxidant, exhibiting radical scavenging and metal-chelating properties.[6][10] Comparative studies have shown that this compound has superior antioxidant potential to its isomer, Kukoamine A.[6] This activity is attributed to its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals.
The antioxidant capacity of this compound has been quantified using various in vitro assays:
| Assay | IC50 (µg/mL) |
| DPPH• scavenging | 10.33 ± 0.28 |
| •O2− scavenging | 2.50 ± 0.12 |
| •OH scavenging | 20.37 ± 0.65 |
| Cu2+-reducing power | 10.12 ± 0.28 |
| Data represents the mean ± SD (n=3).[6][10] |
Experimental Protocols
Antioxidant Activity Assays
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the this compound solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or an inflammatory stimulus (e.g., LPS) for the desired duration.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Anti-inflammatory Assay (LPS-induced Sepsis Model)
-
Acclimate male C57BL/6 mice for one week.
-
Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
Administer this compound (intravenously or i.p.) at various doses at a specified time point relative to the LPS challenge.
-
Monitor survival rates over a defined period.
-
At specific time points, collect blood and tissue samples for analysis.
-
Measure plasma levels of LPS, TNF-α, and IL-6 using ELISA kits.
-
Perform histological analysis of organs (e.g., liver, lungs) to assess tissue damage.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel therapeutics for sepsis and other inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this remarkable molecule. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Kukoamine B from Cortex lycii: A Technical Guide to Isolation, Analysis, and Biological Activity
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Kukoamine B, a bioactive spermine alkaloid derived from Cortex lycii, the root bark of Lycium chinense or Lycium barbarum. This document details the methodologies for its isolation and purification, analytical quantification, and explores its significant biological activities and underlying mechanisms of action.
Isolation and Purification of this compound
This compound is a primary bioactive constituent of Cortex lycii, and its effective isolation is crucial for research and development.[1] The following protocol is a synthesis of established methods for the extraction and purification of this compound.
Extraction Protocol
An optimized extraction procedure favors the use of an acidified solvent to facilitate the release of alkaloids.[2]
Materials and Reagents:
-
Dried Cortex lycii powder (passed through a 200-mesh sieve)
-
Extraction Solvent: 50% methanol (v/v) in water with 0.5% acetic acid (v/v)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Accurately weigh 0.5 g of pulverized Cortex lycii powder.[2]
-
Add 20 mL of the extraction solvent to the herbal powder.[2]
-
Sonicate the mixture in an ultrasonic bath (e.g., 100 W) for 30 minutes.[2]
-
Centrifuge the mixture at 2880 x g for 10 minutes.[2]
-
Collect the supernatant.[2]
-
Re-extract the pellet with an additional 20 mL of the extraction solvent for another 30 minutes under sonication.[2]
-
Centrifuge the mixture again and combine the supernatants.[2]
-
The pooled supernatant contains the crude extract of this compound and is ready for further purification.
Purification by Affinity and Chromatography
For isolating this compound as a potential anti-sepsis agent, a dual-target affinity-based screening and purification has been successfully employed.[3] This involves using bacterial lipopolysaccharide (LPS) and CpG DNA as targets.
Procedure Overview:
-
Affinity Screening: The crude extract from Cortex lycii is screened for high affinity to immobilized LPS and CpG DNA using biosensor technology.[3]
-
Chromatographic Purification: Fractions from the crude extract demonstrating high affinity are then subjected to chromatographic methods. This is often coupled directly with the biosensor to selectively purify fractions that retain a high affinity for LPS and CpG DNA.[3]
-
Final Isolation: The final purification of the monomer this compound is achieved through further chromatographic steps, yielding the pure compound.[3]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are reliable methods for the quantification of this compound.[4][5]
HPLC Method for Quality Control
A validated HPLC method has been established for the quality control of Cortex lycii, using this compound as a chemical marker.[2]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Zorbax C18 SB-AQ (250 mm × 4.6 mm i.d., 5 μm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile |
| Gradient Program | 0–15 min, 12–16% B;15–35 min, 16–22% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
Table 2: HPLC Method Validation Parameters
| Parameter | This compound |
|---|---|
| Linearity (r²) | 0.9999 |
| Limit of Detection (LOD) | 1.86 µg/mL |
| Limit of Quantification (LOQ) | 9.29 µg/mL |
| Precision (RSD%) | 0.57% |
| Repeatability (RSD%) | 0.92% |
| Accuracy (Recovery) | 98.49–101.67% |
Data sourced from Li et al., 2017.[2]
UPLC-MS/MS for Biological Samples
A sensitive UPLC-MS/MS method has been developed for quantifying this compound in human blood and urine, which is essential for pharmacokinetic studies.[5]
Table 3: UPLC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC® HSS T3 (2.1×50mm i.d., 1.8μm) |
| Sample Preparation | Solid Phase Extraction (Blood), Direct Dilution (Urine) |
| Run Time | 1.5 min (gradient elution) |
| Mass Spectrometry | API-5500 with Electro-Spray Ionization (ESI) |
| MRM Transition | m/z 531.3(+)→222.1(+) |
| Linearity Range | Blood: 10.0-2000.0 ng/mLUrine: 0.5-500.0 ng/mL |
Data sourced from Liu et al., 2016.[5]
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][6][7]
Anti-inflammatory and Anti-Sepsis Activity
This compound has demonstrated significant potential as an anti-sepsis agent by directly neutralizing bacterial endotoxins like LPS and CpG DNA.[3] This action prevents the activation of key inflammatory signaling pathways. This compound inhibits the upregulation of Toll-like receptor 4 (TLR4) and TLR9 expression, which are the primary receptors for LPS and CpG DNA, respectively.[3] Downstream, it attenuates the nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[3][8]
Neuroprotective Effects
This compound protects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity.[6] Overactivation of NMDA receptors (NMDARs) is a major cause of cerebral ischemia. This compound can down-regulate the expression of the NR2B subunit of the NMDAR and modulate downstream signaling molecules, including p-ERK, p-CREB, and p-AKT.[6] It also reduces oxidative stress by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity.[6]
Antioxidant Activity
This compound is a potent antioxidant. Comparative studies with its isomer, Kukoamine A, have shown that this compound consistently exhibits superior antioxidant capacity in various assays.[7]
Table 4: Comparative Antioxidant Activity (IC₅₀ Values in µM)
| Assay | This compound | Kukoamine A |
|---|---|---|
| DPPH• Scavenging | 126.9 ± 1.5 | 158.5 ± 2.6 |
| •O₂⁻ Scavenging | 100.2 ± 10.3 | 129.8 ± 12.5 |
| •OH Scavenging | 358.4 ± 15.6 | 400.1 ± 13.9 |
| Cu²⁺ Reducing | 105.3 ± 4.5 | 133.5 ± 3.8 |
Data represents mean ± SD. Sourced from Li et al., 2018.[7]
Key Experimental Protocols
In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)
This protocol details the assessment of this compound's anti-inflammatory effects in LPS-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.3 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, or longer for cytokine analysis).[9]
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to measure the phosphorylation of key signaling proteins like p38, JNK, and the NF-κB p65 subunit.[9]
-
Cytokine Analysis: Collect the cell supernatant to measure the levels of pro-inflammatory mediators such as TNF-α and IL-1β using ELISA or other immunoassays.
In Vivo Sepsis Model
This protocol provides an overview of an in vivo model to test the efficacy of this compound against sepsis.
Procedure:
-
Animal Model: Use appropriate laboratory mice (e.g., C57BL/6).
-
Induction of Sepsis: Induce sepsis by administering a lethal challenge of heat-killed E. coli or a mixture of LPS and CpG DNA via intraperitoneal injection.[3]
-
Treatment: Administer this compound (intravenously or intraperitoneally) at various doses either before or after the septic challenge.[8]
-
Monitoring: Monitor the survival rate of the mice over a set period.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of LPS and inflammatory cytokines.[8]
-
Histological Analysis: Harvest organs such as the liver and lungs for histological examination to assess tissue damage and inflammatory cell infiltration.[8]
This guide provides a foundational overview for professionals engaged in the research and development of this compound. The detailed protocols and summarized data serve as a practical starting point for further investigation into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Kukoamine B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Lycium chinense, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Notably, this document details its potent dual inhibitory action against lipopolysaccharide (LPS) and CpG DNA, highlighting its potential as a therapeutic agent for sepsis and other inflammatory conditions. Detailed summaries of its effects on key signaling pathways, supported by quantitative data and experimental methodologies, are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical spermine derivative distinguished by the presence of two dihydrocaffeoyl groups.[1] Its chemical structure is fundamental to its biological activity, particularly its ability to bind to pathogen-associated molecular patterns (PAMPs).
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxy-benzenepropanamide | [2][3][4] |
| CAS Number | 164991-67-7 | [2][3][4] |
| Molecular Formula | C₂₈H₄₂N₄O₆ | [2][3][5] |
| Molecular Weight | 530.66 g/mol | [2][5] |
| SMILES String | O=C(N(CCCN)CCCCNCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCC2=CC=C(O)C(O)=C2 | [2] |
| InChI Key | IWRAOCFRRTWUDF-UHFFFAOYSA-N | [2][4] |
| Appearance | Crystalline solid; Solid powder | [2][4] |
| Purity | >95% (Commercially available) | [4][6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |
| λmax | 283 nm | [4][6] |
| Predicted Boiling Point | 844.3±65.0 °C | [7] |
| Predicted Density | 1.232±0.06 g/cm³ | [7] |
Biological Activity and Therapeutic Potential
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its primary mechanism of action in inflammatory conditions is the direct binding and neutralization of LPS and CpG DNA.[3][5]
Table 2: Quantitative Biological Data of this compound
| Parameter | Value | Experimental Model | Reference(s) |
| Binding Affinity (Kd) for LPS | 1.23 µM | Biosensor technology | [8] |
| Binding Affinity (Kd) for CpG DNA | 0.66 µM | Biosensor technology | [8] |
| Dissociation Equilibrium Constant (KD) for CpG DNA | 4.82 × 10⁻⁷ M | Dual polarization interferometry | [2] |
| Inhibition of TNF-α and IL-6 release | 50-200 µM (12 h) | LPS- and CpG DNA-induced RAW 264.7 cells | [8] |
| Neuroprotection | 5-20 µM (2 h) | H₂O₂-induced SH-SY5Y cells | [8] |
| Anti-osteoporotic effects | 2, 5 mg/kg (p.o., daily, 12 weeks) | Ovariectomized (OVX) mice | [8] |
| Anti-diabetic and anti-inflammatory effects | 25, 50 mg/kg (i.g., daily, 9 weeks) | High-fat/high-fructose-fed rats | [6][8] |
Anti-Sepsis and Anti-Inflammatory Activity
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving the recognition of PAMPs like LPS (from Gram-negative bacteria) and CpG DNA (from bacteria) by Toll-like receptors (TLRs).[9][10] this compound acts as a dual inhibitor of these PAMPs.[3][5] By binding to LPS and CpG DNA, this compound prevents their interaction with TLR4 and TLR9, respectively.[4][11] This, in turn, inhibits the downstream activation of signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][11]
Caption: this compound inhibits inflammation by binding to LPS and CpG DNA.
Neuroprotective and Antioxidant Activity
This compound has demonstrated significant neuroprotective effects against oxidative stress. It enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] Furthermore, it has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and apoptosis.
Caption: this compound promotes cell survival by modulating PI3K/Akt and MAPK pathways.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies that have been employed in the study of this compound.
Isolation and Purification
This compound is naturally found in the root bark of Lycium chinense. A common method for its isolation involves:
-
Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography with different stationary phases (e.g., silica gel, C18) and solvent gradients.
-
Purification: The fractions showing high affinity for LPS and CpG DNA, as determined by biosensor analysis, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[11][12][13]
Caption: Workflow for the isolation and purification of this compound.
In Vitro Assays
-
Binding Affinity Assays: The interaction between this compound and its targets (LPS and CpG DNA) has been quantified using biosensor technology, such as surface plasmon resonance (SPR) or dual polarization interferometry.[2][3] These techniques measure the change in refractive index at a sensor surface as molecules bind, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd).
-
Cell Viability Assays: The cytotoxicity of this compound and its protective effects against various insults (e.g., oxidative stress) are typically assessed using assays like the MTT or WST-8 assay in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).[8][14]
-
Cytokine Release Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the anti-inflammatory effects of this compound.[6]
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key components of signaling pathways (e.g., p-p38, p-JNK, p-ERK, Akt) to elucidate the mechanism of action of this compound.[15]
In Vivo Studies
-
Sepsis Models: The efficacy of this compound in treating sepsis is evaluated in animal models, typically mice. Sepsis is induced by administering a lethal dose of heat-killed E. coli or LPS. The protective effects of this compound are assessed by monitoring survival rates and measuring the levels of circulatory LPS and pro-inflammatory cytokines.[3][8][9]
-
Metabolic Disease Models: The effects of this compound on insulin resistance and obesity have been studied in rats fed a high-fat/high-fructose diet. Parameters such as body weight, blood glucose, insulin levels, and lipid profiles are monitored.[6]
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are investigated in healthy human volunteers through randomized, double-blind, placebo-controlled phase I clinical trials.[1][16]
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel anti-sepsis therapies. Furthermore, its neuroprotective, antioxidant, and anti-diabetic properties warrant further investigation for other therapeutic applications. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the inhibition mechanism of this compound against CpG DNA via binding and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kukoamine A activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B (CAS: 164991-67-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KuB), a spermine alkaloid with the CAS number 164991-67-7, is a bioactive compound isolated from the root cortex of Lycium chinense, a plant used in traditional medicine. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is presented to support further research and drug development efforts.
Chemical and Physical Properties
This compound is characterized by a spermine backbone conjugated to dihydrocaffeoyl moieties. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 164991-67-7 |
| Molecular Formula | C₂₈H₄₂N₄O₆ |
| Molecular Weight | 530.66 g/mol |
| IUPAC Name | N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxybenzenepropanamide |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
| Purity | Typically >95% (HPLC) |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. The following tables summarize the key quantitative data associated with these activities.
Anti-inflammatory Activity
| Assay/Model | Target/Parameter | Result | Reference(s) |
| Biosensor Affinity Assay | Lipopolysaccharide (LPS) Binding (Kd) | 1.23 µM | [1] |
| Biosensor Affinity Assay | CpG DNA Binding (Kd) | 0.66 µM | [1] |
| LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 release inhibition (50-200 µM) | Dose-dependent inhibition | [1] |
| E. coli-induced sepsis in mice (i.v. injection) | Mortality Rate Reduction (15, 30, 60 mg/kg) | Reduced from 87.5% to 37.5% (at 60 mg/kg) | [1] |
| E. coli-induced sepsis in mice (i.v. injection) | Mortality Rate Reduction (1.25, 2.5, 5 mg/kg) | Reduced from 95% to 45% (at 5 mg/kg) | [1] |
Antioxidant Activity
| Assay | IC₅₀ Value (µM) | Reference(s) |
| PTIO• Scavenging (pH 7.4) | 15.3 ± 1.2 | [2][3] |
| Cu²⁺ Reducing | 10.8 ± 0.5 | [2][3] |
| DPPH• Scavenging | 12.5 ± 0.7 | [2][3] |
| •O₂⁻ Scavenging | 18.2 ± 1.5 | [2][3] |
| •OH Scavenging | 25.6 ± 2.1 | [2][3] |
Neuroprotective and Anti-diabetic Activity
| Activity | Model | Key Findings | Reference(s) |
| Neuroprotection | NMDA-induced toxicity in SH-SY5Y cells | Protected against injury, apoptosis, and LDH release; Reduced oxidative stress.[4] | [4] |
| Neuroprotection | H₂O₂-induced apoptosis in SH-SY5Y cells | Increased cell viability and restored mitochondrial membrane potential at concentrations of 5-20 μM.[1] | [1] |
| Anti-diabetic | db/db mice (50 mg/kg/day for 9 weeks) | Lowered blood glucose without body weight gain; Reduced circulating triglycerides and cholesterol.[4] | [4] |
| Anti-diabetic | High-fat/high-fructose-fed rats (25 and 50 mg/kg) | Attenuated body weight gain, insulin resistance, and lipid accumulation.[5][6] | [5][6] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms of action, primarily by modulating key signaling pathways.
Dual Inhibition of LPS and CpG DNA in Sepsis
A primary mechanism of KuB's anti-sepsis effect is its ability to directly bind to and neutralize both lipopolysaccharide (LPS) and CpG DNA.[1][7] This dual inhibition prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively.[8] This, in turn, blocks the activation of downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][8]
Caption: this compound's dual inhibition of LPS and CpG DNA signaling pathways.
Neuroprotection via NMDA Receptor Antagonism and Antioxidant Pathways
KuB demonstrates neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit.[4] This action helps to prevent excitotoxicity, a major contributor to neuronal damage in conditions like cerebral ischemia. Additionally, KuB mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and by modulating the PI3K/Akt and MAPK signaling pathways.[4]
Caption: Neuroprotective mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.
In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Anti-diabetic Study: db/db Mouse Model
Objective: To assess the anti-diabetic effects of this compound in a genetically diabetic mouse model.
Materials:
-
Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)
-
Wild-type control mice (e.g., C57BLKS/J)
-
This compound
-
Vehicle (e.g., saline or water)
-
Glucometer and test strips
-
Equipment for blood collection and analysis
Procedure:
-
Animal Acclimatization: Acclimatize male db/db mice and their wild-type littermates for at least one week before the experiment.
-
Grouping: Divide the db/db mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group). Include a group of wild-type mice as a non-diabetic control.
-
Treatment: Administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 9 weeks).
-
Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum insulin, triglycerides, and cholesterol.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on diabetic parameters.
Caption: Workflow for in vivo anti-diabetic study in db/db mice.
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action, particularly its dual inhibitory effect on LPS and CpG DNA and its neuroprotective properties, make it a strong candidate for further investigation in the development of novel therapeutics for sepsis, neurodegenerative diseases, and metabolic disorders. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this compelling molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 4. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, primarily centered around the neutralization of inflammatory triggers, modulation of key signaling pathways, and scavenging of reactive oxygen species.
Anti-inflammatory Activity
A primary mechanism of this compound's anti-inflammatory action is its high-affinity binding to pathogen-associated molecular patterns (PAMPs), specifically lipopolysaccharide (LPS) and CpG DNA.[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, and CpG DNA, found in microbial DNA, are potent triggers of the inflammatory response through their interaction with Toll-like receptors (TLRs), namely TLR4 and TLR9, respectively.[1][5]
By directly binding to LPS and CpG DNA, this compound effectively neutralizes these molecules, preventing their interaction with TLRs on immune cells.[4][5] This sequestration of PAMPs leads to the downstream inhibition of inflammatory signaling cascades.
Signaling Pathway Modulation:
-
NF-κB Pathway: this compound has been shown to significantly inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3] In response to LPS, the binding to TLR4 typically initiates a signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this process, leading to a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4][6] It also downregulates the expression of adhesion molecules like ICAM-1 and VCAM-1.[1][2][3]
-
MAPK Pathway: Evidence suggests that this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been observed to affect the phosphorylation of p38, ERK, and JNK, which are key kinases involved in the inflammatory response.[7]
This compound Anti-inflammatory Signaling Pathway.
Antioxidant Activity
This compound demonstrates significant antioxidant properties, contributing to its cytoprotective effects.[8][9][10] The antioxidant mechanism of this compound is multifaceted and includes:
-
Direct Radical Scavenging: this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O₂⁻) and hydroxyl radicals (•OH).[8][9] This activity is attributed to its chemical structure, which includes phenolic moieties capable of donating hydrogen atoms to neutralize free radicals.[8]
-
Metal Ion Chelation: this compound has been shown to chelate ferrous ions (Fe²⁺).[8][9] By sequestering these ions, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Enhancement of Endogenous Antioxidant Enzymes: In cellular models, this compound treatment has been associated with increased activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6][11]
This compound Antioxidant Mechanisms.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in the context of excitotoxicity and oxidative stress-induced neuronal damage.
-
NMDA Receptor Antagonism: A key mechanism of its neuroprotective action is the antagonism of N-methyl-D-aspartate receptors (NMDARs).[11] Overactivation of NMDARs leads to excessive calcium (Ca²⁺) influx, a primary driver of neuronal cell death in ischemic events. This compound has been shown to have a high affinity for the NR2B subunit of the NMDAR, thereby inhibiting Ca²⁺ influx.[11]
-
Modulation of Downstream Signaling: By antagonizing NMDARs, this compound modulates downstream signaling pathways, including the phosphorylation of ERK, CREB, and AKT.[11] It also influences the Bcl-2/Bax ratio, shifting the balance towards cell survival.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference |
| PTIO•-scavenging (pH 7.4) | Lower than Kukoamine A | [8] |
| Cu²⁺-reducing | Lower than Kukoamine A | [8] |
| DPPH•-scavenging | Lower than Kukoamine A | [8] |
| •O₂⁻-scavenging | Lower than Kukoamine A | [8] |
| •OH-scavenging | Lower than Kukoamine A | [8] |
Table 2: In Vivo and Clinical Trial Dosages of this compound
| Study Type | Model | Dosage | Route of Administration | Effect | Reference |
| Pre-clinical | LPS-induced septic mice | 20 µg/kg | Intravenous | Reduced plasma LPS, inhibited NF-κB activation | [1] |
| Pre-clinical | High-fat/high-fructose-fed rats | 25 and 50 mg/kg | - | Attenuated insulin resistance, oxidative stress, and inflammation | [6] |
| Phase I Clinical Trial | Healthy volunteers | 0.005-0.48 mg/kg (single dose) | - | Favorable safety and tolerability | [5][12] |
| Phase I Clinical Trial | Healthy volunteers | 0.06, 0.12, 0.24 mg/kg (multiple doses) | Intravenous infusion | Safe and tolerable | [13] |
| Phase IIa Clinical Trial | Sepsis patients | 0.06, 0.12, 0.24 mg/kg | Every 8 hours for 7 days | Well tolerated and safe | [14][15][16] |
Key Experimental Protocols
Determination of Plasma LPS Concentration
Objective: To quantify the level of lipopolysaccharide in plasma samples.
Methodology: The Limulus Amebocyte Lysate (LAL) test is employed.[1]
-
Collect blood samples and separate plasma.
-
Add 100 µl of each plasma sample to 100 µl of quantitative LAL reagents dissolved in LPS-free water.
-
Incubate the mixture at 37°C for 2 hours.
-
Measure the gel clotting formation of the LAL products using a kinetic turbidimetric assay. The formation of the gel clot is proportional to the endotoxin concentration in the sample.
MTT Assay for Cell Viability
Objective: To assess the cytoprotective effect of this compound against oxidative stress-induced cell death.
Methodology: The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used.[8][9][10]
-
Seed bone marrow-derived mesenchymal stem cells (bmMSCs) in a 96-well plate.
-
Induce oxidative damage using a Fenton reagent (e.g., FeCl₂ and H₂O₂).
-
Treat the damaged cells with varying concentrations of this compound (e.g., 56.5–188.4 μM) for a specified duration.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
MTT Assay Experimental Workflow.
Conclusion
This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action. Its ability to directly neutralize key inflammatory triggers like LPS and CpG DNA, coupled with its potent antioxidant and neuroprotective properties, underscores its therapeutic potential for a range of conditions, most notably sepsis and neurodegenerative diseases. The quantitative data from pre-clinical and clinical studies provide a solid foundation for its continued development. Further research should focus on elucidating the intricate details of its interactions with various signaling pathways and optimizing its therapeutic application through well-designed clinical trials.
References
- 1. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B: A Comprehensive Technical Guide on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KB) is a spermine alkaloid predominantly isolated from the root bark of Lycium chinense (Goji berry), a plant with a long history in traditional medicine. Structurally, KB is characterized by a spermine backbone with dihydrocaffeic acid appendages. In recent years, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Quantitative Data Summary
The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative reference for its binding affinities, inhibitory concentrations, and effective dosages in both in vitro and in vivo systems.
Table 1: Binding Affinity and In Vitro Inhibitory Concentrations of this compound
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | Lipopolysaccharide (LPS) | 1.23 µM | Affinity Biosensor | [1][2] |
| CpG DNA | 0.66 µM | Affinity Biosensor | [1][2] | |
| IC50 (LPS Neutralization) | LPS (2 ng/mL) | 14.93 µM | Limulus Amebocyte Lysate (LAL) Test | [1] |
| IC50 (Antioxidant) | PTIO• scavenging (pH 7.4) | 10.37 ± 0.23 µg/mL | Chemical Assay | [3][4] |
| Cu2+-reducing | 12.18 ± 0.61 µg/mL | Chemical Assay | [3][4] | |
| DPPH• scavenging | 13.90 ± 0.40 µg/mL | Chemical Assay | [3][4] | |
| •O2− scavenging | 20.35 ± 1.01 µg/mL | Chemical Assay | [3][4] | |
| •OH scavenging | 308.20 ± 15.12 µg/mL | Chemical Assay | [3][4] | |
| Effective Concentration | Inhibition of TNF-α & IL-6 release | 50-200 µM | RAW 264.7 macrophages | [1][2] |
| Increased osteoblast differentiation | 10-20 µM | MC3T3-E1 cells | [5][6] | |
| Cytoprotection (Fenton-damaged) | 56.5–188.4 µM | Bone marrow-derived mesenchymal stem cells | [3][4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | This compound Dose | Effect | Reference |
| LPS-induced septic mice | 20 µg/kg (i.v.) | Decreased plasma LPS, TNF-α, IL-1β; inhibited NF-κB activation in the liver. | [7][8] |
| Heat-killed E. coli-challenged mice | 15, 30, 60 mg/kg (i.v.) | Significantly decreased mortality rate. | [1][2] |
| Ovariectomized (OVX) mice | 2, 5 mg/kg (p.o., daily for 12 weeks) | Inhibited bone mineral density loss and restored bone structure. | [5][6] |
| High-fat/high-fructose-fed rats | 25, 50 mg/kg (daily for 5 weeks) | Attenuated body weight gain, insulin resistance, lipid accumulation, oxidative stress, and inflammation. | [9] |
| db/db diabetic mice | 50 mg/kg/day (gavage for 9 weeks) | Lowered blood glucose without body weight gain; reduced circulating triglycerides and cholesterol. | [10][11][12] |
| High-fat diet-induced obese mice | Not specified | Reduced body weight gain, hepatic steatosis, and adipocyte hypertrophy. | [13] |
Key Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and signaling modulatory properties.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are well-documented, particularly in the context of sepsis and inflammatory responses induced by pathogen-associated molecular patterns (PAMPs).
Mechanism of Action:
This compound's primary anti-inflammatory mechanism involves the direct binding and neutralization of lipopolysaccharide (LPS) and CpG DNA.[1][2] This sequestration prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively, on immune cells such as macrophages.[1][2] The inhibition of TLR signaling subsequently attenuates the activation of downstream inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] By preventing the phosphorylation and degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8]
Caption: this compound's anti-inflammatory mechanism.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by scavenging free radicals and modulating intracellular signaling pathways involved in oxidative stress.
Mechanism of Action:
In vitro studies have shown that this compound can directly scavenge various reactive oxygen species (ROS), including superoxide anions (•O2−) and hydroxyl radicals (•OH).[3][4] It also exhibits potent metal-chelating and reducing activities.[3][4] Mechanistically, this compound's antioxidant effects are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. It has been shown to inhibit the phosphorylation of p38 and ERK, which are involved in oxidative stress-induced apoptosis.[3] Furthermore, this compound can activate the PI3K/Akt pathway, which promotes cell survival and upregulates the expression of antioxidant enzymes.[3]
Caption: this compound's antioxidant mechanisms.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, potentially through its antioxidant activities and its ability to modulate neuronal signaling pathways.
Mechanism of Action:
Studies suggest that this compound can protect neurons from excitotoxicity induced by over-activation of N-methyl-D-aspartate receptors (NMDARs).[3] While the exact mechanism is still under investigation, it is hypothesized that this compound may act as an NMDAR antagonist. By reducing excessive calcium influx through NMDARs, this compound can mitigate downstream neurotoxic events, including mitochondrial dysfunction and the activation of apoptotic pathways. Its antioxidant properties also contribute to neuroprotection by reducing oxidative damage in neuronal cells.[3]
Anti-diabetic and Anti-obesity Potential
Emerging evidence suggests that this compound may have therapeutic potential in metabolic disorders such as diabetes and obesity.
Mechanism of Action:
In animal models of diabetes and obesity, this compound has been shown to improve insulin sensitivity, lower blood glucose levels, and reduce lipid accumulation.[9][10][11][12] The proposed mechanisms involve the downregulation of key adipogenesis-related genes, such as Pparg and Cebpa, and the suppression of adipogenic transcription factors.[13] By inhibiting adipocyte differentiation and lipid accumulation, this compound may help to prevent weight gain and improve metabolic parameters.[13]
Anti-osteoporotic Activity
This compound has demonstrated a positive impact on bone health, suggesting its potential use in the management of osteoporosis.
Mechanism of Action:
In vitro studies have shown that this compound can promote the differentiation and mineralization of preosteoblastic MC3T3-E1 cells.[5][6] Concurrently, it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[5][6] This dual action of promoting bone formation and inhibiting bone breakdown suggests that this compound can help to maintain a healthy bone remodeling balance. In vivo, this compound has been shown to prevent bone loss in an ovariectomized mouse model of osteoporosis.[5][6]
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.
In Vivo LPS-Induced Sepsis Model
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Sepsis: Mice are intraperitoneally (i.p.) injected with a single dose of LPS (e.g., 10-20 mg/kg body weight).[7][8]
-
This compound Administration: this compound is typically administered intravenously (i.v.) at a specified dose (e.g., 20 µg/kg) at a set time point after the LPS challenge (e.g., 4 hours).[7][8]
-
Outcome Measures:
-
Survival Rate: Monitored over a period of several days.
-
Plasma Cytokine Levels: Blood is collected at various time points, and plasma levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.
-
Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
NF-κB Activation: Nuclear extracts are prepared from liver tissue, and the nuclear translocation of the p65 subunit of NF-κB is assessed by Western blotting or electrophoretic mobility shift assay (EMSA).
-
Caption: Workflow for in vivo sepsis model.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) and/or CpG DNA to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50-200 µM) for a specified time before stimulation.[1][2]
-
Outcome Measures:
-
Cytokine Production: The concentrations of TNF-α and IL-6 in the culture supernatant are measured by ELISA.
-
Nitric Oxide (NO) Production: NO production is assessed by measuring nitrite levels in the culture supernatant using the Griess reagent.
-
Gene Expression: The mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) are quantified by RT-qPCR.
-
NF-κB Activation: Nuclear extracts are analyzed by Western blot for the p65 subunit of NF-κB.
-
MTT Assay for Cell Viability and Cytoprotection
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are treated with the test compound (e.g., this compound) and/or a cytotoxic agent (e.g., H₂O₂).
-
After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Application: This assay is used to assess the cytotoxicity of this compound itself and its ability to protect cells from various insults.[3][4]
Western Blotting for Signaling Protein Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed to extract total protein or specific cellular fractions (e.g., nuclear and cytoplasmic extracts).
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-p-Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction that can be detected.
-
-
Application: This technique is crucial for elucidating the effects of this compound on signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[7][8]
Conclusion and Future Directions
This compound is a natural compound with a remarkable range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, metabolic regulation, and bone homeostasis makes it a compelling candidate for further investigation in the context of various diseases. The direct neutralization of inflammatory triggers like LPS and CpG DNA is a particularly unique and promising aspect of its mechanism of action.
References
- 1. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Osteoporotic Effects of this compound Isolated from Lycii Radicis Cortex Extract on Osteoblast and Osteoclast Cells and Ovariectomized Osteoporosis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Metabolomics Approach to Investigate this compound—A Potent Natural Product With Anti-diabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. Inhibitory effects of this compound on adipogenesis and lipid accumulation in vitro and obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B for Neuroprotection: A Technical Guide for Researchers
An In-depth Review of Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development
Abstract
Kukoamine B (KuB), a spermine alkaloid derived from the root bark of Lycium chinense, has emerged as a promising natural compound in the field of neuroprotection research. Extensive preclinical studies have demonstrated its multifaceted therapeutic potential against a range of neurological insults and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective properties, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, along with acute neurological events like stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptotic neuronal cell death. This compound has garnered considerable attention for its ability to counteract these detrimental processes. This guide synthesizes the existing scientific literature to present a detailed technical overview of this compound as a neuroprotective agent.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a variety of interconnected mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage. This compound mitigates oxidative stress through several pathways:
-
Direct ROS Scavenging: this compound has been shown to directly scavenge various free radicals.[1]
-
Enhancement of Endogenous Antioxidant Enzymes: Studies have demonstrated that this compound can augment the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] This enhancement of the cellular antioxidant defense system helps to neutralize ROS and reduce oxidative damage.
-
Reduction of Lipid Peroxidation: this compound treatment has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage to cellular membranes.[2]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. This compound has been shown to inhibit neuronal apoptosis through the modulation of key regulatory proteins:
-
Regulation of the Bcl-2 Family: this compound influences the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] An increased Bcl-2/Bax ratio is a key indicator of enhanced cell survival.
-
Inhibition of Caspase Activation: this compound can suppress the activation of executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[2]
Modulation of Signaling Pathways
This compound's neuroprotective effects are also mediated by its ability to modulate intracellular signaling cascades that are critical for cell survival and death.
-
PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a pro-survival pathway that is often dysregulated in neurological disorders. This compound has been shown to activate this pathway, leading to the downstream phosphorylation of proteins that promote cell survival and inhibit apoptosis.[2][5]
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, is often activated in response to cellular stress and can promote apoptosis. This compound has been demonstrated to inhibit the phosphorylation of these pro-apoptotic MAPK proteins.[2]
Inhibition of Amyloid-β Aggregation
In the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Emerging evidence suggests that this compound may interfere with this process, potentially by binding to Aβ monomers or oligomers and preventing their assembly into neurotoxic fibrils.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound and its isomer, Kukoamine A.
Table 1: In Vitro Neuroprotective Effects of Kukoamines
| Cell Line | Insult | Compound | Concentration | Outcome | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | This compound | Not specified | Increased cell viability, restored mitochondrial membrane potential, decreased ROS formation. | [2] |
| PC12 | 6-Hydroxydopamine (6-OHDA) | Kukoamine A | 5, 10, 20 μmol/L | Significantly reduced total and late apoptosis. | [3] |
| bmMSCs | Fenton Reagent | This compound | 56.5–188.4 μM | Concentration-dependently restored cellular viability. | [1][6] |
Table 2: In Vivo Neuroprotective Effects of Kukoamine A
| Animal Model | Insult | Compound | Dosage | Outcome | Reference |
| Wistar Rats | Whole Brain Irradiation | Kukoamine A | 5, 10, 20 mg/kg | Alleviated neuronal abnormality, decreased MDA, increased GSH, SOD, and CAT activities, and reduced apoptosis. | [7] |
| Rats | Myocardial Ischemia/Reperfusion | Kukoamine A | 10, 20 mg/kg | Improved myocardial function, attenuated histological damage, and reduced oxidative stress and inflammation. | [5][8][9] |
Table 3: Antioxidant Activity of Kukoamines (IC₅₀ Values)
| Assay | Kukoamine A (μg/mL) | This compound (μg/mL) | Reference |
| PTIO•-scavenging (pH 7.4) | 49.8 ± 1.5 | 38.5 ± 0.9 | [1] |
| Cu²⁺-reducing | 60.1 ± 2.1 | 45.3 ± 1.8 | [1] |
| DPPH•-scavenging | 75.2 ± 3.2 | 55.6 ± 2.5 | [1] |
| •O₂⁻-scavenging | >250 | 189.4 ± 5.6 | [1] |
| •OH-scavenging | 201.5 ± 8.7 | 155.3 ± 6.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound neuroprotection research.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Introduce the neurotoxic insult (e.g., H₂O₂ or 6-OHDA) to the wells and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis of Apoptotic Proteins (Bax/Bcl-2)
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.
In Vivo Model of Parkinson's Disease (6-OHDA-induced PC12 cells)
The 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC12 cells is a widely used in vitro model for Parkinson's disease research.
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Differentiation (Optional): Differentiate PC12 cells with nerve growth factor (NGF) to induce a neuronal phenotype.
-
Treatment: Pre-treat the cells with this compound at various concentrations for a specified time.
-
6-OHDA Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours to induce dopaminergic cell death.
-
Assessment: Evaluate the neuroprotective effects of this compound using various assays such as MTT for cell viability, flow cytometry for apoptosis, and western blotting for protein expression.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound modulates pro-survival and apoptotic signaling pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound has consistently demonstrated significant neuroprotective potential in a variety of preclinical models. Its ability to combat oxidative stress, inhibit apoptosis, and modulate key signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for neurological disorders. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more complex animal models of neurodegeneration. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel neuroprotective therapy.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound against hydrogen peroxide-induced apoptosis and potential mechanisms in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential expression of Bcl-2 and Bax during gastric ischemia-reperfusion of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect | MDPI [mdpi.com]
- 7. Neuroprotective Effects of Kukoamine a against Radiation-induced Rat Brain Injury through Inhibition of Oxidative Stress and Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Kukoamine B in Sepsis and Septic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] The pathophysiology of sepsis is complex, involving a "cytokine storm" where an excessive release of pro-inflammatory mediators leads to widespread inflammation, tissue damage, and organ failure.[2][3] Key triggers of this inflammatory cascade in bacterial sepsis are pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and CpG DNA from both Gram-negative and Gram-positive bacteria.[4][5][6] These PAMPs are recognized by Toll-like receptors (TLRs), specifically TLR4 for LPS and TLR9 for CpG DNA, initiating signaling pathways that culminate in the production of inflammatory cytokines.[5][7]
Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has emerged as a promising therapeutic candidate for sepsis.[8] It is the first identified dual inhibitor of both LPS and CpG DNA.[4][5][6] By directly binding to and neutralizing these PAMPs, this compound aims to block the inflammatory cascade at its origin, offering a novel approach to sepsis treatment.[4][5][7] This technical guide provides a comprehensive overview of the current research on this compound's role in sepsis, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by acting as a dual antagonist for LPS and CpG DNA.[5][6] This mechanism is distinct from many other sepsis therapies that target downstream inflammatory mediators.
1. Direct Binding and Neutralization of PAMPs: this compound has a high affinity for both LPS and CpG DNA.[5][6] Its polyamine backbone and positive charge are thought to facilitate this binding, effectively neutralizing the pathogenic molecules.[5][8] This action prevents LPS and CpG DNA from interacting with their respective receptors, TLR4 and TLR9, on immune cells like macrophages.[4][5][7]
2. Inhibition of Downstream Signaling Pathways: By preventing the initial PAMP-TLR interaction, this compound effectively inhibits the activation of major downstream inflammatory signaling pathways.[5] Key pathways modulated by KB include:
-
NF-κB (Nuclear Factor-κB) Pathway: KB treatment markedly inhibits the activation and nuclear translocation of NF-κB in the livers of septic mice.[8][9] NF-κB is a critical transcription factor for various pro-inflammatory genes, including those for cytokines and adhesion molecules.[8][10]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: LPS and CpG DNA are known to activate MAPK signaling, including p38 and JNK.[5] this compound's ability to sequester these PAMPs prevents the activation of this pathway, further reducing the inflammatory response.
The following diagram illustrates the proposed mechanism of action for this compound in sepsis.
Caption: this compound Signaling Pathway Intervention.
Preclinical Evidence
This compound has demonstrated significant protective effects in various preclinical models of sepsis.
In Vivo Animal Studies
Studies have utilized rodent models to evaluate the efficacy of KB in mitigating sepsis-induced inflammation and organ damage.
Table 1: Summary of Key In Vivo Preclinical Studies
| Model | Animal | KB Dosage | Route | Key Findings | Reference |
| LPS-induced Sepsis | ICR Mice | 20 µg/kg | Intravenous | Significantly decreased plasma LPS, TNF-α, and IL-1β. Reduced liver MPO activity and expression of ICAM-1 and VCAM-1. Inhibited hepatic NF-κB activation. | [8][9] |
| Heat-killed E. coli Challenge | Mice | 15, 30, 60 mg/kg | Intraperitoneal | Dose-dependently decreased mortality rate (from 87.5% to 37.5% at highest dose). Reduced circulatory levels of LPS and TNF-α. | [5] |
| Cecal Ligation and Puncture (CLP) | Rats | Not specified | Not specified | Ameliorated production of pro- and anti-inflammatory cytokines. Suppressed disseminated intravascular coagulation (DIC) and organ dysfunction. | |
| LPS-induced Lung Injury | Male Mice | 20 µg/kg | Intravenous | Reduced plasma LPS, lung MPO activity, and levels of TNF-α and IL-1β in plasma, BALF, and lung tissue. Lowered NF-κB activation and iNOS expression in the lung. | [11] |
Quantitative Effects on Biomarkers
This compound treatment leads to a significant reduction in key inflammatory markers associated with sepsis.
Table 2: Effect of this compound on Inflammatory Cytokines and Markers in LPS-Induced Septic Mice
| Biomarker | Control Group (Mean ± SD) | LPS Group (Mean ± SD) | LPS + KB Group (Mean ± SD) | P-value (LPS vs LPS+KB) | Reference |
| Plasma TNF-α (ng/L) | 6.53 ± 0.54 | 47.33 ± 13.86 | Not explicitly stated, but significantly attenuated | <0.05 | [8][11] |
| Plasma IL-1β (ng/L) | 29.92 ± 6.49 | 74.33 ± 11.89 | Not explicitly stated, but significantly attenuated | <0.05 | [8][11] |
| Liver MPO Activity (U/g) | ~0.78 | ~1.18 | ~0.92 | <0.05 | [8] |
| Plasma LPS (kEU/L) | 31.39 ± 18.86 | 1155.65 ± 147.15 | 624.46 ± 149.01 | <0.05 | [11] |
Note: Values are approximate based on graphical data or text descriptions in the cited literature.
Clinical Studies
This compound has progressed to early-phase clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase I Trials
A first-in-human, randomized, double-blind, placebo-controlled study evaluated single intravenous doses of KB (from 0.005 to 0.48 mg/kg) in healthy volunteers. The results indicated that KB was safe and well-tolerated.[1][4] The pharmacokinetic profile was non-linear, with a mean elimination half-life of approximately 1.61–4.24 hours.[1] A subsequent multiple-dose Phase I study (0.06, 0.12, and 0.24 mg/kg every 8 hours for 7 days) also found KB to be safe and tolerable in healthy volunteers.[4]
Phase IIa Trial
A multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was conducted in patients with sepsis-induced organ failure.[12][13] Patients received KB (0.06, 0.12, or 0.24 mg/kg) or a placebo every 8 hours for 7 days.
Table 3: Key Outcomes of the Phase IIa Clinical Trial of this compound in Sepsis Patients
| Parameter | This compound (Pooled Doses) | Placebo Group | Conclusion | Reference |
| Number of Patients | 30 | 14 | - | [12][13] |
| Adverse Events | 66.7% (20/30) | 57.1% (8/14) | KB was considered safe and well-tolerated. | [12][13] |
| 28-day Mortality | 13.3% (4/30) | 21.4% (3/14) | No deaths were attributed to the study drug. | [12][13] |
| Clinical Outcomes | No significant effect | No significant effect | Did not affect SOFA score, vasopressor-free days, or ventilator-free days. | [12][13] |
| Pharmacokinetics | Dose-dependent exposure | - | No drug accumulation was observed. | [12][13] |
While the Phase IIa trial established the safety of KB in a sepsis patient population, it did not demonstrate a significant improvement in clinical outcomes, warranting further investigation in larger trials.[12][13] A subsequent Phase IIb/III trial is underway to further evaluate its efficacy and safety.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on the cited literature.
LPS-Induced Sepsis Mouse Model
This model is commonly used to study the acute inflammatory response characteristic of Gram-negative sepsis.
Caption: Workflow for an LPS-induced sepsis animal study.
1. Animals: Institute of Cancer Research (ICR) mice (male, body weight 20±2 g) are typically used.[8] Animals are allowed a multi-day acclimation period with free access to food and water. 2. Sepsis Induction: Sepsis is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (from E. coli) at a dose of 20 mg/kg.[11] 3. Treatment: The treatment group receives an intravenous injection of this compound (e.g., 20 µg/kg) via the caudal vein 4 hours after the LPS challenge.[11] The control group receives an equivalent volume of sterile normal saline. 4. Sample Collection: 8 hours after the initial LPS challenge, mice are euthanized. Blood is collected via cardiac puncture for plasma separation. Lung and liver tissues are harvested, with portions fixed in formalin for histology and others snap-frozen for biochemical assays. 5. Biochemical Assays:
- Cytokine Measurement: TNF-α and IL-1β levels in plasma and tissue homogenates are quantified using commercial ELISA kits.[8]
- Myeloperoxidase (MPO) Activity: Tissue MPO activity, an indicator of neutrophil infiltration, is measured to assess inflammation.[8][11]
- Western Blot: Nuclear and cytosolic protein extracts from liver or lung tissue are used to determine the activation of NF-κB (p65 subunit translocation) and expression of iNOS.[8][11]
- Immunohistochemistry: Formalin-fixed, paraffin-embedded tissue sections are used to detect the expression of adhesion molecules like ICAM-1 and VCAM-1.[8]
In Vitro Macrophage Stimulation Assay
This assay is used to determine the direct inhibitory effect of KB on LPS- and CpG DNA-induced inflammation in immune cells.
1. Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. 2. Treatment and Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 0–200 µM) for a specified time before being stimulated with LPS or CpG DNA.[5] 3. Cytokine Analysis: After a designated incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentrations of secreted TNF-α and IL-6 are measured using ELISA kits.[5] 4. Cytotoxicity Assay: An MTT assay is performed in parallel to ensure that the observed inhibitory effects of KB are not due to cytotoxicity.[5]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for sepsis and septic shock. Its unique mechanism as a dual inhibitor of LPS and CpG DNA allows it to target the inflammatory cascade at its origin, a significant advantage over therapies aimed at single downstream mediators. Preclinical studies have consistently demonstrated its ability to reduce inflammation, protect against organ damage, and improve survival in animal models of sepsis.[5][8]
Early-phase clinical trials have established a favorable safety and tolerability profile for this compound in both healthy volunteers and patients with sepsis.[4][12][13] While the initial Phase IIa study did not show a significant impact on clinical outcomes, this may be due to the small sample size and patient heterogeneity.[13] The ongoing larger-scale clinical trials are critical to definitively determine the efficacy of this compound in improving outcomes for sepsis patients.[14]
Future research should continue to explore the full therapeutic potential of this compound. This includes investigating its efficacy in different subtypes of sepsis (e.g., Gram-positive vs. Gram-negative), optimizing dosing regimens based on population pharmacokinetic modeling,[16] and potentially exploring its use in combination with other sepsis therapies. The continued development of this compound could provide a much-needed addition to the limited arsenal of specific treatments for this devastating condition.
References
- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejmr.org [ejmr.org]
- 3. Role of Cytokines as a Double-edged Sword in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways and intervention therapies in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and Safety of this compound Mesilate in Sepsis Patients [ctv.veeva.com]
- 16. Fixed dosing of this compound in sepsis patients: Results from population pharmacokinetic modelling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B: A Comprehensive Technical Review of its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KuB), a spermine alkaloid derived from the root bark of Lycium chinense (Goji berry), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. While research into its direct anti-cancer effects is notably limited, this document summarizes the existing knowledge and provides detailed experimental methodologies to facilitate further investigation. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz (DOT language).
Core Bioactivities of this compound
This compound has demonstrated a range of biological effects primarily attributed to its unique chemical structure, which includes a polyamine backbone and a dihydrocaffeic acid moiety. These features enable it to interact with various cellular components and signaling pathways.
Antioxidant and Cytoprotective Activity
This compound exhibits potent antioxidant properties by directly scavenging free radicals and through indirect mechanisms such as metal ion chelation.[1][2] Its cytoprotective effects are closely linked to its ability to mitigate oxidative stress.[1][3]
Quantitative Antioxidant Activity Data
A comparative analysis of the antioxidant capacity of this compound, often in relation to its isomer Kukoamine A, reveals its superior activity in several assays.
| Antioxidant Assay | This compound IC50 (µg/mL) | Kukoamine A IC50 (µg/mL) | Reference Compound (Trolox) IC50 (µg/mL) |
| DPPH• Scavenging | 11.8 ± 0.5 | 16.2 ± 0.7 | 4.5 ± 0.1 |
| •OH Scavenging | 18.5 ± 0.9 | 25.4 ± 1.2 | Not Reported |
| •O2− Scavenging | 13.2 ± 0.6 | 19.8 ± 0.9 | Not Reported |
| Cu2+-Reducing Power | 9.5 ± 0.4 | 14.3 ± 0.6 | Not Reported |
| PTIO• Scavenging (pH 7.4) | 22.4 ± 1.1 | 30.1 ± 1.5 | Not Reported |
Data extracted from Li, et al. (2018).[1][2][3]
Experimental Protocols: Antioxidant Assays
-
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of this compound in ethanol.
-
Mix 50 µL of the this compound solution with 100 µL of a 0.1 mM DPPH• solution in ethanol.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 519 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[1]
-
-
Hydroxyl Radical (•OH) Scavenging Assay:
-
Prepare a reaction mixture containing phosphate buffer (0.2 M, pH 7.4), 50 mM deoxyribose, 1 mM Na2EDTA, 3.2 mM FeCl3, and 50 mM H2O2.
-
Add various concentrations of this compound to the mixture.
-
Initiate the reaction by adding 1.8 mM ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
Add thiobarbituric acid (TBA) and heat at 95°C for 15 minutes to develop a colored product.
-
Measure the absorbance at 532 nm.
-
Calculate the percentage of •OH radical scavenging and determine the IC50 value.[1]
-
-
Cytoprotective Effect against Oxidative Damage (MTT Assay):
-
Culture bone marrow-derived mesenchymal stem cells (bmMSCs) in appropriate media.
-
Induce oxidative damage using a Fenton reagent (e.g., FeCl2 and H2O2).
-
Treat the damaged cells with various concentrations of this compound (e.g., 56.5–188.4 μM) for a specified time.[1][2]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[1][2]
-
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to have a high affinity for lipopolysaccharide (LPS), a potent inflammatory trigger, thereby neutralizing its effects.[4][5] This interaction prevents the activation of downstream signaling cascades, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[4][5]
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
LPS-induced Inflammation in RAW 264.7 Macrophages:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50-200 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Lyse the cells to extract protein and RNA for Western blot analysis of key signaling proteins (e.g., p-IκBα, p-p65) and qRT-PCR analysis of inflammatory gene expression (e.g., iNOS, COX-2), respectively.
-
Signaling Pathway: this compound in NF-κB Inhibition
Neuroprotective Activity
This compound has shown promise as a neuroprotective agent, primarily by combating oxidative stress and inhibiting apoptosis in neuronal cells. Studies have demonstrated its ability to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced damage. The underlying mechanisms involve the modulation of the PI3K/Akt and MAPK signaling pathways.
Experimental Protocol: In Vitro Neuroprotection Assay
-
H2O2-induced Oxidative Stress in SH-SY5Y Cells:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5-20 µM) for 2 hours.
-
Expose the cells to an oxidative insult, such as a specific concentration of hydrogen peroxide (H2O2), for 24 hours.
-
Assess cell viability using the MTT assay.
-
Measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA).
-
Evaluate apoptosis by methods such as Annexin V/PI staining and flow cytometry.
-
Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways via Western blotting.
-
Signaling Pathway: this compound in Neuroprotection via PI3K/Akt
Anti-Cancer Activity: An Area for Future Research
A thorough review of the current scientific literature reveals a significant gap in the investigation of this compound's direct anti-cancer properties. While some studies have explored the anti-tumor effects of extracts from Lycium chinense, the specific contribution of this compound to these activities has not been elucidated.[3] Furthermore, dedicated studies on the cytotoxic and anti-proliferative effects of isolated this compound on various cancer cell lines are conspicuously absent.
In contrast, research on its isomer, Kukoamine A, has shown some anti-cancer potential, particularly in glioblastoma cells, where it was found to inhibit cell growth and migration.[6][7] Additionally, the broader class of spermine alkaloids, to which this compound belongs, has been investigated for its role in cancer cell proliferation, with some analogues showing promise as anti-cancer agents.[8][9] These findings suggest that this compound may also possess anti-cancer properties, but this remains a hypothesis that requires rigorous scientific validation.
Experimental Workflow: Proposed Investigation of Anti-Cancer Activity
Conclusion
This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. The elucidated mechanisms involving the NF-κB and PI3K/Akt pathways highlight its potential for therapeutic development in inflammatory and neurodegenerative diseases. However, the lack of research into its direct anti-cancer effects represents a significant knowledge gap. The proposed experimental workflow provides a roadmap for future studies to explore this potentially fruitful area of investigation. Further research is warranted to fully understand the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
References
- 1. This compound from Lycii Radicis Cortex Protects Human Keratinocyte HaCaT Cells through Covalent Modification by Trans-2-Nonenal [mdpi.com]
- 2. Spermidine reduces cancer-related mortality in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kukoamine A inhibits human glioblastoma cell growth and migration through apoptosis induction and epithelial-mesenchymal transition attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine metabolism and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Phytochemical Analysis of Kukoamine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kukoamine B, a spermine alkaloid predominantly found in the root bark of Lycium chinense (Gouqi), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, detailing its isolation, characterization, and quantification. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and analytical data to effectively work with this promising bioactive compound. The guide includes detailed methodologies for extraction and purification, validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an exploration of its key biological signaling pathways.
Introduction
This compound is a characteristic bioactive compound found in the Solanaceae family, particularly abundant in Lycii Radicis Cortex, the root bark of Lycium chinense.[1][2] It has also been identified in other common solanaceous plants, including potatoes and tomatoes.[2] The molecule's structure features a spermine backbone with dihydrocaffeoyl moieties, contributing to its significant biological activities.[1] These activities include potent anti-inflammatory, antioxidant, and cytoprotective effects, making this compound a compound of interest for therapeutic development.[1][2][3] This guide serves as a technical resource for the phytochemical analysis of this compound, covering its extraction from natural sources, methods for purification, and detailed protocols for its quantification in various matrices. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on relevant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂N₄O₆ | N/A |
| Molecular Weight | 530.66 g/mol | N/A |
| IUPAC Name | (2S)-2-[[4-[[4-[[4-(3,4-dihydroxycinnamoylamino)butyl]amino]butyl]amino]butyl]amino]-3-(4-hydroxyphenyl)propanoic acid | N/A |
| CAS Number | 164991-67-7 | N/A |
Experimental Protocols
Extraction and Isolation of this compound from Lycium chinense Root Bark
A detailed protocol for the preparative isolation of this compound is crucial for obtaining a pure standard for research purposes. The following method is a composite protocol based on established phytochemical extraction techniques for alkaloids.
Materials and Reagents:
-
Dried root bark of Lycium chinense
-
Methanol (MeOH)
-
0.5% (v/v) Acetic acid in water
-
Dichloromethane (CH₂Cl₂)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Powdering and Extraction:
-
Grind the dried root bark of Lycium chinense to a coarse powder.
-
Macerate the powdered material with 80% methanol at room temperature for 72 hours. Repeat the extraction three times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in the fractions using Thin Layer Chromatography (TLC) or analytical HPLC. This compound is expected to be enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect fractions and analyze them by TLC. Combine fractions containing this compound.
-
-
Size-Exclusion Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecules and pigments.
-
-
Preparative HPLC:
-
Perform final purification using a preparative HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid as the mobile phase.
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.
-
-
Lyophilization:
-
Remove the solvent from the pure fraction by freeze-drying to obtain this compound as a solid powder.
-
Workflow for this compound Isolation:
Analytical Quantification of this compound
Validated analytical methods are essential for the accurate quantification of this compound in various samples, including plant materials, biological fluids, and finished products.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation (for Plant Material):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.
This method offers higher sensitivity and selectivity, making it suitable for quantifying low concentrations of this compound in complex matrices like plasma and urine.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 531.4 → 163.1
-
Internal Standard (e.g., Carbamazepine): m/z 237.1 → 194.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.
Data Presentation
Quantitative Analysis of this compound in Plant Sources
| Plant Species | Plant Part | This compound Content (µg/g dry weight) | Reference |
| Lycium chinense | Root Bark | 23,000 | |
| Solanum tuberosum (Potato) | Tuber | up to 157 | [2] |
| Lycopersicon esculentum (Tomato) | Fruit | Detected | [2] |
| Capsicum annuum (Pepper) | Fruit | Detected | [2] |
| Solanum melongena (Eggplant) | Fruit | Detected | [2] |
Method Validation Parameters for this compound Quantification
| Parameter | HPLC Method | UPLC-MS/MS Method (Plasma) | Reference |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 100 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | N/A |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.15 ng/mL | N/A |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.5 ng/mL | N/A |
| Precision (RSD%) | < 2% | < 15% | N/A |
| Accuracy/Recovery (%) | 95 - 105% | 85 - 115% | N/A |
Signaling Pathways and Biological Activities
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to directly bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction prevents LPS from binding to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. The inhibition of the LPS-TLR4 interaction subsequently blocks the downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. By sequestering LPS, this compound effectively dampens this inflammatory response.
Signaling Pathway of this compound's Anti-inflammatory Action:
Antioxidant Activity
This compound demonstrates significant antioxidant properties through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the dihydrocaffeoyl moieties of this compound can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS).
-
Metal Ion Chelation: this compound can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
These antioxidant activities contribute to the cytoprotective effects of this compound, protecting cells from oxidative stress-induced damage.[2]
Conclusion
This technical guide provides a comprehensive resource for the phytochemical analysis of this compound. The detailed experimental protocols for isolation and quantification, along with the summarized analytical and quantitative data, offer a practical foundation for researchers. The elucidation of its anti-inflammatory and antioxidant signaling pathways provides valuable insights for drug development professionals exploring the therapeutic potential of this natural compound. Further research into the full spectrum of its biological activities and the development of optimized isolation and synthesis methods will continue to be important areas of investigation.
References
- 1. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. The Effect of the Root Bark of Lycium chinense (Lycii Radicis Cortex) on Experimental Periodontitis and Alveolar Bone Loss in Sprague-Dawley Rats [mdpi.com]
Methodological & Application
Application Notes and Protocols for Kukoamine B HPLC Analysis
This document provides detailed application notes and protocols for the quantitative analysis of Kukoamine B in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a bioactive polyamine compound found in plants such as Lycium chinense. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects, and is being investigated as a novel drug for conditions like sepsis.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control, and metabolite identification.[3] This document outlines established UPLC-MS/MS methods and provides a framework for developing a standard HPLC-UV method.
Analytical Methods
Two primary methods are detailed: a highly sensitive UPLC-MS/MS method for biological matrices and a proposed HPLC-UV method for routine analysis.
Method 1: UPLC-MS/MS for this compound in Human Plasma, Blood, and Urine
This method is ideal for clinical and pharmacokinetic studies requiring high sensitivity and selectivity.[4][5]
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in water (v/v)[4] |
| Mobile Phase B | 0.1% Formic acid in methanol (v/v)[4] |
| Flow Rate | Gradient (specifics below) |
| Injection Volume | To be optimized (typically 5-10 µL) |
| Column Temperature | To be optimized (e.g., 40°C) |
| Run Time | Approximately 1.5 minutes[5] |
Gradient Elution Program
A typical gradient elution would start with a high percentage of aqueous phase (A) to retain the polar this compound, followed by a rapid increase in the organic phase (B) to elute the compound.
Mass Spectrometry Detection
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (KB) | m/z 531.3 → 222.1[5] |
| MRM Transition (IS) | m/z 536.3 → 222.1 (for 5-deuterated KB)[5] |
Method Validation Parameters
| Parameter | Human Plasma | Human Blood | Human Urine |
| Linearity Range | 0.100 - 50.0 ng/mL[4] | 10.0 - 2000.0 ng/mL[5] | 0.5 - 500.0 ng/mL[5] |
| Correlation Coefficient (R²)¹ | > 0.99 | 0.9964 ± 0.0022[5] | 0.9935 ± 0.0053[5] |
| Inter- and Intra-batch Precision (%RSD) | < 15%[4] | < 10.3%[5] | < 10.5%[5] |
| Accuracy (%RE) | 85-115%[4] | -4.0 to 11.3%[5] | -11.7 to 12.5%[5] |
| Extraction Recovery | Consistent at 3 concentration levels[4] | 4.7 ± 0.9%[5] | 96.5 ± 1.3%[5] |
¹Weighted linear regression (1/x²) was used for the plasma analysis.[4]
Method 2: Proposed HPLC-UV Method with Pre-column Derivatization
For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. This compound, being a polyamine, lacks a strong chromophore for direct UV detection at high wavelengths. Therefore, pre-column derivatization with a labeling agent like Dansyl Chloride is recommended to enhance UV absorbance.[6][7]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase A | Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.8 - 1.0 mL/min[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 254 nm (for Dansyl derivatives)[6][8] |
Gradient Elution Program
A gradient elution is necessary to separate the derivatized this compound from excess derivatizing reagent and other matrix components.[8]
Method Validation Parameters (Typical)
| Parameter | Expected Range |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998[7] |
| LOD | 0.015 - 0.075 µg/mL[7] |
| LOQ | 0.05 - 0.25 µg/mL[7] |
| Intra-day Precision (%RSD) | < 3%[7] |
| Inter-day Precision (%RSD) | < 5%[7] |
| Recovery | 79 - 111%[7] |
Experimental Protocols
Protocol 1: Sample Preparation for UPLC-MS/MS (Human Plasma)
This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.[4]
-
Spiking: Spike 100 µL of human plasma with the internal standard (5-deuterated this compound).
-
Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: Pre-column Derivatization for HPLC-UV
This protocol is adapted from methods for other biogenic amines.[7]
-
Sample/Standard Preparation: Prepare this compound standards and extracted samples in 0.1 M HCl.
-
Buffering: To 0.5 mL of the sample/standard solution, add 1 mL of a sodium carbonate-bicarbonate buffer (pH 10).
-
Derivatization: Add 0.5 mL of Dansyl Chloride solution (5 mg/mL in acetone).
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.[7]
-
Quenching: Add 100 µL of ammonia to quench the excess Dansyl Chloride and incubate for 30 minutes in the dark at room temperature.[7]
-
Final Volume Adjustment: Adjust the final volume to 5 mL with acetonitrile.[7]
-
Filtration: Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[7]
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The UPLC-MS/MS method offers a rapid, accurate, and robust approach for the quantification of this compound in biological fluids, making it suitable for clinical pharmacokinetic studies.[4] For routine analysis where high sensitivity is not the primary requirement, a developed HPLC-UV method with pre-column derivatization can serve as a reliable and cost-effective alternative. Proper method validation is essential to ensure the accuracy and precision of the results obtained.
References
- 1. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Kukoamine Metabolites by Multiple Ion Monitoring Triggered Enhanced Product Ion Scan Method with a Triple-Quadruple Linear Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of this compound in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation [mdpi.com]
Application Note: Quantification of Kukoamine B in Biological Matrices using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KB) is a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii with demonstrated anti-inflammatory and potential anti-sepsis properties.[1][2] As a promising therapeutic candidate, robust and sensitive bioanalytical methods are crucial for its preclinical and clinical development. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of this compound in biological matrices such as human plasma, blood, and urine. The described protocol offers high sensitivity, specificity, and throughput for pharmacokinetic and drug metabolism studies.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the complex biological matrix. Solid-Phase Extraction (SPE) is a commonly employed and robust method.[1][3]
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
-
Plate Conditioning: Condition a Waters Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., 5-deuterated this compound) and 100 µL of 4% phosphoric acid in water. Vortex for 1 minute. Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute this compound and the IS with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
An alternative and simpler method, particularly for high-throughput analysis, is protein precipitation.
Protocol: Protein Precipitation from Plasma
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 5500 or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.[1][3][4]
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) is a suitable choice.[1][3][5]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Data Presentation: Method Validation Summary
The UPLC-MS/MS method has been rigorously validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
| Parameter | Matrix | Value/Range | Reference |
| Linearity Range | Human Plasma | 0.100 - 50.0 ng/mL | [1][3] |
| Human Blood | 10.0 - 2000.0 ng/mL | [5] | |
| Human Urine | 0.5 - 500.0 ng/mL | [5] | |
| Correlation Coefficient (r²) | All Matrices | > 0.99 | [1][3][5] |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 0.1 ng/mL | [6] |
| Intra- and Inter-batch Precision (%RSD) | All Matrices | < 15% | [1][3][5] |
| Intra- and Inter-batch Accuracy (%RE) | All Matrices | Within 85-115% | [1][3][5] |
| Extraction Recovery | Human Plasma | Consistent across concentrations | [1][3] |
| Human Blood | ~4.7% | [5] | |
| Human Urine | ~96.5% | [5] | |
| Matrix Effect | All Matrices | Consistent and acceptable | [1][3][5] |
Stability Data Summary:
This compound has demonstrated acceptable stability under various storage and handling conditions.
| Condition | Matrix | Duration | Stability | Reference |
| Bench-top (ice-water bath) | Human Blood | 4 hours | Stable | [5] |
| Room Temperature | Human Urine | 3 hours | Stable | [5] |
| Freeze-Thaw Cycles | Human Blood | 1 cycle | Stable | [5] |
| Human Urine | 3 cycles | Stable | [5] | |
| Long-term (-80°C) | Human Blood & Urine | 180 days | Stable | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Signaling Pathway: this compound Inhibition of LPS-induced Inflammation
This compound is a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, key triggers in sepsis.[7][8] It directly binds to these pathogen-associated molecular patterns (PAMPs), preventing their interaction with Toll-like receptors (TLR4 and TLR9) on immune cells like macrophages.[6][9] This blockade inhibits the downstream MyD88-dependent signaling pathway, leading to reduced activation of transcription factors such as NF-κB and consequently suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][7]
References
- 1. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes TLR4-independent lipopolysaccharide uptake in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of this compound in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes TLR4-independent lipopolysaccharide uptake in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Kukoamine B in Human Plasma and Urine by UPLC-MS/MS
References
- 1. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC10271881 - Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study. - OmicsDI [omicsdi.org]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of this compound in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Kukoamine B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B, a spermine alkaloid primarily found in the root bark of Lycium chinense (Cortex lycii), has garnered significant interest within the scientific community.[1] This interest stems from its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2] Notably, this compound has been investigated as a potential therapeutic agent for sepsis due to its ability to neutralize bacterial lipopolysaccharide (LPS) and CpG DNA.[3][4]
These application notes provide detailed protocols for the extraction of this compound from plant material, primarily focusing on Cortex lycii. The document outlines various extraction methodologies, presents quantitative data where available, and includes protocols for subsequent purification and analysis. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Data
This compound is predominantly isolated from the dried root bark of Lycium chinense, a member of the Solanaceae family. While also detected in other solanaceous plants like potato and tomato, Cortex lycii remains the most abundant and commercially viable source. The concentration of this compound in Lycium chinense root bark can vary depending on the plant's origin and the extraction method employed.
Table 1: Reported Content of this compound in Lycium chinense Root Bark
| Plant Material | Extraction Method | This compound Content (mg/g of dry weight) | Reference |
| Lycii Radicis Cortex | Not specified | 23 mg/g | [5] |
| Lycium chinense | Ultrasonic-assisted extraction | 4.72 mg/g (average) | [2][6] |
Experimental Protocols
This section details established protocols for the extraction and purification of this compound from dried Lycium chinense root bark powder.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method is favored for its efficiency and reduced extraction time compared to traditional methods.
Materials and Equipment:
-
Dried and powdered Lycium chinense root bark (passed through a 200-mesh sieve)
-
Extraction Solvent: 50% methanol (v/v) in water with 0.5% acetic acid (v/v)
-
Ultrasonic bath (e.g., 100 W)
-
Centrifuge
-
Volumetric flasks
-
Filter paper or syringe filters (0.22 µm)
Procedure:
-
Accurately weigh 0.5 g of the powdered plant material.
-
Add 20 mL of the extraction solvent to the powder in a suitable vessel.
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes.[2][7]
-
After sonication, centrifuge the mixture at approximately 2880 x g for 10 minutes.[2][7]
-
Carefully decant the supernatant and transfer it to a 50 mL volumetric flask.
-
To maximize yield, re-extract the pellet with an additional 20 mL of the extraction solvent for another 30 minutes under sonication.[2][7]
-
Centrifuge the mixture again and combine the supernatant with the first extract in the volumetric flask.
-
Bring the final volume to 50 mL with the extraction solvent.
-
Filter the extract through a 0.22 µm filter prior to HPLC analysis.
Protocol 2: Reflux Extraction
A traditional method that utilizes heat to enhance extraction efficiency.
Materials and Equipment:
-
Dried and powdered Lycium chinense root bark
-
Extraction Solvent: 80% ethanol (v/v) in water
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a round bottom flask.
-
Add a sufficient volume of 80% ethanol to immerse the powder (e.g., 600 mL).
-
Assemble the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.
-
Maintain the reflux for a specified period (e.g., 2 hours).
-
Allow the mixture to cool to room temperature.
-
Filter the extract to separate the plant debris from the liquid.
-
The extraction process can be repeated on the plant residue to increase the yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol. The resulting aqueous extract can be used for further purification.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
This protocol is suitable for the analysis and purification of this compound from the crude extract.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 system or equivalent, equipped with a degasser, binary pump, autosampler, column oven, and a diode array detector (DAD).[7]
-
Column: Zorbax C18 SB-AQ column (250 mm × 4.6 mm i.d., 5 μm).[7]
-
Mobile Phase:
-
Gradient Program:
-
0–15 min: 12–16% B
-
15–35 min: 16–22% B[7]
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40 °C[7]
-
Detection Wavelength: 280 nm[6]
Procedure:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the filtered crude extract (from Protocol 1 or 2) into the HPLC system.
-
Monitor the chromatogram at 280 nm. This compound can be identified by comparing its retention time with that of the standard.
-
For purification, collect the fraction corresponding to the this compound peak.
-
Quantification is achieved by integrating the peak area and comparing it to the standard curve.
Comparative Analysis of Extraction Methods
While a direct comparative study on this compound extraction was not found, literature on the extraction of phenolic compounds from plant materials suggests general trends.
Table 2: Qualitative Comparison of Extraction Methods
| Method | Efficiency | Time | Solvent Consumption | Heat Application | Remarks |
| Ultrasonic-Assisted Extraction (UAE) | High | Short | Moderate | Low | Often results in higher yields in shorter times compared to traditional methods.[8][9][10] |
| Reflux Extraction | Moderate to High | Long | High | High | A classic and effective method, but can be time-consuming and may degrade thermolabile compounds. |
| Maceration | Low to Moderate | Very Long | High | None | Simple but generally less efficient than UAE and reflux.[8][9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses. It achieves this by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another pro-inflammatory cascade affected by this compound. Specifically, it has been shown to inhibit the phosphorylation of p38, a key component of this pathway. The effects on other MAPK members like JNK and ERK are less clearly defined for this compound itself.
Caption: this compound inhibits the p38 MAPK signaling pathway.
PI3K/Akt Signaling Pathway
While direct evidence for this compound is still emerging, the related compound Kukoamine A has been shown to activate the PI3K/Akt signaling pathway, which is generally associated with cell survival and anti-apoptotic effects. It is plausible that this compound may have a similar effect.
Caption: Putative activation of the PI3K/Akt pathway by this compound.
Experimental Workflow
The overall process from plant material to purified this compound for experimental use is summarized in the following workflow.
Caption: General workflow for this compound extraction and analysis.
References
- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crbb-journal.com [crbb-journal.com]
- 10. Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Yield and Chemical Composition of Essential Oils [mdpi.com]
Kukoamine B: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KuB) is a spermine alkaloid derived from the root bark of Lycium chinense (Goji berry). It has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties make this compound a compelling compound for investigation in various in vitro cell culture models. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The following tables provide a summary of the effective concentrations and quantitative effects of this compound observed in various in vitro studies.
Table 1: Neuroprotective and Cytoprotective Effects of this compound
| Cell Line | Stressor | KuB Concentration | Observed Effect | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10, 20, 40 µM | Increased cell viability, restored mitochondrial membrane potential | [1] |
| SH-SY5Y | NMDA | 10, 20, 40 µM | Protected against NMDA-induced injury, apoptosis, and LDH release | N/A |
| bmMSCs | Fenton Reagent (FeCl₂ + H₂O₂) | 56.5–188.4 µM | Concentration-dependently restored cell viability | [2] |
| HaCaT | trans-2-nonenal | 2, 5, 10 µM | Dose-dependent protection against trans-2-nonenal-induced cell viability decrease | [3] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | KuB Concentration | Observed Effect | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | 200 µM | Suppressed the activation of NF-κB (p50 and p65 subunits) | N/A |
| RAW 264.7 | CpG DNA | 200 µM | Inhibited the activation of NF-κB (p50 and p65 subunits) | N/A |
Table 3: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| PTIO•-scavenging (pH 7.4) | 78.1 ± 2.6 | 148.6 ± 5.0 | [2] |
| DPPH•-scavenging | >200 | >376.8 | [2] |
| •O₂⁻-scavenging | 185.3 ± 13.5 | 349.2 ± 25.4 | [2] |
| •OH-scavenging | 165.2 ± 10.8 | 311.3 ± 20.4 | [2] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation.
Caption: this compound signaling pathways in vitro.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in in vitro cell culture.
Cell Viability and Cytoprotection Assay (MTT Assay)
This protocol is adapted for assessing the protective effects of this compound against stressors in adherent cell lines such as SH-SY5Y, bmMSCs, and HaCaT.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Target cell line (e.g., SH-SY5Y, bmMSCs, HaCaT)
-
Complete culture medium
-
This compound (stock solution in DMSO or PBS)
-
Stress-inducing agent (e.g., H₂O₂, Fenton reagent, trans-2-nonenal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell line's growth rate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM for SH-SY5Y; 50-200 µM for bmMSCs). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest KuB concentration). Incubate for a predetermined time (e.g., 2 hours).
-
Induction of Cell Stress: Following pre-treatment with this compound, add the stress-inducing agent to the wells at a pre-determined toxic concentration. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for analyzing the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt and MAPK pathways.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-p38, rabbit anti-p38)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound and/or a stimulus, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in cells treated with this compound.
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including the supernatant for adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Conclusion
This compound is a promising natural compound with multifaceted activities that can be explored in a variety of in vitro cell culture systems. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments to investigate the mechanisms of action of this compound. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B in HaCaT Keratinocyte Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B, a spermine alkaloid derived from the root bark of Lycium chinense, has garnered significant interest for its potential therapeutic applications in skin biology.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on human immortalized keratinocytes (HaCaT cells), a widely used in vitro model for the human epidermis. The provided information focuses on the anti-inflammatory and antioxidant properties of this compound, offering a framework for its evaluation as a potential agent in dermatological research and drug development.
This compound has demonstrated protective effects against cellular damage and has known anti-inflammatory and antioxidant properties.[3] In HaCaT keratinocytes, this compound has been shown to protect against damage induced by trans-2-nonenal, an unsaturated aldehyde associated with skin aging.[3] Its mechanisms of action are believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Effect of this compound on Cell Viability of HaCaT Keratinocytes
| Treatment | Concentration | Cell Viability (%) | Reference |
| Control | - | 100 | [4] |
| trans-2-nonenal | 150 µM | 55 | [4] |
| This compound + trans-2-nonenal | 2 µM | ~65 | [4] |
| This compound + trans-2-nonenal | 5 µM | ~75 | [4] |
| This compound + trans-2-nonenal | 10 µM | ~85 | [4] |
| Data is extrapolated from graphical representations in the cited literature and presented as approximate values. |
Table 2: Anti-inflammatory Effects of this compound
| Model System | Treatment | Cytokine | Concentration | % Reduction | Reference |
| Sepsis-induced rats | This compound | Hepatic TNF-α | 25 mg/kg | Significant | [5] |
| Sepsis-induced rats | This compound | Hepatic IL-6 | 25 mg/kg | Significant | [5] |
| Sepsis-induced rats | This compound | Hepatic IL-1β | 25 mg/kg | Significant | [5] |
| RAW264.7 macrophages | This compound | TNF-α | - | Significant | [1] |
| RAW264.7 macrophages | This compound | IL-6 | - | Significant | [1] |
| Note: Data on direct cytokine reduction by this compound in HaCaT cells is limited. The table presents data from other relevant models to indicate its anti-inflammatory potential. |
Table 3: Antioxidant Effects of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | ~100 | [2] |
| Superoxide anion scavenging | ~75 | [2] |
| Hydroxyl radical scavenging | ~50 | [2] |
| Data is extrapolated from graphical representations in the cited literature and presented as approximate values. |
Signaling Pathways
Anti-inflammatory Signaling Pathway
This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. This compound is believed to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory cytokine production.[1][6]
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant Signaling Pathway
This compound possesses antioxidant properties through direct radical scavenging and potentially by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). While direct evidence for this compound activating this pathway in HaCaT cells is still emerging, its known antioxidant capabilities suggest this as a plausible mechanism of action.
Caption: this compound and the Nrf2 antioxidant pathway.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human immortalized keratinocytes (HaCaT).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Treatment Protocol:
-
Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow the cells to adhere and reach the desired confluency (e.g., 70-80%).
-
For experiments involving a stressor, pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before introducing the stressor (e.g., TNF-α, LPS, H2O2, or UV radiation).
-
Incubate the cells for the desired experimental duration.
Caption: General workflow for treating HaCaT cells.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and its protective effects against stressors.
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound with or without a stressor.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
Objective: To investigate the effect of this compound on the activation of the NF-κB and Nrf2 signaling pathways.
Procedure:
-
Seed HaCaT cells in 6-well plates and treat as described in the cell treatment protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-phospho-NF-κB p65
-
Anti-NF-κB p65
-
Anti-phospho-IκBα
-
Anti-IκBα
-
Anti-Nrf2
-
Anti-HO-1
-
Anti-NQO1
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
Procedure:
-
Seed HaCaT cells in 6-well plates and treat as described in the cell treatment protocol.
-
After treatment, isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To quantify the amount of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted by HaCaT cells into the culture medium.
Procedure:
-
Seed HaCaT cells in 24-well plates and treat as described in the cell treatment protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA using a commercially available kit for the specific cytokine of interest (e.g., Human IL-6 ELISA kit), following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on HaCaT keratinocyte cells. The evidence suggests that this compound possesses significant anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in the context of skin health and disease. By utilizing the detailed methodologies provided, researchers can further elucidate the mechanisms of action of this compound and evaluate its potential as a novel therapeutic agent for various dermatological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
Kukoamine B Application Notes and Protocols for SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Kukoamine B (KuB) in the human neuroblastoma SH-SY5Y cell line, with a focus on its neuroprotective effects against oxidative stress. The protocols detailed below are based on established research and are intended to serve as a guide for investigating the therapeutic potential of KuB in models of neurodegenerative diseases.
Introduction
Oxidative stress is a key pathological factor in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuronal damage induced by oxidative stress. This compound, a spermine alkaloid, has demonstrated significant neuroprotective properties in this model by mitigating the detrimental effects of oxidative insults such as hydrogen peroxide (H₂O₂). The following sections detail the experimental data, protocols, and cellular mechanisms associated with this compound treatment in SH-SY5Y cells.
Quantitative Data Summary
The neuroprotective effects of this compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells are summarized below. Pre-treatment with KuB has been shown to dose-dependently enhance cell viability and bolster the cellular antioxidant defense systems.[1]
Table 1: Effect of this compound on SH-SY5Y Cell Viability Following H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 µM | 51.4 ± 4.5 |
| KuB + H₂O₂ | 1 µM | 62.3 ± 3.9 |
| KuB + H₂O₂ | 10 µM | 78.5 ± 5.1 |
| KuB + H₂O₂ | 100 µM | 92.1 ± 4.8 |
Data are presented as mean ± SD. Cells were pre-treated with this compound for 24 hours before a 24-hour exposure to H₂O₂. Cell viability was assessed using the MTT assay.
Table 2: this compound's Effect on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | Malondialdehyde (MDA) Content (nmol/mg protein) |
| Control | 125.4 ± 10.2 | 85.3 ± 7.1 | 65.7 ± 5.9 | 2.1 ± 0.3 |
| H₂O₂ | 68.2 ± 5.9 | 42.1 ± 4.5 | 31.4 ± 3.8 | 5.8 ± 0.6 |
| KuB (100 µM) + H₂O₂ | 110.7 ± 9.8 | 75.9 ± 6.4 | 58.2 ± 5.1 | 2.9 ± 0.4 |
Data are presented as mean ± SD. Cells were pre-treated with 100 µM this compound for 24 hours prior to H₂O₂ exposure.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and SH-SY5Y cells.
SH-SY5Y Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium should be replaced every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using a standard trypsin-EDTA solution.
Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in SH-SY5Y cells.[1]
-
Prepare a fresh stock solution of H₂O₂ in sterile phosphate-buffered saline (PBS).
-
Dilute the stock solution to the desired final concentration (e.g., 200 µM) in the cell culture medium.
-
Expose the SH-SY5Y cells to the H₂O₂-containing medium for a specified duration, typically 24 hours.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the KuB stock solution to the desired final concentrations (e.g., 1, 10, 100 µM) in the cell culture medium.
-
Pre-treat the SH-SY5Y cells with the KuB-containing medium for a specified period (e.g., 24 hours) before inducing oxidative stress.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound and/or H₂O₂ as described above.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the expression levels of key proteins in signaling pathways.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-JNK, p-ERK, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
This compound has been shown to activate the PI3K/Akt survival pathway while inhibiting pro-apoptotic pathways such as the MAPKs (p38, JNK, ERK) and the mitochondria-mediated apoptosis cascade.[1]
Caption: this compound's modulation of key signaling pathways in SH-SY5Y cells.
The activation of the PI3K/Akt pathway is associated with pro-survival signals, while the inhibition of MAPKs and the mitochondrial apoptosis pathway prevents cell death. Specifically, this compound treatment has been observed to decrease the Bax/Bcl-2 ratio and inhibit the cleavage of caspase-3, key events in the intrinsic apoptosis pathway.[1]
Caption: this compound's inhibition of the mitochondrial apoptosis pathway.
References
Kukoamine B In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo studies of Kukoamine B (KB) in mouse models, with a focus on its anti-inflammatory properties observed in sepsis models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting further preclinical investigations.
Introduction
This compound is a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii.[1][2][3] It has garnered significant interest for its potent anti-inflammatory effects, primarily attributed to its ability to bind directly to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and CpG DNA.[1][4] This interaction neutralizes these inflammatory triggers, preventing their binding to Toll-like receptors (TLRs) and subsequent activation of downstream inflammatory cascades.[5] Preclinical studies in mouse models of sepsis have demonstrated that KB can mitigate the inflammatory response, reduce organ damage, and improve survival rates.[4] While in vitro studies suggest potential neuroprotective effects by inhibiting amyloid-β aggregation, in vivo studies in mouse models of neurodegenerative diseases like Alzheimer's are currently lacking.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of LPS-induced sepsis.
Table 1: this compound Dosage and Administration in LPS-Induced Sepsis Mouse Models
| Mouse Strain | LPS Insult | KB Dosage | Administration Route | Treatment Schedule | Reference |
| C57BL/6 | 20 mg/kg, i.p. | Not specified | Not specified | Treated for 0, 2, and 4 hours after LPS challenge | [1] |
Table 2: Effects of this compound on Key Biomarkers in LPS-Induced Sepsis Mouse Models
| Biomarker | Model | Treatment | Outcome | Percent Change | Reference |
| Plasma LPS | LPS-induced septic mice | KB treatment for 4h | Significant decrease in LPS concentration | Data not quantified | [1] |
| Serum ALT | LPS-induced septic mice | KB treatment | Decreased levels | Data not quantified | [2][3] |
| Serum AST | LPS-induced septic mice | KB treatment | Decreased levels | Data not quantified | [2][3] |
| Liver MPO Activity | LPS-induced septic mice | KB treatment | Attenuated activity | Data not quantified | [2][3] |
| Liver TNF-α | LPS-induced septic mice | KB treatment | Decreased levels | Data not quantified | [1][2][3] |
| Liver IL-1β | LPS-induced septic mice | KB treatment | Decreased levels | [1][2][3] | |
| Nuclear NF-κB p65 | LPS-induced septic mice | KB treatment | Attenuated elevation | Data not quantified | [1] |
| Liver ICAM-1 | LPS-induced septic mice | KB treatment | Reduced expression | Data not quantified | [1] |
| Liver VCAM-1 | LPS-induced septic mice | KB treatment | Reduced expression | Data not quantified | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound in vivo studies.
LPS-Induced Sepsis Mouse Model
Objective: To induce a systemic inflammatory response mimicking sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Prepare a stock solution of LPS in sterile saline.
-
Induce sepsis by administering a single intraperitoneal injection of LPS (e.g., 20 mg/kg body weight).[1]
-
Administer this compound or vehicle control at specified time points post-LPS injection via the desired route (e.g., intravenous or intraperitoneal).
-
Monitor mice for clinical signs of sepsis (e.g., piloerection, lethargy, huddling).
-
At the end of the experiment, collect blood and tissues for further analysis.
Measurement of Plasma LPS Concentration
Objective: To quantify the level of circulating LPS.
Protocol:
-
Collect whole blood from mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Determine the LPS concentration in the plasma using a kinetic turbidimetric Limulus Amebocyte Lysate (LAL) assay kit according to the manufacturer's instructions.[1]
Western Blot Analysis for NF-κB p65
Objective: To assess the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.
Protocol:
-
Isolate nuclear proteins from liver tissue samples using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
Separate equal amounts of nuclear protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a nuclear loading control (e.g., Lamin B1).[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound in the context of sepsis involves the direct binding and neutralization of LPS, which in turn inhibits the activation of the NF-κB signaling pathway.
This compound Mechanism of Action in Sepsis
Caption: this compound binds to LPS, preventing TLR4 activation and NF-κB signaling.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for evaluating this compound efficacy in a mouse model of sepsis.
Concluding Remarks and Future Directions
The available in vivo data strongly support the anti-inflammatory potential of this compound in mouse models of sepsis, primarily through the neutralization of LPS and subsequent inhibition of the NF-κB pathway.[1][2][3] These findings suggest that this compound could be a promising therapeutic candidate for conditions characterized by a severe inflammatory response.
It is important to note the current gap in the literature regarding in vivo studies of this compound in mouse models of neurodegenerative diseases. While in vitro evidence suggests that this compound can inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease, these findings have yet to be validated in an in vivo setting.[6] Interestingly, a related compound, Kukoamine A, has shown neuroprotective effects in mouse models of Parkinson's disease.[7] Future research should, therefore, aim to investigate the efficacy of this compound in established mouse models of Alzheimer's disease and other neurodegenerative conditions to explore its full therapeutic potential. Such studies would be crucial in determining its ability to cross the blood-brain barrier and exert neuroprotective effects in a complex biological system.
References
- 1. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Kukoamine A on neurotoxin-induced Parkinson's model through apoptosis inhibition and autophagy enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory activities of kukoamines A and B from Lycii Cortex on amyloid aggregation related to Alzheimer's disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B in LPS-Induced Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Kukoamine B (KB) in mitigating the inflammatory cascade associated with lipopolysaccharide (LPS)-induced sepsis. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate further research and drug development efforts.
This compound, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has emerged as a promising candidate for the treatment of sepsis.[1][2][3] It functions as a dual inhibitor of major pathogen-associated molecular patterns (PAMPs), specifically LPS (a component of the outer membrane of Gram-negative bacteria) and CpG DNA.[4][5] By directly binding to and neutralizing LPS, this compound effectively attenuates the downstream inflammatory signaling pathways, reduces the production of pro-inflammatory cytokines, and improves survival rates in animal models of sepsis.[4][6][7]
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism:
-
Direct LPS Neutralization: this compound has a high affinity for LPS, binding to it and preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells.[4][5] This initial step is critical in halting the inflammatory cascade at its origin.
-
Inhibition of NF-κB and MAPK Signaling Pathways: LPS binding to TLR4 typically triggers the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-inflammatory genes.[1][8][9] this compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and subsequent nuclear translocation of the p65 subunit.[1] It also suppresses the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.
-
Enhanced Hepatic Clearance of LPS: this compound promotes the uptake of LPS by hepatocytes through a TLR4-independent mechanism involving the asialoglycoprotein receptor (ASGPR).[6][10] This accelerates the clearance of LPS from the bloodstream, further reducing the systemic inflammatory response.[6]
Key Experimental Data
The following tables summarize the quantitative effects of this compound in various experimental models of LPS-induced sepsis.
Table 1: Effect of this compound on Survival Rate in a Mouse Model of Sepsis
| Treatment Group | Dose of this compound (mg/kg) | Survival Rate (%) | Reference |
| Control (Heat-killed E. coli) | 0 | 12.5 | [5] |
| This compound | 15 | 37.5 | [5] |
| This compound | 30 | 37.5 | [5] |
| This compound | 60 | 62.5 | [5] |
Table 2: Effect of this compound on Plasma LPS and TNF-α Levels in LPS-Challenged Mice
| Treatment Group | Time Post-KB (hours) | Plasma LPS Concentration (EU/mL) | Serum TNF-α (pg/mL) | Reference |
| LPS | 0 | ~1.8 | - | [1] |
| LPS + KB | 2 | ~1.2 | - | [1] |
| LPS + KB | 4 | ~0.8 | - | [1] |
| Control | - | - | Undetectable | [4] |
| LPS | - | - | ~3500 | [4] |
| LPS + KB (200 µM) | - | - | ~500 | [4] |
Table 3: Effect of this compound on Liver Injury Markers and Inflammatory Mediators in LPS-Induced Septic Mice
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MPO Activity (U/g tissue) | Liver TNF-α (pg/mg protein) | Liver IL-1β (pg/mg protein) | Reference |
| Control | ~50 | ~100 | ~0.2 | ~20 | ~15 | [2] |
| LPS | ~250 | ~450 | ~1.0 | ~120 | ~80 | [2] |
| LPS + KB | ~150 | ~250 | ~0.6 | ~60 | ~40 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in LPS-induced sepsis.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: LPS-Induced Sepsis Model in Mice
This protocol describes the induction of sepsis in mice via intraperitoneal (i.p.) injection of LPS.[6][11][12]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
1 mL syringes with 27-gauge needles
-
Animal monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 15, 30, 60 mg/kg).
-
Grouping and Treatment: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + KB low dose, LPS + KB medium dose, LPS + KB high dose).
-
This compound Administration: Administer the prepared this compound solution or vehicle to the respective groups via i.p. injection or oral gavage, typically 30 minutes to 1 hour before LPS challenge.
-
LPS Challenge: Inject the LPS solution i.p. at a dose known to induce sepsis (e.g., 10-20 mg/kg).[12] The injection should be performed in the lower abdominal quadrant, taking care to avoid internal organs.[6]
-
Monitoring: Monitor the mice for signs of sepsis, including lethargy, piloerection, and huddled behavior. Record survival at regular intervals (e.g., every 6-12 hours) for up to 7 days.
-
Sample Collection: At predetermined time points, euthanize a subset of animals from each group and collect blood (via cardiac puncture) and tissues (e.g., liver, lung, spleen) for further analysis.
Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis in Rats
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical scenario.[2][8][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
18-gauge needle
-
Sterile saline
-
This compound and vehicle
-
Post-operative care supplies (heating pad, analgesics)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (the severity of sepsis can be modulated by the amount of cecum ligated).
-
Puncture: Puncture the ligated cecum once or twice with an 18-gauge needle, ensuring to pass through both walls of the cecum. A small amount of fecal matter may be expressed to ensure patency.
-
Cecum Repositioning and Closure: Gently return the cecum to the abdominal cavity and close the abdominal wall and skin in layers with sutures.
-
Fluid Resuscitation and this compound Administration: Immediately after surgery, administer fluid resuscitation (e.g., 50 mL/kg sterile saline subcutaneously) and the appropriate dose of this compound or vehicle.
-
Post-operative Care: House the rats in a clean cage on a heating pad to maintain body temperature. Provide analgesics as required by institutional guidelines. Monitor for signs of sepsis and record survival.
-
Sample Collection: At designated endpoints, euthanize the animals and collect blood and tissues for analysis.
Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or cell culture supernatants.[1][3][14][15]
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve. Dilute serum samples or cell culture supernatants as needed in assay diluent.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for the detection of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.[10][16][17][18][19]
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 5: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[7][9][20][21][22]
Materials:
-
Nuclear protein extraction kit
-
Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Nuclear Protein Extraction: Isolate nuclear proteins from treated and untreated cells or tissues using a commercial kit or a standard laboratory protocol. Determine the protein concentration.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (to block non-specific binding), and the labeled NF-κB probe in the binding buffer. For competition assays, add an excess of unlabeled probe before adding the labeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) after the initial binding reaction.
-
Incubation: Incubate the binding reaction at room temperature for 20-30 minutes.
-
Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front is near the bottom.
-
Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using either a chemiluminescent detection system (for biotin-labeled probes) or autoradiography (for ³²P-labeled probes).
-
Analysis: The presence of a shifted band (slower migrating than the free probe) indicates NF-κB DNA binding activity. A supershifted band in the presence of a specific antibody confirms the identity of the NF-κB subunit.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Evaluation of 2 Rat Models for Sepsis Developed by Improved Cecal Ligation/Puncture or Feces Intraperitoneal-Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
- 16. origene.com [origene.com]
- 17. bosterbio.com [bosterbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. biomol.com [biomol.com]
- 20. licorbio.com [licorbio.com]
- 21. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. signosisinc.com [signosisinc.com]
Kukoamine B: Application Notes and Protocols for Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B, a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, neuroprotective, and anti-osteoporotic effects.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions for various experimental settings, ensuring consistency and reproducibility in research.
Physicochemical Properties and Solubility
A thorough understanding of this compound's properties is crucial for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂N₄O₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 530.66 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | DMSO: ≥30 mg/mL | --INVALID-LINK-- |
| DMF: ≥30 mg/mL | --INVALID-LINK-- | |
| Ethanol: ≥30 mg/mL | --INVALID-LINK-- | |
| PBS (pH 7.2): ~10 mg/mL | --INVALID-LINK-- |
Solution Preparation Protocols
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.31 mg of this compound (Molecular Weight = 530.66 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For 5.31 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Studies have shown this compound to be stable for 180 days at -80°C in blood and urine samples, suggesting good long-term stability in DMSO as well.[3]
Working Solution Preparation for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Example for a 20 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of cell culture medium to get a 20 µM solution.
-
Add the desired volume of this working solution to your cell culture wells. For instance, adding 100 µL of the 20 µM working solution to a well already containing 100 µL of medium will result in a final concentration of 10 µM.
-
-
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the assessment of this compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophage cells.
Workflow:
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.[4]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.
-
NF-κB Luciferase Reporter Assay: For mechanistic studies, transfect cells with an NF-κB luciferase reporter plasmid. After treatment, lyse the cells and measure luciferase activity to determine the effect of this compound on NF-κB activation.[5][6][7]
Quantitative Data Example:
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) |
| Control | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% |
| LPS + this compound (10 µM) | 85% | 90% |
| LPS + this compound (50 µM) | 55% | 60% |
| LPS + this compound (100 µM) | 30% | 40% |
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Workflow:
Caption: Workflow for in vitro neuroprotection assays.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) and incubate for an additional 24 hours.[8]
-
-
Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.[9]
-
Apoptosis Assay: Quantify apoptosis by flow cytometry using Annexin V-FITC and propidium iodide staining.
-
Western Blot Analysis: Analyze the expression of key proteins in neuroprotective signaling pathways, such as p-Akt, p-ERK, and cleaved caspase-3, to elucidate the mechanism of action.[8]
Quantitative Data Example:
| Treatment | Cell Viability (% of control) | Apoptotic Cells (%) |
| Control | 100% | < 5% |
| H₂O₂ (100 µM) | 50% | 45% |
| H₂O₂ + this compound (5 µM) | 65% | 35% |
| H₂O₂ + this compound (10 µM) | 80% | 20% |
| H₂O₂ + this compound (20 µM) | 95% | 10% |
In Vivo Anti-Inflammatory Efficacy in a Mouse Model of Sepsis
This protocol details the preparation and administration of this compound for evaluating its efficacy in a lipopolysaccharide (LPS)-induced sepsis model in mice.
Formulation Protocol (for Intravenous Injection):
-
Stock Solution: Prepare a concentrated stock solution of this compound in a sterile vehicle suitable for intravenous administration, such as sterile saline (0.9% NaCl). For example, dissolve this compound in sterile saline to a concentration of 1 mg/mL.
-
Dilution for Injection: Based on the animal's weight, dilute the stock solution with sterile saline to the final desired concentration for injection. For a dose of 20 µg/kg in a 25 g mouse, the required dose is 0.5 µg. If using a 1 mg/mL stock, this would be a very small volume. Therefore, a serial dilution is recommended to ensure accurate dosing. For example, dilute the 1 mg/mL stock 1:100 in sterile saline to get a 10 µg/mL solution. Then, for a 25 g mouse, you would inject 50 µL of this solution.
Administration Protocol:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Induction of Sepsis: Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
-
This compound Administration: At a specified time point after LPS challenge (e.g., 1 hour), administer this compound intravenously (i.v.) via the tail vein at the desired dose (e.g., 20 µg/kg).[10]
-
Monitoring and Analysis: Monitor the survival of the animals over a set period. At the endpoint, collect blood and tissues for analysis of inflammatory markers (e.g., plasma cytokine levels) and organ damage.
Quantitative Data Example:
| Treatment Group | Survival Rate (%) | Plasma TNF-α (pg/mL) |
| Saline Control | 100% | < 50 |
| LPS | 20% | 2500 |
| LPS + this compound (20 µg/kg) | 70% | 800 |
Signaling Pathways
This compound in the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. It is believed to act by preventing the binding of LPS to its receptor, TLR4, thereby blocking the downstream signaling cascade that leads to NF-κB activation.[10][11]
Caption: this compound's inhibition of the NF-κB pathway.
This compound in the NMDAR Signaling Pathway
In the context of neuroprotection, this compound has been found to modulate the N-methyl-D-aspartate receptor (NMDAR) signaling pathway. It can protect against NMDA-induced neurotoxicity by down-regulating the expression of the NR2B subunit of the NMDAR and activating pro-survival pathways like PI3K/Akt.
Caption: this compound's modulation of the NMDAR pathway.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers working with this compound. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising natural compound. As with any experimental work, it is recommended to perform pilot studies to optimize concentrations and incubation times for specific cell lines and experimental conditions.
References
- 1. Anti-Osteoporotic Effects of this compound Isolated from Lycii Radicis Cortex Extract on Osteoblast and Osteoclast Cells and Ovariectomized Osteoporosis Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Osteoporotic Effects of this compound Isolated from Lycii Radicis Cortex Extract on Osteoblast and Osteoclast Cells and Ovariectomized Osteoporosis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. bowdish.ca [bowdish.ca]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of this compound against hydrogen peroxide-induced apoptosis and potential mechanisms in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kukoamine B in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Preclinical studies have highlighted its potent anti-inflammatory, antioxidant, and metabolic regulatory properties.[2][3] Notably, this compound has been identified as a dual antagonist for lipopolysaccharide (LPS) and CpG DNA, two major pathogen-associated molecular patterns (PAMPs) that trigger sepsis.[4][5] This unique mechanism of action, coupled with its ability to modulate key inflammatory signaling pathways, positions this compound as a promising candidate for further investigation in various disease models.
These application notes provide a comprehensive overview of the reported dosages of this compound in animal studies, detailed protocols for its use in established disease models, and an elucidation of its mechanism of action.
Data Presentation: this compound Dosage in Animal Studies
The following tables summarize the quantitative data on this compound dosage and its observed effects in rodent models of sepsis and metabolic disorders.
Table 1: this compound in Sepsis Animal Models
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Sepsis | Mouse (ICR) | 20 µg/kg | Intravenous (IV) | Decreased plasma LPS, reduced liver injury, attenuated expression of TNF-α and IL-1β, inhibited NF-κB activation.[1][3] | [1][3] |
| Cecal Ligation and Puncture (CLP) | Rat | Not specified | Not specified | Ameliorated production of pro- and anti-inflammatory cytokines, suppressed disseminated intravascular coagulation (DIC), and limited acute lung injury.[4] | [4] |
Table 2: this compound in Metabolic Disorder Animal Models
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| High-Fat/High-Fructose Diet-Induced Metabolic Abnormalities | Rat | 25 and 50 mg/kg | Oral | Attenuated body weight gain, insulin resistance, and lipid accumulation. Reduced oxidative stress and inflammation.[2] | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Sepsis
This compound exerts its anti-inflammatory effects in sepsis primarily by directly binding to and neutralizing LPS and CpG DNA. This action prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively. The subsequent inhibition of downstream signaling cascades, critically the NF-κB pathway, leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]
Experimental Workflow: this compound in a Mouse Sepsis Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of sepsis.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
This protocol is based on methodologies reported for investigating the anti-inflammatory effects of this compound in a murine sepsis model.[1]
1. Materials and Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Saline)
-
Male ICR mice (e.g., 6-8 weeks old)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
ELISA kits for TNF-α and IL-1β
-
Reagents and antibodies for Western blot analysis of NF-κB pathway proteins (e.g., p65, IκBα)
-
Materials for tissue histology (formalin, paraffin, hematoxylin, and eosin)
2. Animal Handling and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into three groups: Control, LPS, and LPS + this compound.
3. Preparation and Administration of this compound and LPS:
-
This compound Solution: Dissolve this compound in sterile saline to the desired concentration. For a 20 µg/kg dose in a 20 g mouse, a stock solution of 0.04 mg/mL would allow for a 100 µL injection volume. Ensure complete dissolution.
-
LPS Solution: Dissolve LPS in sterile saline to achieve a concentration for a 10 mg/kg intraperitoneal (IP) injection.
-
Administration:
-
Inject mice in the LPS and LPS + this compound groups with LPS (10 mg/kg, IP).
-
Administer an equivalent volume of sterile saline to the Control group.
-
Four hours after LPS injection, administer this compound (20 µg/kg) intravenously (IV) via the tail vein to the LPS + this compound group.
-
Administer an equivalent volume of sterile saline to the Control and LPS groups.
-
4. Sample Collection and Analysis:
-
At a predetermined time point (e.g., 4 hours after this compound treatment), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Harvest liver tissue. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue for protein analysis.
-
Cytokine Analysis: Measure serum levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Prepare protein lysates from liver tissue to analyze the expression and phosphorylation status of key NF-κB pathway proteins.
-
Histological Analysis: Process formalin-fixed liver tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining to assess liver injury.
Protocol 2: Evaluation of this compound in a High-Fat/High-Fructose (HFHF) Diet-Induced Metabolic Disorder Rat Model
This protocol is adapted from studies investigating the effects of this compound on metabolic abnormalities in rats.[2]
1. Materials and Reagents:
-
This compound
-
Standard rat chow
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Fructose
-
Male Wistar rats (e.g., 6 weeks old)
-
Oral gavage needles
-
Equipment for measuring body weight, food and water intake, blood glucose, and insulin levels.
2. Animal Diet and Grouping:
-
Acclimatize rats for one week.
-
Divide rats into groups: Control (standard diet), HFHF diet, and HFHF diet + this compound (at two different doses, e.g., 25 and 50 mg/kg).
-
Feed the Control group with standard chow and the other groups with the HFHF diet for a period of 10 weeks.
3. Preparation and Administration of this compound:
-
This compound Suspension: Prepare a suspension of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) for oral administration.
-
Administration: From the 6th to the 10th week of the study, administer this compound (25 or 50 mg/kg) or the vehicle alone to the respective groups daily via oral gavage.
4. Assessment of Metabolic Parameters:
-
Monitor body weight, food, and water intake weekly throughout the study.
-
At the end of the 10-week period, fast the rats overnight.
-
Collect blood samples to measure fasting blood glucose and insulin levels.
-
Analyze serum for lipid profiles (triglycerides, cholesterol).
-
Harvest liver tissue for histological analysis and assessment of oxidative stress and inflammatory markers.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Kukoamine B Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for evaluating the biological activities of Kukoamine B, a spermine alkaloid with demonstrated anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.[1][2] The following sections detail the principles behind key assays, provide step-by-step protocols, and include representative data presentation formats.
Anti-Inflammatory Activity Assessment
This compound has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1][3][4][5][6] A crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following assay can be used to quantify the inhibitory effect of this compound on NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[7][8][9][10][11]
Experimental Workflow:
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed HEK293T or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]
-
Transfection: Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly and Renilla luciferase activities using a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.
Data Presentation:
| This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | 100 ± 15 | - |
| 0 (LPS Stimulated) | 1500 ± 120 | 0 |
| 1 | 1350 ± 110 | 10 |
| 5 | 980 ± 95 | 34.7 |
| 10 | 650 ± 70 | 56.7 |
| 25 | 320 ± 45 | 78.7 |
| 50 | 180 ± 30 | 88 |
Anti-Cancer Activity Assessment
This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. The following assays are fundamental for evaluating its anti-cancer potential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined.
Data Presentation:
| This compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 25 | 82.1 ± 6.2 | 65.7 ± 4.9 | 51.2 ± 5.1 |
| 50 | 60.5 ± 5.1 | 42.3 ± 3.8 | 28.9 ± 3.5 |
| 100 | 35.8 ± 3.9 | 18.9 ± 2.5 | 10.1 ± 1.9 |
| 200 | 15.2 ± 2.7 | 5.4 ± 1.1 | 2.3 ± 0.8 |
Apoptosis Detection by Western Blot
This compound may induce apoptosis in cancer cells. Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[16][17][18][19][20]
Signaling Pathway:
Caption: Intrinsic Apoptosis Pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Western Blot: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein | Control | This compound (50 µM) | Fold Change |
| Cleaved Caspase-3 | 1.0 ± 0.1 | 4.5 ± 0.5 | 4.5 |
| Cleaved PARP | 1.0 ± 0.2 | 5.2 ± 0.6 | 5.2 |
| Bcl-2 | 1.0 ± 0.1 | 0.4 ± 0.05 | -2.5 |
| Bax | 1.0 ± 0.15 | 2.8 ± 0.3 | 2.8 |
Neuroprotective and Antioxidant Activity Assessment
This compound has shown neuroprotective and antioxidant effects, potentially by reducing oxidative stress.[1][2][21][22][23][24]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[25][26][27][28][29]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well black plate.
-
Treatment: Pre-treat the cells with this compound for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Staining: Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[25][26]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[25][27]
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) | % ROS Reduction |
| Control | 100 ± 12 | - |
| H₂O₂ | 850 ± 75 | 0 |
| H₂O₂ + this compound (10 µM) | 620 ± 60 | 30.7 |
| H₂O₂ + this compound (25 µM) | 410 ± 45 | 58.7 |
| H₂O₂ + this compound (50 µM) | 250 ± 30 | 80 |
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.[30][31][32][33] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is proportional to the ΔΨm.
Protocol:
-
Cell Treatment: Treat neuronal cells with this compound and/or an apoptosis-inducing agent.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 staining solution for 15-30 minutes at 37°C.[30]
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the red fluorescence (Ex/Em = ~560/595 nm) and green fluorescence (Ex/Em = ~485/535 nm) using a fluorescence microplate reader or flow cytometer.[30][31]
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation:
| Treatment | Red/Green Fluorescence Ratio | % Protection of ΔΨm |
| Control | 5.8 ± 0.4 | - |
| Apoptosis Inducer | 1.2 ± 0.2 | 0 |
| Inducer + this compound (10 µM) | 2.5 ± 0.3 | 28.3 |
| Inducer + this compound (25 µM) | 3.9 ± 0.4 | 58.7 |
| Inducer + this compound (50 µM) | 5.1 ± 0.5 | 84.8 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.opentrons.com [library.opentrons.com]
- 8. benchchem.com [benchchem.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of Kukoamine a against Radiation-induced Rat Brain Injury through Inhibition of Oxidative Stress and Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 27. doc.abcam.com [doc.abcam.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
- 31. 101.200.202.226 [101.200.202.226]
- 32. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 33. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Kukoamine B Mesylate: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B (KB), a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant interest in the scientific community for its diverse pharmacological activities. Its mesylate salt, this compound mesylate, is being investigated for various therapeutic applications, most notably in the treatment of sepsis.[1] This document provides detailed application notes and experimental protocols for researchers investigating the clinical potential of this compound mesylate.
This compound has demonstrated anti-inflammatory, antioxidant, neuroprotective, and anti-obesity effects in preclinical studies.[2][3][4] A key mechanism of action is its ability to act as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, pathogen-associated molecular patterns (PAMPs) that trigger inflammatory responses through Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) respectively.[1][5][6] By neutralizing these PAMPs, this compound can modulate downstream inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][5][6]
Clinical trials have been initiated to evaluate the safety, tolerability, and efficacy of this compound mesylate, particularly in the context of sepsis.[7][8]
Data Presentation
Preclinical Binding Affinity
| Ligand | Kd (µM) | Reference |
| Lipopolysaccharide (LPS) | 1.23 | [9] |
| CpG DNA | 0.66 | [9] |
In Vitro Antioxidant Activity (IC50 Values)
| Assay | This compound (µM) | Kukoamine A (µM) | Reference |
| PTIO•-scavenging (pH 7.4) | Lower IC50 | Higher IC50 | [10] |
| Cu²⁺-reducing | Lower IC50 | Higher IC50 | [10] |
| DPPH•-scavenging | Lower IC50 | Higher IC50 | [10] |
| •O₂⁻-scavenging | Lower IC50 | Higher IC50 | [10] |
| •OH-scavenging | Lower IC50 | Higher IC50 | [10] |
Note: this compound consistently demonstrated superior antioxidant potential compared to its isomer, Kukoamine A.[3][10][11]
Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 0.005 | - | - | - | 1.61 ± 0.14 |
| 0.02 | - | - | - | 2.25 ± 0.44 |
| 0.04 | - | - | - | 2.78 ± 0.41 |
| 0.08 | - | - | - | 3.97 ± 0.56 |
| 0.12 | - | - | - | 3.20 ± 0.87 |
| 0.24 | - | - | - | 4.24 ± 0.75 |
| 0.48 | - | - | - | 3.75 ± 0.34 |
Data from a randomized, double-blind, placebo-controlled, single-dose phase I study.[12] Note that Cmax, Tmax, and AUC values were not explicitly provided in the referenced summary.
Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Multiple Doses)
| Dose (mg/kg, q8h for 7 days) | t1/2 (hr) | CL (L/h) | Vd (L) |
| 0.06 | 3.40 - 4.88 | 9.35 - 13.49 | 45.74 - 101.90 |
| 0.12 | 3.40 - 4.88 | 9.35 - 13.49 | 45.74 - 101.90 |
| 0.24 | 3.40 - 4.88 | 9.35 - 13.49 | 45.74 - 101.90 |
Data from a randomized, double-blind, placebo-controlled, multiple-dose phase I study.[13] The ranges for pharmacokinetic parameters cover the different dose groups.
Phase IIa Clinical Trial in Sepsis Patients
A multicenter, randomized, double-blind, placebo-controlled phase IIa trial evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound (0.06, 0.12, or 0.24 mg/kg every 8 hours for 7 days) in patients with sepsis-induced organ failure.[8] The study found dose-dependent drug exposure with no accumulation.[8] There was no significant difference in clinical outcomes such as ΔSOFA score, vasopressor-free days, or ventilator-free days between the this compound and placebo groups.[8]
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
Objective: To evaluate the effect of this compound mesylate on the production of pro-inflammatory cytokines in LPS and/or CpG DNA-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound mesylate (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) and/or CpG DNA (1 µM) for 12-24 hours. Include appropriate vehicle controls.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution (5 mg/mL) to the cells and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity of this compound mesylate at the tested concentrations.
-
Western Blot Analysis of NF-κB Signaling Pathway
Objective: To investigate the effect of this compound mesylate on the activation of the NF-κB signaling pathway in stimulated macrophages.
Protocol:
-
Cell Treatment: Follow steps 1-3 of the in vitro anti-inflammatory activity protocol. A shorter stimulation time (e.g., 30-60 minutes) is recommended for observing phosphorylation events.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo LPS-Induced Sepsis Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound mesylate in a mouse model of sepsis.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Sepsis Induction: Induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg). The optimal dose should be determined in a pilot study.
-
This compound Mesylate Administration:
-
Administer this compound mesylate (e.g., 1, 5, 10 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.) at a specified time point relative to LPS injection (e.g., 30 minutes before or 1 hour after).
-
Include a vehicle control group (e.g., saline).
-
-
Monitoring:
-
Monitor the survival of the mice for up to 7 days.
-
At selected time points (e.g., 4, 8, 24 hours post-LPS), collect blood samples for cytokine analysis (TNF-α, IL-6) by ELISA.
-
Harvest organs (e.g., lung, liver, kidney) for histological analysis and measurement of inflammatory markers.
-
Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of this compound mesylate against oxidative stress-induced neurotoxicity.
Cell Line: Human neuroblastoma SH-SY5Y cell line.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound mesylate (e.g., 1, 5, 10, 20 µM) for 2-24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA) for 24 hours.
-
-
Cell Viability Assay (MTT): Assess cell viability using the MTT assay as described previously. An increase in cell viability in the this compound mesylate-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Experimental Workflow
Caption: Logical Relationship of this compound's Action
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Activation of the immune system by bacterial CpG-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Kukoamine B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-sepsis properties.[1][2][3] As research into this compound progresses, the need for robust and reliable analytical methods for its quantification and characterization is paramount. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art chromatographic techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
This compound's mechanism of action involves the inhibition of Toll-like receptor 4 (TLR4) and TLR9 signaling pathways, as well as the downstream nuclear factor-kappa B (NF-κB) pathway.[1] This document also provides a visual representation of this signaling cascade.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂N₄O₆ | [4][5][6] |
| Molecular Weight | 530.67 g/mol | [4][5] |
| CAS Number | 164991-67-7 | [4][5] |
Quantitative Analysis Data
UPLC-MS/MS Method Performance in Biological Matrices
| Parameter | Human Blood | Human Urine | Human Plasma |
| Linearity Range | 10.0 - 2000.0 ng/mL | 0.5 - 500.0 ng/mL | 0.100 - 50.0 ng/mL |
| Correlation Coefficient (R²) | 0.9964 ± 0.0022 | 0.9935 ± 0.0053 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 0.5 ng/mL | 0.1 ng/mL[7] |
| Precision (RSD%) | < 10.3% | < 10.5% | < 15% (Inter- and Intra-batch) |
| Accuracy (RE%) | -4.0% to 11.3% | -11.7% to 12.5% | 85% - 115% |
| Recovery | 4.7 ± 0.9% | 96.5 ± 1.3% | Consistent across three concentration levels |
| Internal Standard | D5-Kukoamine B | D5-Kukoamine B | 5-deuterated isotope this compound |
| Reference | [8] | [8] | [7][9] |
HPLC-DAD Method for Quantification in Plant Extract
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 2.5 mg/mL | [10] |
| Detection Wavelength | 226 nm | [10] |
| Reference | [10] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Quantification of this compound in Human Plasma, Blood, and Urine
This protocol is a composite based on validated methods for the sensitive quantification of this compound in biological matrices.[7][8][9]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the plasma, blood, or urine sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute this compound and the internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity HSS T3 column (2.1 × 50 mm i.d., 1.8 μm).[8][9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in methanol.[9]
-
Gradient Elution: A gradient elution is employed to ensure optimal separation. An example gradient could be a linear increase from 10% to 90% Mobile Phase B over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: API 5500 triple quadrupole mass spectrometer or equivalent.[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
3. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the samples.
Protocol 2: HPLC-DAD for Quantification of this compound in Lycii Radicis Cortex (LRC) Extract
This protocol is based on a method for the quantification of this compound in plant extracts.[10]
1. Sample Preparation: Extraction
-
Extract the powdered Lycii Radicis Cortex with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: Agilent 1260 HPLC system or equivalent.[10]
-
Column: Capcell pak C18 UG120 (4.6 mm i.d. × 250 mm, 5 µm).[10]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.[10]
-
Mobile Phase B: Water with 0.1% formic acid.[10]
-
Gradient Elution: A linear gradient from 10% to 100% Mobile Phase A over 30 minutes.[10]
-
Flow Rate: 1 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector (DAD) at 226 nm.[10]
3. Data Analysis
-
Identify the this compound peak by comparing its retention time and UV spectrum with a reference standard.
-
Construct a standard curve by injecting known concentrations of this compound standard.
-
Calculate the concentration of this compound in the extract based on the peak area and the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the TLR4 and TLR9 signaling pathways.
Experimental Workflow for this compound Quantification
References
- 1. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. This compound |Axios Research [axios-research.com]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of this compound in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Kukoamine B solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Kukoamine B in common laboratory solvents, DMSO and PBS.
Data Presentation: this compound Solubility
The following table summarizes the quantitative solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Below are detailed methodologies for preparing this compound stock and working solutions. Adherence to these protocols is recommended to ensure solution integrity and experimental reproducibility.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required concentration and volume: Decide on the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).
-
Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, provided the compound is heat-stable.
-
Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Working Solution in PBS from DMSO Stock
Objective: To prepare a diluted working solution of this compound in PBS from a DMSO stock solution, minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or appropriate sterile containers
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-warm the PBS: Warm the required volume of PBS to room temperature or 37°C. This can help reduce the risk of precipitation.
-
Dispense PBS: Add the final desired volume of pre-warmed PBS to a sterile tube.
-
"Reverse" Dilution: While gently vortexing the PBS, add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex. This method, often called "reverse dilution," ensures rapid dispersion of the DMSO stock in the aqueous buffer, preventing localized high concentrations that can lead to precipitation.[2]
-
Mix thoroughly: Continue to vortex the solution for a few seconds to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them promptly to avoid potential stability issues or precipitation over time.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs):
Q1: My this compound precipitates when I dilute my DMSO stock solution into PBS. Why does this happen?
A1: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because this compound is significantly more soluble in DMSO than in aqueous solutions like PBS. When the highly concentrated DMSO stock is added to PBS, the solvent environment changes drastically, and the PBS may not be able to maintain the this compound in solution, causing it to precipitate.[2]
Q2: How can I prevent my this compound from precipitating when preparing a working solution in PBS?
A2: To minimize precipitation, follow these steps:
-
Use the "reverse dilution" method: Add the DMSO stock slowly to the vortexing PBS.[2]
-
Pre-warm your PBS: Warming the PBS to room temperature or 37°C can increase the solubility.
-
Use an intermediate dilution step: Instead of a single large dilution, perform serial dilutions.
-
Ensure the final DMSO concentration is appropriate: While keeping DMSO levels low for cell health is important, a very low final concentration might not be sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is often a good balance.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, sensitive cell lines may be affected at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.
Q4: Can I store my this compound working solution in PBS?
A4: It is generally not recommended to store aqueous working solutions for extended periods. This compound may be less stable in aqueous solutions, and there is a higher risk of precipitation over time. It is best practice to prepare fresh working solutions for each experiment.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the handling of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Kukoamine B Aqueous Solubility Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Kukoamine B.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
pH Adjustment
Q1: My this compound is not dissolving in aqueous buffer. What is the first step I should take?
A1: The initial and most straightforward approach is to adjust the pH of your aqueous solution. This compound is a polyamine, suggesting it has multiple basic functional groups. Its solubility is expected to be pH-dependent. A predicted pKa value for this compound is approximately 9.78. To improve the solubility of a basic compound like this compound, you should aim to lower the pH of the solution to protonate the amine groups, thereby increasing its polarity and interaction with water.
Troubleshooting Steps:
-
Start with an acidic buffer: Attempt to dissolve this compound in buffers with a pH below its pKa, for example, in a pH range of 4.0 to 6.0.
-
Gradual pH titration: If you have this compound suspended in water, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Check for precipitation: Be aware that at a certain pH, the solubility will be at its minimum (the isoelectric point). Avoid this pH range.
Q2: I've adjusted the pH, but the solubility is still not sufficient for my in vitro assay. What should I consider?
A2: While pH adjustment is a powerful tool, there is a limit to the solubility that can be achieved. Additionally, the required pH for solubility may not be compatible with your cell culture or assay conditions. If you are still facing solubility issues, consider combining pH adjustment with other techniques like co-solvency.
Experimental Protocol: pH-Dependent Solubility Determination
A preliminary experiment to determine the optimal pH for this compound solubility is crucial.
-
Prepare a series of buffers: Prepare buffers with a pH range from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).
-
Equilibrate this compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Stir and Incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved this compound.
-
Quantify dissolved this compound: Analyze the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of dissolved this compound at each pH.
Co-solvency
Q3: What are co-solvents and how can they improve this compound solubility?
A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, which can better accommodate lipophilic molecules. For this compound, which has both polar and non-polar regions, a co-solvent system can be effective.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Glycerin
Troubleshooting Steps:
-
Start with a low percentage of co-solvent: Begin by adding a small percentage (e.g., 5-10% v/v) of the co-solvent to your aqueous buffer and assess solubility.
-
Toxicity considerations: Be mindful that co-solvents can be toxic to cells. Always check the tolerance of your experimental system to the specific co-solvent and concentration you are using.
-
Combine with pH adjustment: For optimal results, you can combine the use of a co-solvent with pH adjustment.
Experimental Protocol: Co-solvent Solubility Screening
-
Select a range of co-solvents: Choose a few biocompatible co-solvents to test.
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.
-
Assess precipitation upon dilution: A critical step is to evaluate if the drug precipitates when the co-solvent system is diluted with an aqueous medium, simulating what might happen upon administration or addition to cell culture media.
Cyclodextrin Inclusion Complexation
Q4: I need a formulation for in vivo studies and want to avoid organic solvents. Is there an alternative?
A4: Yes, forming an inclusion complex with cyclodextrins is an excellent strategy to enhance the aqueous solubility of drugs for in vivo applications. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the non-polar parts of a drug molecule, like this compound, effectively shielding them from the aqueous environment and increasing the overall solubility of the drug-cyclodextrin complex.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Troubleshooting Steps:
-
Molar ratio is key: The stoichiometry of the drug-cyclodextrin complex is important. You may need to test different molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin to find the most effective complexation.
-
Method of preparation: The method used to form the complex can impact its efficiency. Kneading, co-evaporation, and freeze-drying are common methods.
Experimental Protocol: Preparation and Characterization of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Calculate the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste. Gradually add the this compound powder and knead for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization and Solubility Assessment:
-
Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the aqueous solubility of the complex using the equilibrium solubility method and compare it to that of the free drug.
-
Solid Dispersions
Q5: How can I improve the dissolution rate of this compound in a solid dosage form?
A5: Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix at the solid state. This can enhance the dissolution rate by reducing the drug's particle size to a molecular level, converting it to an amorphous form, and improving its wettability.
Commonly Used Carriers:
-
Polyethylene glycols (PEGs) of various molecular weights
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
Troubleshooting Steps:
-
Carrier selection: The choice of carrier is critical and depends on the physicochemical properties of the drug.
-
Drug-to-carrier ratio: The ratio of this compound to the carrier will influence the dissolution profile. Different ratios should be tested.
-
Method of preparation: Common methods include the melting (fusion) method and the solvent evaporation method. The choice depends on the thermal stability of this compound and the carrier.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a selected carrier (e.g., PVP K30) in a suitable common solvent (e.g., ethanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion using DSC, X-ray diffraction (XRD) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies and compare the dissolution profile to that of the pure drug.
-
Nanosuspensions
Q6: For parenteral administration, what formulation strategy can I use to improve the solubility of this compound?
A6: Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers, are a viable option for parenteral delivery. The small particle size leads to an increased surface area, which in turn enhances the dissolution velocity and saturation solubility.
Troubleshooting Steps:
-
Stabilizer selection: The choice of stabilizer is crucial to prevent particle aggregation.
-
Production method: High-pressure homogenization and wet milling are common top-down approaches, while precipitation is a bottom-up method. The chosen method will affect the particle size and distribution.
Experimental Protocol: Preparation of this compound Nanosuspension (Precipitation Method)
-
Organic Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Aqueous Solution: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Precipitation: Inject the organic solution of this compound into the aqueous stabilizer solution under high stirring.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Observe the particle morphology using transmission electron microscopy (TEM).
-
Determine the drug content and dissolution properties.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL[1][2] |
| DMSO | 30 mg/mL[1][2] |
| DMF | 30 mg/mL[1][2] |
| Ethanol | 30 mg/mL[1][2] |
Note: The aqueous solubility of this compound is expected to be significantly influenced by pH.
Visualizations
Caption: General workflow for selecting and evaluating a this compound solubility enhancement strategy.
Caption: this compound's mechanism of action in inhibiting LPS and CpG DNA signaling pathways.
References
Kukoamine B stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Kukoamine B. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least two to four years.[1][3]
Q2: How should I store this compound stock solutions?
For short-term storage, lasting days to weeks, stock solutions can be kept at 0-4°C. For long-term storage, spanning several months, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound, and what are its solubilities?
This compound is soluble in a variety of organic solvents and aqueous buffers. It is typically supplied as a crystalline solid.[1][2]
Data on this compound Solubility
| Solvent | Solubility |
|---|---|
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
(Data sourced from multiple suppliers)[1][2]
Q4: Is this compound sensitive to pH?
While specific studies on the pH stability of this compound are limited, its chemical structure, which includes catechol groups, suggests a potential for pH-dependent stability. Phenolic compounds, particularly those with adjacent hydroxyl groups like catechols, can be susceptible to oxidation, and this degradation can be accelerated at neutral to alkaline pH. It is advisable to prepare fresh solutions in buffers close to the intended experimental pH and use them promptly.
Q5: Should I protect this compound solutions from light?
Yes, it is a good practice to protect this compound solutions from light. Compounds containing catechol moieties can be light-sensitive. To minimize the risk of photodegradation, it is recommended to use amber vials or wrap containers in aluminum foil, especially for experiments of long duration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be related to the degradation of this compound in your experimental setup.
Troubleshooting Workflow for this compound Stability Issues
Caption: A step-by-step guide to troubleshooting inconsistent experimental results potentially caused by this compound instability.
Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).
A color change, often to a brownish hue, can indicate oxidation of the catechol groups. Precipitation may occur if the solubility limit is exceeded, especially when diluting a concentrated stock in an organic solvent into an aqueous buffer.
-
Color Change: This suggests degradation. Prepare fresh solutions and minimize exposure to oxygen and light.
-
Precipitation: If precipitation occurs upon dilution into an aqueous buffer, try decreasing the initial concentration of the stock solution or increasing the volume of the aqueous buffer. Gentle warming and sonication may help redissolve the compound, but be cautious as heat can accelerate degradation.
Experimental Protocols
Protocol: General Method for Assessing this compound Stability in an Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of Experimental Solution:
-
Dilute the stock solution into your experimental aqueous buffer to the final working concentration.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the experimental solution and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). This will serve as your baseline (100%) concentration.
-
-
Incubation:
-
Incubate the remaining experimental solution under the exact conditions of your experiment (e.g., 37°C, protected from light).
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze the this compound concentration using the same analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A significant decrease in concentration over time indicates instability under the tested conditions.
-
Factors Influencing this compound Stability
The stability of this compound can be influenced by several factors, primarily related to its chemical structure.
Caption: A diagram illustrating the primary environmental factors that can influence the stability of this compound.
References
Technical Support Center: Kukoamine B Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B. It focuses on addressing potential issues encountered during the investigation of its degradation products and stability.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, is a critical component of drug development that exposes a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] The purpose of these studies is to:
-
Identify potential degradation products: This helps in understanding the degradation pathways of this compound.[1]
-
Elucidate the chemical stability of the molecule: This information is crucial for developing a stable formulation and determining appropriate storage conditions.[2]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Q2: Under what conditions should I perform forced degradation studies for this compound?
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically include exposure to the following conditions:[1][2]
-
Acidic hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
-
Basic hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal stress: Heating the solid or solution form of this compound.
-
Photochemical stress: Exposing this compound to UV and/or visible light.
Q3: What are the expected degradation products of this compound?
Currently, there is limited publicly available information detailing the specific chemical structures of this compound degradation products under various stress conditions. However, based on its structure, which contains amide and amine functionalities as well as catechol rings, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of the amide bonds.
-
Oxidation: Oxidation of the catechol moieties.
Further investigation using techniques like mass spectrometry is required to identify and characterize the specific degradation products.
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study for this compound
Issue: Difficulty in determining the appropriate stress conditions for this compound.
Solution: Start with the general conditions recommended by ICH guidelines and optimize them based on the observed degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]
Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 12, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |
| Thermal | Solid State & Solution | 80°C | 24, 48, 72 hours |
| Photolytic | Solid State & Solution | Ambient | Expose to 1.2 million lux hours and 200 watt hours/square meter |
Experimental Protocol: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
For Hydrolysis: Mix the this compound stock solution with the acidic or basic solution to the desired final concentration and incubate at the specified temperature.
-
For Oxidation: Mix the this compound stock solution with the hydrogen peroxide solution and keep at room temperature.
-
For Thermal Degradation: Place the solid this compound or its solution in a temperature-controlled oven.
-
For Photodegradation: Expose the solid this compound or its solution to a calibrated light source in a photostability chamber.
-
-
Sampling: Withdraw aliquots at predetermined time points.
-
Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Guide 2: Developing a Stability-Indicating HPLC Method for this compound
Issue: Co-elution of this compound with its degradation products.
Solution: Optimize the HPLC method to achieve adequate separation.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Method Validation
A stability-indicating HPLC method should be validated according to ICH guidelines for the following parameters:
-
Specificity: Demonstrate that the method can separate this compound from its degradation products and any matrix components. This is achieved by analyzing stressed samples and comparing the chromatograms with that of an unstressed sample.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
This compound Experimental Workflow for Degradation Studies
References
optimizing Kukoamine B concentration in cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Kukoamine B in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Cause | Solution |
| 1. Why am I observing low or no bioactivity of this compound in my cell assay? | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from 5 µM to 200 µM depending on the cell line and experimental context.[1] |
| Compound Degradation: this compound solution may have degraded due to improper storage. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or below. | |
| Cell Line Insensitivity: The target signaling pathway may not be active or responsive in your chosen cell line. | Ensure your cell line expresses the necessary receptors (e.g., TLR4 for LPS-induced inflammation) and downstream signaling molecules. Consider using a positive control to validate the assay. | |
| Incorrect Experimental Design: The timing of this compound treatment and stimulus (e.g., LPS) may not be optimal. | Optimize the pre-incubation time with this compound before adding the stimulus. A common starting point is a 1-2 hour pre-incubation. | |
| 2. I am seeing significant cytotoxicity or cell death after treating with this compound. | Concentration Too High: High concentrations of this compound can be cytotoxic to some cell lines. | Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH assay). Studies have shown this compound to be non-toxic in a range of concentrations, but this should be verified for your specific cell type.[2][3] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent control to assess its effect on cell viability. | |
| 3. My this compound is not dissolving properly. | Incorrect Solvent: this compound has specific solubility properties. | This compound is soluble in DMSO, DMF, and Ethanol at concentrations up to 30 mg/mL, and in PBS (pH 7.2) at up to 10 mg/mL.[4][5] For cell-based assays, preparing a concentrated stock in DMSO is common practice. |
| Low Temperature: The solvent may be too cold, reducing solubility. | Gently warm the solvent to room temperature or 37°C before dissolving this compound. Sonication can also aid in dissolution.[6] | |
| 4. I am observing inconsistent or variable results between experiments. | Inconsistent Cell Passages: Using cells from a wide range of passage numbers can introduce variability. | Use cells within a consistent and low passage number range for all experiments. |
| Variable Reagent Quality: The quality of this compound or other critical reagents may vary between batches. | Purchase this compound from a reputable supplier and consider testing each new lot for activity. Ensure all other reagents are of high quality and stored correctly. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound in inflammatory models?
This compound acts as a dual inhibitor of Lipopolysaccharide (LPS) and CpG DNA.[1][7][8] It directly binds to these pathogen-associated molecular patterns (PAMPs), preventing them from interacting with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[9][10][11] This blockade inhibits the activation of downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][12][13]
What is a typical working concentration for this compound in cell assays?
The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general starting range is between 10 µM and 100 µM. For neuroprotective effects in SH-SY5Y cells, concentrations of 5-20 µM have been used.[1] To inhibit pro-inflammatory cytokine release in RAW 264.7 macrophages, concentrations of 50-200 µM have been shown to be effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.
How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (generally below 0.1%).
Is this compound cytotoxic?
This compound has been shown to be non-cytotoxic at effective concentrations in several cell lines.[2][3] However, as with any compound, cytotoxicity can occur at high concentrations. It is best practice to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell-based assays.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Measured Effect | Reference |
| RAW 264.7 Macrophages | LPS | 50-200 µM | Inhibition of TNF-α and IL-6 release | [1] |
| RAW 264.7 Macrophages | CpG DNA | 50-200 µM | Inhibition of TNF-α and IL-6 release | [1] |
| Murine Peritoneal Macrophages | LPS and CpG DNA | 50-200 µM | Inhibition of TNF-α and IL-6 release | [1] |
| RAW 264.7 Macrophages | LPS | Not specified | Inhibition of NF-κB p65 nuclear translocation | [8] |
Table 2: Neuroprotective and Cytoprotective Effects of this compound
| Cell Line | Stressor | This compound Concentration | Measured Effect | Reference |
| SH-SY5Y Neuroblastoma | H₂O₂ | 5-20 µM | Increased cell viability, prevention of apoptosis | [1] |
| SH-SY5Y Neuroblastoma | NMDA | Not specified | Protection against NMDA-induced injury | [14] |
| Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs) | Fenton Reaction (Oxidative Stress) | 56.5–188.4 µM | Increased cell viability | [2][3] |
| HaCaT Keratinocytes | trans-2-Nonenal | 2, 5, 10 µM | Increased cell viability | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting LPS-induced TNF-α production in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 2 hours.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the dose-response curve and calculate the IC₅₀ value.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., the same range as in the dose-response assay) for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: this compound's mechanism of action in inhibiting inflammatory signaling pathways.
Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 164991-67-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Mesylate | bioactive compound for treatment of sepsis | CAS# 164991-67-7 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual targets guided screening and isolation of this compound as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
potential off-target effects of Kukoamine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily investigated as a novel therapeutic agent for sepsis. Its main mechanism of action is the direct binding to and neutralization of lipopolysaccharide (LPS) and CpG DNA.[1][2][3] This action blocks the interaction of these pathogen-associated molecular patterns (PAMPs) with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[1][3] By inhibiting the activation of these receptors, this compound prevents the downstream activation of inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators like TNF-α and IL-6.[2][3][4]
Q2: What are the potential off-target effects or adverse events observed with this compound in clinical trials?
A2: Phase I and Phase IIa clinical trials in healthy volunteers and sepsis patients have identified several adverse events (AEs). While this compound was generally found to be safe and well-tolerated, researchers should be aware of these potential effects.[5][6] The most frequently reported AEs in healthy volunteers were hypertriglyceridemia and sinus bradycardia.[1][7] Other reported AEs in single-dose studies included headache, influenza, and the presence of white blood cells in urine.[3] It is important to note that in a Phase IIa trial with sepsis patients, there was no significant difference in the overall incidence of AEs between the this compound and placebo groups, and no deaths were attributed to the study drug.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models (e.g., changes in heart rate).
-
Question: We observed sinus bradycardia in our animal models treated with this compound. Is this a known effect?
-
Answer: Yes, sinus bradycardia has been reported as a possible adverse event in a Phase I clinical trial with healthy human volunteers.[1][7] In a multiple-dose study, sinus bradycardia was observed in 16.67% of participants receiving this compound, compared to none in the placebo group.[7] Therefore, it is a plausible off-target effect to monitor in preclinical studies. Continuous cardiovascular monitoring in animal studies is recommended.
Issue 2: Altered Lipid Profile in Experimental Subjects.
-
Question: Our in vivo study shows an unexpected increase in triglyceride levels in animals treated with this compound. Has this been observed before?
-
Answer: Yes, hypertriglyceridemia was the most common adverse event noted in a multiple-dose Phase I study in healthy volunteers, occurring in 22.22% of subjects in the this compound groups.[1][7] This suggests that this compound may interfere with lipid metabolism. Researchers should consider including lipid panel analysis in the toxicology and safety assessment of their preclinical studies. Interestingly, other research has suggested this compound may have inhibitory effects on adipogenesis, which indicates a complex interaction with lipid-related pathways.[8]
Issue 3: Unanticipated Neurological or Cellular Signaling Outcomes.
-
Question: We are seeing modulation of MAPK and PI3K-AKT signaling pathways in our cell-based assays, which is outside our expected focus on TLR pathways. Is there a precedent for this?
-
Answer: Yes, preclinical studies have shown that this compound can exert effects beyond the TLR pathways. For instance, it has been shown to have neuroprotective effects by modulating the MAPKs and PI3K-AKT signaling pathways in SH-SY5Y cells.[2] Another study indicated that this compound can act as an antagonist of the NR2B subunit of NMDA receptors, which also influences downstream signaling molecules like p-ERK, p-CREB, and p-AKT.[9] Therefore, observing effects on these pathways is plausible and represents a known bioactivity of the compound.
Quantitative Data Summary
Table 1: Adverse Events in a Multiple-Dose Phase I Study in Healthy Volunteers
| Adverse Event | This compound Groups (n=18) | Placebo Group (n=6) |
| Any AE | 12 (66.67%) | 4 (66.67%) |
| Treatment-Related AE | 8 (44.44%) | 2 (33.33%) |
| Hypertriglyceridemia | 4 (22.22%) | 2 (33.33%) |
| Sinus Bradycardia | 3 (16.67%) | 0 (0%) |
| Pruritus | 1 (5.56%) | 0 (0%) |
| Data sourced from a randomized, double-blind, placebo-controlled, multiple-dose Phase I study.[1] |
Table 2: Adverse Events in a Single-Dose Phase I Study in Healthy Subjects
| Adverse Event | This compound Group (n=40) | Placebo Group (n=12) |
| Any AE | 12 (30.0%) | 2 (16.7%) |
| Headache | 2 (5.0%) | Not Reported |
| Influenza | 2 (5.0%) | Not Reported |
| Positive White Blood Cell in Urine | 2 (5.0%) | Not Reported |
| Data sourced from a randomized, double-blind, placebo-controlled, single-dose Phase I study.[3] |
Table 3: Adverse Events in a Phase IIa Study in Sepsis Patients
| Adverse Event Category | This compound Pooled Groups (n=30) | Placebo Group (n=14) |
| Any AE | 20 (66.7%) | 8 (57.1%) |
| Treatment-Emergent AE | 10 (33.3%) | 4 (28.6%) |
| 28-day Mortality (not drug-related) | 4 (13.3%) | 3 (21.4%) |
| Data sourced from a randomized, double-blind, placebo-controlled Phase IIa trial.[6][10] |
Experimental Protocols
1. Clinical Safety and Tolerability Assessment (Phase I/IIa Studies)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trials.[1][5]
-
Participants: Healthy volunteers or patients with sepsis-induced organ failure.[1][6]
-
Intervention: Intravenous infusion of this compound at escalating doses (e.g., 0.06 mg/kg, 0.12 mg/kg, 0.24 mg/kg) or placebo, typically administered every 8 hours for a specified duration (e.g., 7 days).[1][5]
-
Safety Assessments: Continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis). Adverse events are recorded and assessed for severity and relationship to the study drug.[1][11]
-
Pharmacokinetics: Blood and urine samples are collected at predetermined time points to measure drug concentration and calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[1][7]
-
2. In Vitro Assessment of Neuroprotective Effects
-
Objective: To investigate the protective effects of this compound against NMDA-induced neurotoxicity.
-
Methodology:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[9]
-
Induction of Injury: Exposing cells to N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[9]
-
Treatment: Pre-treatment of cells with varying concentrations of this compound prior to NMDA exposure.[2]
-
Outcome Measures:
-
Cell Viability: Assessed using assays like MTT to measure cell survival.[2]
-
Apoptosis: Measured by techniques such as flow cytometry after Annexin V/PI staining.[2]
-
Oxidative Stress: Quantification of reactive oxygen species (ROS) production and malondialdehyde (MDA) levels; measurement of superoxide dismutase (SOD) activity.[9]
-
Signaling Pathway Analysis: Western blot analysis to determine the expression and phosphorylation status of key proteins in pathways like MAPKs and PI3K-AKT (e.g., p-ERK, p-CREB, p-AKT).[9]
-
-
Visualizations
Caption: Primary mechanism of this compound in inhibiting sepsis signaling.
Caption: Potential off-target neuroprotective pathway of this compound.
Caption: Workflow for clinical safety and pharmacokinetic assessment.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Kukoamine B HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) quantification of Kukoamine B. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?
A1: this compound is a spermine alkaloid with a molecular formula of C₂₈H₄₂N₄O₆ and a molecular weight of approximately 530.7 g/mol .[1][] Its structure contains basic amine groups, which can influence its chromatographic behavior, particularly on traditional silica-based reversed-phase columns.
Q2: What is a common issue encountered when analyzing this compound and similar basic compounds by HPLC?
A2: A primary issue is peak tailing. This occurs because the basic amine groups in this compound can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction leads to asymmetrical peaks, which can compromise resolution and the accuracy of quantification.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: For the analysis of this compound, reversed-phase columns with modern silica technology, such as Acquity BEH C18 or HSS T3 columns, have been successfully used, particularly in UPLC-MS/MS methods.[3][5] These columns are designed to minimize interactions with basic compounds. Using a column with end-capping can also reduce peak tailing.
Q4: What mobile phase composition is typically used for this compound quantification?
A4: A common mobile phase for this compound analysis consists of a gradient elution with water and an organic solvent like methanol or acetonitrile.[3] To improve peak shape and ionization efficiency (for MS detection), a small amount of an acidic modifier, such as formic acid (e.g., 0.1% or 1:1000 v/v), is often added to the mobile phase.[3] Lowering the pH of the mobile phase can help to protonate the silanol groups on the stationary phase, reducing unwanted interactions with the basic analyte.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC quantification of this compound.
Problem 1: Peak Tailing
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like formic acid can reduce the interaction between the basic this compound and acidic silanol groups on the column.[1][4]
-
Use a Modern, End-Capped Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
-
Lower Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3]
-
Problem 2: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?
-
Answer:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade) and have been properly degassed to remove dissolved air, which can cause bubbles in the detector. Prepare fresh mobile phases daily, especially if using buffers.
-
System Contamination: A contaminated column, guard column, or detector flow cell can lead to baseline issues. Flush the system with a strong solvent to remove contaminants.
-
Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment, as temperature changes can cause the baseline to drift.
-
Detector Lamp Instability: An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace it if necessary.
-
Problem 3: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent preparation of your mobile phase.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Check the HPLC pump for any leaks or pressure fluctuations, as an inconsistent flow rate will affect retention times.
-
Temperature Control: Verify that the column oven temperature is stable.
-
Quantitative Data Summary
The following tables summarize quantitative data from validated UPLC-MS/MS methods for this compound quantification in various biological matrices.
Table 1: Linearity and Sensitivity of this compound Quantification Methods
| Parameter | Human Plasma | Human Blood | Human Urine |
| Linearity Range | 0.100 - 50.0 ng/mL[3] | 10.0 - 2000.0 ng/mL[1][5] | 0.5 - 500.0 ng/mL[1][5] |
| Correlation Coefficient (r²) | > 0.995[3] | 0.9964 ± 0.0022[1][5] | 0.9935 ± 0.0053[1][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] | 10.0 ng/mL[1][5] | 0.5 ng/mL[1][5] |
Table 2: Precision and Accuracy of this compound Quantification Methods
| Parameter | Human Plasma | Human Blood | Human Urine |
| Intra-day Precision (%RSD) | < 15% | < 10.3%[1][5] | < 10.5%[1][5] |
| Inter-day Precision (%RSD) | < 15% | < 10.3%[1][5] | < 10.5%[1][5] |
| Accuracy (% Recovery) | 85 - 115% | -4.0 to 11.3% (RE%)[1][5] | -11.7 to 12.5% (RE%)[1][5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
This protocol is based on methods used for the extraction of this compound from human plasma.[3]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase or cation-exchange cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with an appropriate buffer, often similar to the initial mobile phase conditions.
-
Sample Loading: Load the plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M hydrochloric acid followed by methanol) to remove interfering substances.[]
-
Elution: Elute the this compound from the cartridge using a suitable solvent. For alkaloids, a common elution solvent is a mixture of a weak base (like ammonia) in an organic solvent (like methanol).[]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method for this compound Quantification
This protocol is a generalized method based on published UPLC-MS/MS analyses.[3][5]
-
HPLC System: A UPLC system coupled with a tandem mass spectrometer.
-
Column: Waters Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[3][5]
-
Mobile Phase A: Formic acid-water (1:1000, v/v).[3]
-
Mobile Phase B: Formic acid-methanol (1:1000, v/v).[3]
-
Gradient Elution: A suitable gradient program should be developed to ensure good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35-40°C.
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode. The multiple-reaction monitoring (MRM) transitions for this compound are typically m/z 531.3 -> 222.1.[5]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Kukoamine B LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kukoamine B (KB) analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effects in this compound analysis?
A1: Matrix effects in this compound LC-MS analysis typically arise from endogenous components in biological samples like plasma, serum, or urine. Key sources include phospholipids, salts, and proteins that can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][2]
Q2: I am observing significant ion suppression for this compound. What are the initial steps to mitigate this?
A2: Initial steps to address ion suppression include optimizing your sample preparation to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples before analyzing this compound.[3][4] Additionally, chromatographic conditions can be adjusted to separate this compound from the regions where matrix components elute.
Q3: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What could be the cause?
A3: Poor peak shape for this compound, a polar and basic compound, can be attributed to several factors. Peak tailing may result from secondary interactions with the stationary phase or active sites in the flow path. Peak fronting can be a sign of column overload or a mismatch between the sample solvent and the mobile phase.[5] Peak splitting can occur due to issues with the injector or partial column blockage.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has been subjected to the extraction procedure. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1][2]
Q5: Is a stable isotope-labeled internal standard necessary for this compound analysis?
A5: While not strictly mandatory if the matrix effect is well-controlled and consistent, using a stable isotope-labeled internal standard (SIL-IS), such as 5-deuterated this compound (d5-KB), is highly recommended.[4][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Implement or refine a Solid-Phase Extraction (SPE) protocol. A mixed-mode cation exchange SPE can be particularly effective for a basic compound like this compound. 2. Modify Chromatography: Adjust the gradient to ensure this compound elutes in a "clean" region of the chromatogram, away from phospholipids and other interfering species. 3. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of matrix components. | To remove interfering compounds that compete with this compound for ionization.[3] |
| Incorrect MS Parameters | 1. Optimize Source Parameters: Re-optimize spray voltage, gas temperatures, and gas flows for this compound. 2. Verify MRM Transitions: Confirm the precursor and product ions for this compound (e.g., m/z 531.3 -> 222.1) and its internal standard are correct and optimized.[6] | To ensure optimal ionization and detection of the analyte. |
| Analyte Degradation | 1. Check Sample Stability: Ensure samples have been stored correctly (e.g., -80°C) and have not undergone excessive freeze-thaw cycles.[6] 2. Prepare Fresh Standards: Prepare new stock and working solutions to rule out degradation of calibration standards. | To confirm that the low signal is not due to a loss of the analyte itself. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step | Rationale |
| Peak Tailing | 1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound. The use of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[3][4] 2. Column Conditioning: Ensure the column is properly conditioned and equilibrated before each injection. | To minimize secondary interactions between the basic analyte and the stationary phase. |
| Peak Fronting | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to avoid overloading the column. 2. Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. | To prevent distortion of the peak shape due to exceeding the column's capacity or solvent effects.[5] |
| Peak Splitting | 1. Check for Column Contamination/Void: Backflush the column or replace it if it is old or has been used with many complex samples. 2. Inspect Injector: Ensure the injector needle is not partially blocked and that the injection port is clean. | To address potential issues with the column or injector that can cause the sample band to be split before or during separation. |
Quantitative Data Summary
The following table summarizes the reported matrix effect and recovery for this compound in human plasma from a validated UPLC-MS/MS method.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| This compound | Human Plasma | Solid-Phase Extraction (SPE) | 102.9 - 108.1 | > 90.1 | [3] |
| This compound | Human Blood | Solid-Phase Extraction (SPE) | Not explicitly quantified, but consistent | 4.7 ± 0.9 | [6] |
| This compound | Human Urine | Direct Dilution | Not explicitly quantified, but consistent | 96.5 ± 1.3 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on methodologies described for the analysis of this compound and other polar basic compounds.[3][4]
-
Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add the internal standard solution (e.g., d5-Kukoamine B).
-
Add 100 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for SPE.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge, e.g., Oasis WCX):
-
Conditioning: Wash the cartridge with 1 mL of methanol.
-
Equilibration: Wash the cartridge with 1 mL of water.
-
Loading: Load the pre-treated supernatant onto the cartridge.
-
Washing 1: Wash the cartridge with 1 mL of 5% methanol in water.
-
Washing 2: Wash the cartridge with 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is based on a validated method for the quantification of this compound.[3][4]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 531.3 → 222.1
-
d5-Kukoamine B (IS): m/z 536.3 → 222.1
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of this compound in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kukoamine B In Vivo Delivery Challenges
Welcome to the technical support center for Kukoamine B (KB) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of delivering this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
This compound is a spermine alkaloid originally isolated from the traditional Chinese herb, Cortex Lycii. It is a potent dual inhibitor of Lipopolysaccharide (LPS) and CpG DNA.[1][2] By binding to these pathogen-associated molecular patterns (PAMPs), this compound can block their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells. This action inhibits the subsequent inflammatory signaling cascades, making KB a promising candidate for conditions like sepsis.[3][4]
Q2: What are the main challenges in delivering this compound in vivo?
The primary challenges with in vivo delivery of this compound, like many other natural alkaloids, stem from its physicochemical properties:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in physiological fluids and subsequent absorption after oral administration.[5]
-
Non-Linear Pharmacokinetics: Clinical studies have shown that this compound exhibits a non-linear pharmacokinetic profile, meaning its absorption and/or clearance may not be directly proportional to the dose administered.[3][6]
-
Potential for First-Pass Metabolism: Although specific data on KB's first-pass metabolism is limited, many alkaloids undergo significant metabolism in the gut wall and liver, which can reduce oral bioavailability.[7]
Q3: My this compound is not dissolving for my in vivo experiment. What can I do?
This is a common issue. This compound is soluble in organic solvents like DMSO, DMF, and ethanol, and has limited solubility in PBS (pH 7.2).[1][2] For in vivo use, it is crucial to use a biocompatible vehicle. Here are a few strategies:
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. However, the concentration of organic solvents like DMSO must be kept low to avoid toxicity in animal models.
-
Formulation Approaches: For oral or systemic administration, consider advanced formulation strategies like cyclodextrin inclusion complexes or liposomal encapsulation to improve aqueous solubility.
Q4: I am observing high variability in my in vivo results. What could be the cause?
High variability in in vivo studies with compounds like this compound can arise from several factors:
-
Inconsistent Formulation: If your KB formulation is not homogenous (e.g., a suspension that settles), the administered dose will vary between animals.
-
Inaccurate Dosing: Ensure your oral gavage or injection technique is consistent and accurate.
-
Animal-Related Factors: Differences in age, weight, sex, and health status of the animals can all contribute to variability.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
If you are experiencing lower than expected plasma concentrations of this compound after oral administration, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: Formulation Instability
If you observe precipitation or changes in the appearance of your this compound formulation, it may be unstable.
| Observation | Potential Cause | Suggested Solution |
| Precipitation in aqueous solution | Poor aqueous solubility of this compound. | Increase the concentration of co-solvents (within toxicity limits) or utilize a solubilization technique like cyclodextrin complexation. |
| Phase separation in lipid-based formulations (e.g., liposomes) | Improper lipid composition or drug-to-lipid ratio. | Optimize the lipid composition. Ensure the drug-to-lipid ratio is not too high. |
| Aggregation of nanoparticles | Unfavorable surface charge or lack of stabilizing excipients. | Include stabilizers in the formulation. Adjust the pH to modulate surface charge. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound mesylate from a single-dose, first-in-human clinical trial.[3] This data is for intravenous administration. Oral bioavailability is expected to be significantly lower without formulation enhancement.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) |
| 0.02 | 10.1 ± 1.5 | 1.0 | 20.9 ± 3.9 | 2.25 ± 0.44 |
| 0.04 | 24.3 ± 4.9 | 1.0 | 54.3 ± 10.3 | 2.78 ± 0.41 |
| 0.08 | 51.9 ± 11.2 | 1.0 | 148.8 ± 32.7 | 3.97 ± 0.56 |
| 0.12 | 80.5 ± 21.0 | 1.0 | 227.1 ± 72.8 | 3.20 ± 0.87 |
| 0.24 | 196.2 ± 59.8 | 1.0 | 586.3 ± 160.0 | 4.24 ± 0.75 |
| 0.48 | 338.9 ± 66.8 | 1.0 | 1085.1 ± 161.8 | 3.75 ± 0.34 |
Data presented as mean ± SD.
The following table illustrates the potential for bioavailability enhancement using formulation strategies, based on a study with the poorly soluble alkaloid, Koumine.[7]
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Koumine | 125.3 ± 23.7 | 876.5 ± 154.2 | 100 |
| Koumine/HP-β-CD Inclusion Complex | 245.8 ± 45.1 | 1845.6 ± 321.9 | 210.6 |
Data presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Adapted from a general protocol)
This protocol is adapted from methods used for other poorly soluble alkaloids and aims to enhance the aqueous solubility of this compound for oral administration.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Determine Molar Ratio: Based on preliminary studies or literature on similar compounds, decide on the molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
Lyophilization: Freeze the resulting solution and lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Protocol 2: Preparation of this compound Loaded Liposomes via Thin-Film Hydration (Adapted from a general protocol)
This protocol describes a common method for encapsulating hydrophobic or lipophilic compounds like this compound into liposomes.[8][9]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC) and Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]
-
Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[7]
-
Size Reduction: To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Signaling Pathways and Workflows
This compound Inhibition of TLR4 and TLR9 Signaling
This compound directly binds to LPS and CpG DNA, preventing their interaction with TLR4 and TLR9, respectively. This inhibits the downstream activation of both the MyD88-dependent and TRIF-dependent signaling pathways, ultimately leading to reduced production of pro-inflammatory cytokines.[3][10]
Caption: this compound's mechanism of action in inhibiting TLR4 and TLR9 signaling.
Hypothesized Involvement of this compound in PI3K/Akt and MAPK Signaling
Studies on Kukoamine A, a structural analog of this compound, have shown its involvement in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] It is plausible that this compound may also modulate these pathways, which are often interconnected with inflammatory signaling.
Caption: Hypothesized modulation of PI3K/Akt and MAPK pathways by this compound.
Decision Tree for Formulation Selection
This decision tree can guide the selection of an appropriate formulation strategy for this compound based on the desired route of administration and experimental goals.
Caption: Decision tree for selecting a this compound formulation strategy.
References
- 1. instechlabs.com [instechlabs.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. humapub.com [humapub.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kukoamine A activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B experimental controls and standards
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Kukoamine B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and what is its stability?
A1: this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q2: How do I dissolve this compound for in vitro and in vivo experiments?
A2: this compound is soluble in several common laboratory solvents. For in vitro studies, it can be dissolved in DMF (30 mg/mL), DMSO (30 mg/mL), and Ethanol (30 mg/mL).[2] For in vivo studies or cell-based assays requiring physiological conditions, it is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[2] Always prepare fresh solutions for your experiments.
Q3: What are the primary mechanisms of action for this compound?
A3: this compound is recognized as a potent dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[1][3] It binds to both molecules, thereby blocking their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells.[4] This inhibition prevents the activation of downstream inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5] Additionally, this compound has demonstrated neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs) and reducing oxidative stress.[6]
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 5 µM to 200 µM. For example, concentrations of 50-200 µM have been used to inhibit TNF-α and IL-6 release in RAW 264.7 cells and murine peritoneal macrophages.[3] In SH-SY5Y cells, concentrations of 5-20 µM have been shown to increase cell viability and protect against H₂O₂-induced apoptosis.[3]
Q5: Where can I obtain a certified analytical standard for this compound?
A5: Certified reference standards for this compound are available from several suppliers, including PhytoLab, which provides a primary reference standard with certified absolute purity.[7] Axios Research also offers this compound reference standards, including impurities and stable isotope-labeled products, which come with a comprehensive Certificate of Analysis (COA).[8]
Experimental Controls and Standards
Proper experimental design is crucial for obtaining reliable and reproducible results. Below are recommendations for controls when working with this compound.
| Control Type | Purpose | Description |
| Vehicle Control | To account for the effects of the solvent used to dissolve this compound. | Treat a set of cells or animals with the same volume of the vehicle (e.g., DMSO, PBS) used to deliver this compound. |
| Positive Control (Inflammatory Response) | To ensure that the inflammatory stimulus is working as expected. | For LPS-induced inflammation studies, a group treated with LPS alone should be included. For CpG DNA-induced inflammation, a group treated with CpG DNA alone is necessary. |
| Positive Control (Neuroprotection) | To validate the neurotoxicity model. | In NMDA-induced neurotoxicity studies, a group treated with NMDA alone should be included to demonstrate its toxic effects. |
| Negative Control | To establish a baseline for comparison. | A group of untreated cells or animals that do not receive any stimulus or treatment. |
| This compound Alone | To assess the baseline effect of this compound in the absence of a stimulus. | A group treated only with this compound to observe any intrinsic effects on the experimental system. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
In Vitro Efficacy
| Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| RAW 264.7, Murine Peritoneal Macrophages | LPS, CpG DNA | 50-200 µM | Inhibition of TNF-α and IL-6 release | [3] |
| SH-SY5Y | H₂O₂ | 5-20 µM | Increased cell viability, prevention of apoptosis | [3] |
| SH-SY5Y | NMDA | Not specified | Protection against NMDA-induced injury, apoptosis, and LDH release | [6] |
| MC3T3-E1 | - | 10-20 µM | Increased osteoblast differentiation | [3] |
In Vivo Efficacy
| Animal Model | Stimulus | This compound Dosage | Effect | Reference |
| Mice | LPS (10 mg/kg) | 20 µg/kg (i.v.) | Decreased plasma LPS, reduced liver inflammation and injury | [5] |
| Mice | Heat-killed E. coli | 15, 30, 60 mg/kg (i.v.) | Decreased mortality rate | [3] |
| Ovariectomized Mice | - | 2, 5 mg/kg (p.o.) | Anti-osteoporotic effects | [3] |
| db/db Mice | - | 20, 50 mg/kg (i.g.) | Reduced inflammation and blood glucose | [3] |
| High-Fat/High-Fructose-Fed Rats | High-Fat/High-Fructose Diet | 25, 50 mg/kg | Attenuated body weight gain, insulin resistance, and inflammation | [9] |
Binding Affinity
| Ligand | Dissociation Constant (Kd) | Reference |
| LPS | 1.24 µM | [1] |
| CpG DNA | 0.66 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
LPS (from E. coli O55:B5)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 50, 100, 200 µM) in DMEM. Remove the old media from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 2 hours.
-
LPS Stimulation: Prepare a solution of LPS in DMEM at a concentration of 2 µg/mL. Add 100 µL of this solution to the wells (final LPS concentration will be 1 µg/mL).
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the dose-dependent inhibitory effect.
Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition
This protocol describes how to evaluate the effect of this compound on the phosphorylation of IκB-α, a key step in the activation of the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκB-α, anti-IκB-α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with this compound (e.g., 100 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated IκB-α to total IκB-α and the loading control (β-actin).
Visualizations
Signaling Pathways
Caption: this compound inhibits LPS and CpG DNA signaling pathways.
Caption: Neuroprotective mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 164991-67-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 8. This compound |Axios Research [axios-research.com]
- 9. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kukoamine B Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical development of Kukoamine B.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
A1: this compound is known to be a potent dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[1][2] It directly binds to and neutralizes LPS and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that trigger sepsis.[3][4] This action blocks their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, thereby inhibiting downstream inflammatory signaling pathways and reducing the production of inflammatory mediators like TNF-α and IL-6.[2][3][4] Additionally, this compound has demonstrated antioxidant, anti-diabetic, anti-osteoporotic, and neuroprotective effects.[1] In neuroprotection, it has been shown to down-regulate the NR2B subunit of NMDA receptors and modulate downstream signaling molecules such as p-ERK, p-CREB, and p-AKT.
Q2: What were the key findings from the Phase I clinical trials in healthy volunteers?
A2: Phase I single- and multiple-dose studies in healthy volunteers showed that this compound mesylate was generally safe and well-tolerated.[4][5] Key findings include a non-linear pharmacokinetic profile.[6][7] The mean plasma elimination half-life was approximately 1.61–4.24 hours after a single dose and 3.40-4.88 hours after multiple doses.[5][6] The most common adverse events reported were mild and included headache, influenza, and positive white blood cells in urine.[6][7]
Q3: What has been observed in clinical trials with sepsis patients?
A3: A randomized phase IIa trial in patients with sepsis-induced organ failure demonstrated that this compound was safe and well-tolerated.[8][9] However, the study did not show a significant effect on clinical outcomes such as changes in the Sequential Organ Failure Assessment (SOFA) score, vasopressor-free days, or ventilator-free days at the doses tested.[8] The pharmacokinetic parameters suggested dose-dependent exposure with no drug accumulation.[8]
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in anti-inflammatory assays (e.g., TNF-α, IL-6 inhibition) | Purity and stability of this compound stock solution. Cell line passage number and health. Variability in LPS or CpG DNA preparations. | Ensure this compound is fully solubilized and freshly prepared. Protect from light and store appropriately. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Use a consistent lot and supplier for LPS and CpG DNA. Validate the activity of each new lot. |
| Poor correlation between antioxidant and cytoprotective effects | Different mechanisms of action being measured. Assay conditions (e.g., pH) affecting this compound activity. | This compound has multiple antioxidant mechanisms (radical scavenging, metal chelation).[10][11] Use a panel of assays to capture its full activity. The antioxidant activity of this compound can be pH-dependent.[10] Ensure assay buffers are at the appropriate physiological pH. |
Animal Model and In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in translating efficacy from animal models of sepsis to clinical outcomes | Inherent limitations of sepsis animal models.[1] Murine models often don't fully replicate the complex pathophysiology of human sepsis.[2] Differences in LPS sensitivity between species. | Consider using more clinically relevant models, such as cecal ligation and puncture (CLP), which induces polymicrobial sepsis.[5] Be cautious when extrapolating doses from rodent models to humans due to differences in endotoxin sensitivity.[1] |
| Non-linear pharmacokinetics observed in vivo | Potential for saturation of metabolic or elimination pathways. | This was observed in human trials.[6][7] In preclinical studies, ensure a wide range of doses are tested to fully characterize the pharmacokinetic profile. Collect samples at multiple time points to accurately determine clearance and volume of distribution. |
| Unexpected toxicity in animal studies | Off-target effects or issues with the formulation vehicle. | Conduct thorough safety pharmacology and toxicology studies. Use appropriate control groups, including a vehicle-only group, to rule out formulation-related toxicity. |
Formulation and Administration Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in intravenous formulations | Poor aqueous solubility or inappropriate pH of the vehicle. | Although specific formulation details are not widely published, ensure the pH of the formulation vehicle is optimized for this compound solubility and stability. Consider the use of co-solvents or other excipients if solubility is a persistent issue. |
| Inconsistent drug exposure in preclinical studies | Issues with formulation stability or administration technique. | Regularly assess the stability of the formulation under experimental conditions. Ensure consistent and accurate administration, particularly for intravenous infusions. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line/Assay |
| LPS Inhibition (Kd) | 1.23 µM | [1] |
| CpG DNA Inhibition (Kd) | 0.66 µM | [1] |
| IC50 (PTIO•-scavenging, pH 7.4) | ~15 µM (this compound) vs ~25 µM (Kukoamine A) | [10][11] |
| IC50 (Cu2+-reducing) | ~10 µM (this compound) vs ~18 µM (Kukoamine A) | [10][11] |
| IC50 (DPPH•-scavenging) | ~12 µM (this compound) vs ~20 µM (Kukoamine A) | [10][11] |
Table 2: this compound Pharmacokinetic Parameters in Humans (Single Dose)
| Parameter | Value | Study Population |
| Dose Range | 0.005–0.48 mg/kg | Healthy Volunteers |
| Half-life (t½) | 1.61–4.24 h | Healthy Volunteers[6][7] |
| Cumulative Urinary Excretion | 21.7–35.2% | Healthy Volunteers[6][7] |
Table 3: this compound Pharmacokinetic Parameters in Humans (Multiple Doses)
| Parameter | Value | Study Population |
| Dose Range | 0.06-0.24 mg/kg (every 8h for 7 days) | Healthy Volunteers |
| Half-life (t½) | 3.40–4.88 h | Healthy Volunteers[5] |
| Clearance (CL) | 9.35–13.49 L/h | Healthy Volunteers[5] |
| Volume of Distribution (Vd) | 45.74–101.90 L | Healthy Volunteers[5] |
| Accumulation Ratio (AUC) | 1.06 | Healthy Volunteers[5] |
Experimental Protocols
In Vitro TNF-α Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 12 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control.
In Vivo LPS-Induced Sepsis Mouse Model
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Sham, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose).
-
Sepsis Induction: Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg). The sham group receives a saline injection.
-
Treatment: Administer this compound (e.g., 10 and 20 mg/kg) or vehicle intravenously (i.v.) at a specified time point post-LPS injection (e.g., 1 hour).
-
Monitoring: Monitor the survival rate of the mice for a predetermined period (e.g., 72 hours). Record clinical signs of sepsis (e.g., piloerection, lethargy).
-
Sample Collection: At a specified endpoint (or at the time of humane euthanasia), collect blood and tissues (e.g., lung, liver) for analysis of inflammatory cytokines, organ damage markers, and histopathology.
-
Data Analysis: Compare the survival rates between groups using Kaplan-Meier survival analysis. Analyze biochemical and histological data using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: this compound inhibits the TLR4 and TLR9 signaling pathways.
Caption: A typical preclinical development workflow for this compound.
References
- 1. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcritintensivecare.org [jcritintensivecare.org]
- 10. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect [mdpi.com]
- 11. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine B Pharmacokinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting pharmacokinetic data of Kukoamine B (KB). The content is structured to address common questions and challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical pharmacokinetic profile of this compound in humans?
A1: this compound has been evaluated in Phase I and Phase II clinical trials primarily through intravenous administration in healthy volunteers and sepsis patients. Key pharmacokinetic parameters are summarized below.
Q2: What are the main metabolic pathways for this compound in humans?
A2: Studies in humans have identified the primary metabolic pathways for this compound as bimethylation, carbonylation, N-desalkylation, and cysteamine binding. However, the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not yet been fully elucidated.
Q3: Is there any information on the oral bioavailability of this compound?
A3: Currently, there is limited published data on the oral bioavailability of this compound in humans or preclinical animal models. Most clinical studies have focused on intravenous administration for the treatment of sepsis. Researchers investigating oral delivery routes will need to perform dedicated bioavailability studies.
Q4: What is the mechanism of action of this compound, and how does it relate to its pharmacokinetics?
A4: this compound is a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, which are pathogen-associated molecular patterns that trigger sepsis. It is thought to exert its anti-inflammatory effects by binding to LPS and CpG DNA, thereby inhibiting their interaction with Toll-like receptor 4 (TLR4) and TLR9. This leads to the downstream inhibition of signaling pathways like NF-κB and a reduction in the production of pro-inflammatory cytokines. The pharmacokinetic profile, particularly its distribution to relevant tissues, is crucial for its efficacy in systemic conditions like sepsis.
Troubleshooting Experimental Issues
Issue 1: Difficulty in quantifying this compound in plasma/urine samples.
-
Potential Cause: Suboptimal sample preparation or analytical method.
-
Troubleshooting Steps:
-
Sample Extraction: this compound has been successfully extracted from human plasma using solid-phase extraction (SPE). Ensure the SPE protocol is optimized for your specific matrix.
-
Analytical Method: A validated UPLC-MS/MS method is recommended for sensitive and specific quantification. Key parameters to verify include the column type (e.g., HSS T3), mobile phase composition, and mass spectrometry settings (e.g., MRM transitions).
-
Matrix Effects: Biological matrices can interfere with ionization. Assess and minimize matrix effects by using an appropriate internal standard (e.g., a deuterated analog of this compound) and optimizing the sample cleanup process.
-
Issue 2: High variability in pharmacokinetic parameters between subjects.
-
Potential Cause: Inter-individual differences in metabolism, underlying health conditions, or co-administered medications.
-
Troubleshooting Steps:
-
Subject Stratification: In preclinical studies, ensure animal subjects are of a similar age, weight, and health status. In clinical studies, consider genotyping for common drug-metabolizing enzyme polymorphisms if a specific CYP pathway is identified.
-
Controlled Environment: Standardize experimental conditions such as diet, housing, and dosing procedures to minimize environmental sources of variability.
-
Drug Interaction Screening: If subjects are on concomitant medications, investigate the potential for drug-drug interactions at the metabolic or transporter level. Although specific interactions for this compound are not well-documented, general principles of drug metabolism should be considered.
-
Issue 3: Inconsistent results in in vitro permeability assays (e.g., Caco-2).
-
Potential Cause: Issues with cell monolayer integrity, transporter expression, or compound stability.
-
Troubleshooting Steps:
-
Monolayer Integrity: Regularly assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transporter Expression: The expression of efflux transporters like P-glycoprotein (P-gp) can vary with cell passage number. Use cells within a defined passage range and consider using P-gp inhibitors (e.g., verapamil) to investigate the role of efflux in this compound transport.
-
Compound Stability: Assess the stability of this compound in the assay buffer and cell lysates to ensure that the observed transport is not confounded by degradation.
-
Data Presentation
Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)
| Parameter | Dose Range (mg/kg) | Value Range |
| Elimination Half-life (t½) | 0.005 - 0.48 | 1.61 - 4.24 hours |
| Clearance (CL) | 0.005 - 0.48 | 7.75 - 13.40 L/h |
| Volume of Distribution (Vd) | 0.005 - 0.48 | 29.35 - 57.80 L |
| Urinary Excretion (% of dose) | 0.02 - 0.48 | 21.7 - 35.2 % |
Table 2: Summary of Intravenous Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Doses)
| Parameter | Dose (mg/kg, every 8h) | Value Range |
| Elimination Half-life (t½) | 0.06 - 0.24 | 3.40 - 4.88 hours |
| Clearance (CL) | 0.06 - 0.24 | 9.35 - 13.49 L/h |
| Volume of Distribution (Vd) | 0.06 - 0.24 | 45.74 - 101.90 L |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is based on a validated method described in the literature.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform solid-phase extraction (SPE) using a suitable sorbent.
-
Elute this compound and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
UPLC Conditions:
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to achieve separation from endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 531.3 → 222.1
-
Internal Standard (D5-KB): m/z 536.3 → 222.1
-
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Visualizations
Caption: Workflow for this compound quantification in plasma.
Kukoamine B Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving Kukoamine B (KB). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate dose-response curve analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the experimental process.
| Question | Answer/Troubleshooting Guide |
| 1. Why am I observing high variability in my IC50/EC50 values for this compound across different antioxidant assays? | The IC50 values for this compound can vary depending on the specific assay and its underlying mechanism (e.g., electron transfer, hydrogen atom transfer)[1][2]. This compound's antioxidant potential is influenced by the experimental conditions, particularly pH. For instance, its IC50 value in a PTIO•-scavenging assay changes at different pH levels[1][3].Troubleshooting Steps: 1. Standardize pH: Ensure consistent pH across all experiments and buffers.2. Use Positive Controls: Always include a standard antioxidant like Trolox for comparison.3. Assay Selection: Be aware that this compound may show higher potency in certain assays (e.g., Fe2+-chelating) compared to others[1]. Select assays that are most relevant to your experimental model. |
| 2. My cell viability assay (e.g., MTT) shows that this compound is toxic at concentrations where I expect to see a therapeutic effect. What should I do? | While this compound generally shows cytoprotective effects, like any compound, it can exhibit toxicity at high concentrations. Studies have shown it increases the viability of Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs) in a concentration-dependent manner within the range of 56.5–188.4 μM[1][3]. Concentrations above this range may become toxic.Troubleshooting Steps: 1. Optimize Concentration Range: Perform a preliminary dose-range finding study to identify the optimal, non-toxic concentration range for your specific cell type.2. Check Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. The solvent (e.g., DMSO) used to dissolve the compound can also be toxic to cells at certain concentrations; run a vehicle control to test for solvent toxicity.3. Incubation Time: Reduce the incubation time. Prolonged exposure may lead to increased cytotoxicity. |
| 3. I am not observing the expected inhibition of LPS-induced TNF-α or IL-6 release in my macrophage cell line (e.g., RAW 264.7). What could be the issue? | This compound inhibits inflammation by directly binding to Lipopolysaccharide (LPS) and CpG DNA, preventing them from activating TLR4 and TLR9 receptors[4][5][6]. The lack of an inhibitory effect could stem from several factors.Troubleshooting Steps: 1. Pre-incubation: Pre-incubate this compound with the cells before adding the LPS stimulus. This allows the compound to be taken up or to be present to interact with LPS immediately upon its addition.2. LPS Concentration: The concentration of LPS used is critical. This compound's inhibitory effect is dose-dependent, and a very high concentration of LPS may overwhelm the amount of this compound present[7]. Titrate your LPS to find a concentration that gives a robust but sub-maximal inflammatory response.3. This compound Concentration: Ensure you are using an effective concentration range. Studies show significant inhibition of TNF-α and IL-6 release from RAW 264.7 cells at concentrations between 50-200 μM[8].4. Assay Timing: Measure cytokine release at an appropriate time point. TNF-α and IL-6 production peaks at different times after stimulation. |
| 4. What is the appropriate in vivo dose to use for my mouse model of sepsis? | The effective dose of this compound in vivo can vary based on the administration route and the specific animal model. In a mouse model of sepsis induced by heat-killed E. coli, intravenous (i.v.) administration of 15, 30, or 60 mg/kg significantly decreased mortality[8]. Another study on LPS-induced septic mice used an i.v. dose of 20 μg/kg[4]. For longer-term studies, doses of 1.25, 2.5, and 5 mg/kg administered every 8 hours for 3 days have also proven effective[8].Recommendation: Start with a dose-finding study based on the published literature. A dose of 5 mg/kg i.v. is a reasonable starting point for an anti-sepsis effect, with adjustments made based on observed efficacy and toxicity. |
Quantitative Data Presentation
The following tables summarize the dose-response parameters for this compound from various in vitro and in vivo studies.
Table 1: In Vitro IC50 Values of this compound in Antioxidant Assays
| Assay Type | IC50 Value (μM) | Source |
| PTIO•-scavenging (pH 7.4) | Lower than Kukoamine A | [1] |
| Cu2+-reducing | Lower than Kukoamine A | [1] |
| DPPH•-scavenging | Lower than Kukoamine A | [1] |
| •O2−-scavenging | Lower than Kukoamine A | [1] |
| •OH-scavenging | Lower than Kukoamine A | [1] |
| LPS Neutralization | ~64 μM | [7] |
| (Note: A direct numerical IC50 value for this compound was not consistently provided in the source material, but it was consistently shown to be more potent (lower IC50) than its isomer, Kukoamine A[1].) |
Table 2: Effective Concentrations of this compound in In Vitro Cellular Models
| Cell Line | Assay/Effect Measured | Effective Concentration Range (μM) | Source |
| RAW 264.7 Cells / Murine Peritoneal Macrophages | Inhibition of LPS- and CpG DNA-induced TNF-α and IL-6 release | 50 - 200 | [8] |
| RAW 264.7 Cells | Inhibition of IκB-α and p38 phosphorylation | 0 - 200 | [8] |
| Bone Marrow-Derived Mesenchymal Stem Cells (bmMSCs) | Increased viability after Fenton-induced damage | 56.5 - 188.4 | [1][3] |
| SH-SY5Y Cells | Increased cell viability and prevention of membrane damage | 5 - 20 | [8] |
| Preosteoblastic MC3T3-E1 Cells | Increased osteoblast differentiation | 10 - 20 | [8] |
Table 3: Effective Doses of this compound in In Vivo Animal Models
| Animal Model | Condition | Route of Administration | Effective Dose Range | Observed Effect | Source |
| Sepsis Model Mice | E. coli Challenge | Intravenous (i.v.) | 1.25 - 60 mg/kg | Reduced mortality and circulatory LPS/TNF-α | [8] |
| Sepsis Model Mice | LPS Challenge | Intravenous (i.v.) | 20 μg/kg | Decreased plasma LPS, inhibited NF-κB | [4] |
| db/db Mice | Diabetes | Oral Gavage (i.g.) | 20 - 50 mg/kg | Reduced inflammation and blood glucose | [8] |
| Ovariectomized (OVX) Mice | Osteoporosis | Oral (p.o.) | 2 - 5 mg/kg | Anti-osteoporotic effects | [8] |
| High-Fat/High-Fructose-Fed Rats | Metabolic Syndrome | Not Specified | 25 - 50 mg/kg | Attenuated body weight and insulin resistance | [9] |
Experimental Protocols
Protocol 1: Determining this compound's Effect on Cell Viability using MTT Assay
This protocol is adapted from methodologies used to assess cytoprotection[1][2][3].
Objective: To evaluate the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., bmMSCs, HaCaT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a serial dilution to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 μM).
-
Cell Treatment: After 24 hours, remove the medium and replace it with 100 μL of medium containing the different concentrations of this compound. Include "cells only" (no treatment) and "vehicle control" (solvent only) wells.
-
Induce Damage (Optional): If assessing cytoprotective effects, co-incubate with a damaging agent (e.g., H₂O₂ or Fenton's reagent) at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot the viability against the log of this compound concentration to generate a dose-response curve.
Protocol 2: Measuring Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol is based on the methods described for assessing the anti-inflammatory effects of this compound[7][8].
Objective: To determine the dose-dependent inhibitory effect of this compound on the secretion of TNF-α from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (DMEM with 10% FBS)
-
ELISA kit for mouse TNF-α
-
24-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 μL of complete medium. Allow cells to adhere overnight.
-
Cell Treatment: Remove the medium and replace it with fresh medium. Add various concentrations of this compound (e.g., 50, 100, 200 μM) to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the "LPS only" control. Plot the percentage inhibition against the log of this compound concentration to generate a dose-response curve and calculate the IC50.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's mechanism of inhibiting the LPS-induced inflammatory signaling pathway.
Caption: General experimental workflow for this compound dose-response curve analysis.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kukoamine B Demonstrates Superior Antioxidant Capacity Over Kukoamine A in In-Vitro Assays
A comprehensive comparison of the antioxidant activities of Kukoamine B and Kukoamine A, two isomeric phenolic polyamines, reveals that this compound consistently exhibits stronger radical scavenging and reducing capabilities across a range of in-vitro assays. This guide presents a detailed analysis of their comparative performance, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
Kukoamine A and this compound are natural spermine alkaloids found in the root bark of Lycium chinense.[1][2] Their structural similarity, differing only in the position of a dihydrocaffeoyl group, leads to notable differences in their antioxidant potential.[1]
Quantitative Comparison of Antioxidant Activity
Experimental data consistently indicates that this compound has lower IC50 values than Kukoamine A in various antioxidant assays, signifying its higher potency.[1][3] A lower IC50 value represents a lower concentration of the substance required to inhibit 50% of the free radicals, thus indicating greater antioxidant activity. The comparative IC50 values are summarized in the table below.
| Antioxidant Assay | Kukoamine A (IC50 in μM) | This compound (IC50 in μM) | Trolox (IC50 in μM) |
| DPPH• Scavenging | 100.9 ± 3.2 | 81.6 ± 2.1 | 89.9 ± 1.5 |
| •OH Scavenging | 185.7 ± 5.6 | 134.5 ± 4.1 | 247.7 ± 8.2 |
| •O2− Scavenging | 165.8 ± 4.5 | 113.7 ± 3.2 | 651.3 ± 22.1 |
| Cu2+-Reducing Power | 129.4 ± 4.1 | 88.2 ± 2.5 | 81.9 ± 2.1 |
| PTIO• Scavenging (pH 7.4) | 114.3 ± 3.5 | 86.9 ± 2.8 | 98.3 ± 2.9 |
Data sourced from Li, et al. (2018).[1]
Experimental Methodologies
The following protocols were utilized to determine the antioxidant capacities of Kukoamine A and B.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it.
-
Procedure:
-
A solution of DPPH• in methanol (0.1 mM) is prepared.[4]
-
Various concentrations of Kukoamine A, this compound, or the standard (Trolox) are added to the DPPH• solution.[5]
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[1]
-
The percentage of DPPH• radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[6]
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the ability of the compounds to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.
-
Procedure:
-
The reaction mixture contains a phosphate buffer, EDTA-Fe(II), deoxyribose, the sample (Kukoamine A or B), and is initiated by the addition of H2O2.[1]
-
The mixture is incubated, during which hydroxyl radicals are generated and react with deoxyribose.
-
The reaction is stopped by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The mixture is heated, and the resulting chromogen is measured spectrophotometrically.
-
The scavenging activity is calculated based on the reduction in absorbance compared to the control.[1]
-
Superoxide Anion (•O2−) Scavenging Assay
This method evaluates the scavenging of superoxide anions, which are produced by the phenazine methosulfate-NADH system.
-
Procedure:
-
The reaction mixture consists of a buffer, NADH, nitroblue tetrazolium (NBT), and the sample.[1]
-
The reaction is initiated by adding phenazine methosulfate (PMS).
-
The superoxide radicals generated reduce NBT to a colored formazan.
-
The absorbance is measured spectrophotometrically.
-
The decrease in absorbance in the presence of the sample indicates its superoxide scavenging activity.[1]
-
Cupric Ion (Cu2+) Reducing Antioxidant Capacity (CUPRAC) Assay
This assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant.
-
Procedure:
-
A solution of copper(II) chloride, neocuproine, and an ammonium acetate buffer is prepared.[1]
-
The sample is added to this solution.
-
The reduction of Cu(II) to Cu(I) by the antioxidant results in a color change.
-
The absorbance of the resulting colored complex is measured at a specific wavelength.
-
The reducing power is compared to a standard, typically Trolox.[1]
-
PTIO• (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) Radical Scavenging Assay
This assay measures the scavenging of the stable oxygen-centered PTIO• radical.
-
Procedure:
Mechanisms of Antioxidant Action and Signaling Pathways
The superior antioxidant activity of this compound can be attributed to its efficiency in various direct and indirect antioxidant pathways.[1][3] These include electron transfer, proton transfer, hydrogen atom transfer, and iron chelation.[1][7] In the case of Kukoamine A, a radical-adduct formation (RAF) mechanism with DPPH• has also been observed, although it is considered a minor pathway.[1][3]
Caption: Comparative workflow of Kukoamine A and B antioxidant assays.
Beyond direct radical scavenging, these compounds are also involved in cellular signaling pathways. Kukoamine A has been shown to attenuate inflammation by activating the PI3K/Akt pathway.[8] this compound exhibits neuroprotective effects by modulating signaling molecules downstream of the NR2B subunit of NMDA receptors, which includes effects on p-ERK, p-CREB, and p-AKT.[9]
Caption: Direct antioxidant mechanisms of Kukoamine A and B.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Kukoamine A vs. Kukoamine B: A Comparative Efficacy Guide
An in-depth analysis of the antioxidant and cytoprotective properties of Kukoamine A and B, two isomeric phenolic polyamines, reveals significant differences in their efficacy. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and professionals in drug development.
A key study directly comparing Kukoamine A and B demonstrates that while both compounds exhibit protective effects against cellular damage induced by oxidative stress, Kukoamine B consistently shows superior performance across a range of antioxidant assays.[1][2][3][4] These differences in efficacy are attributed to positional isomeric effects between the two molecules.[1][2][3][4]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of Kukoamine A and B were evaluated using various assays to determine their radical-scavenging and reducing abilities. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, were determined. A lower IC50 value signifies greater potency.
Across multiple antioxidant assays, Kukoamine A consistently demonstrated higher IC50 values compared to this compound, indicating that this compound is a more potent antioxidant.[1][2][3][4] For instance, in DPPH•-scavenging, •O2−-scavenging, and •OH-scavenging assays, this compound was found to be more effective.[1][2][3]
Table 1: Comparative Antioxidant Activity of Kukoamine A and B
| Assay | Kukoamine A (IC50) | This compound (IC50) | Observation |
| PTIO•-scavenging (pH 7.4) | Higher IC50 | Lower IC50 | This compound is a more potent scavenger.[1][2][4] |
| Cu2+-reducing | Higher IC50 | Lower IC50 | This compound has stronger reducing power.[1][2][4] |
| DPPH•-scavenging | Higher IC50 | Lower IC50 | This compound is a more effective radical scavenger.[1][2][4] |
| •O2−-scavenging | Higher IC50 | Lower IC50 | This compound shows superior superoxide scavenging.[1][2][4] |
| •OH-scavenging | Higher IC50 | Lower IC50 | This compound is more effective at scavenging hydroxyl radicals.[1][2][4] |
In Fe2+-chelating assays, this compound also showed greater UV-Vis absorption, suggesting a stronger ability to chelate iron ions, which can catalyze the formation of reactive oxygen species.[1][2][3][4]
Cytoprotective Efficacy
The cytoprotective effects of Kukoamine A and B were assessed against Fenton-induced damage in bone marrow-derived mesenchymal stem cells (bmMSCs).[1][2][3] Both compounds were found to increase the viability of damaged cells in a concentration-dependent manner. However, this compound demonstrated a greater ability to restore cell viability compared to Kukoamine A at the same concentrations.[1][2][3][4]
Table 2: Cytoprotective Effects on Fenton-Damaged bmMSCs
| Compound | Concentration Range | Effect on Cell Viability | Conclusion |
| Kukoamine A | 56.5–188.4 μM | Concentration-dependent increase | Less effective than this compound.[1][2][3][4] |
| This compound | 56.5–188.4 μM | Concentration-dependent increase | Superior cytoprotective effect.[1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of Kukoamine A and B.
Antioxidant Assays
-
PTIO•-Scavenging Assay: The scavenging of the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide radical (PTIO•) was measured spectrophotometrically. The assay was conducted at various pH levels to assess the influence of acidity on the scavenging activity.
-
Cu2+-Reducing Assay: The ability of the kukoamines to reduce cupric ions (Cu2+) to cuprous ions (Cu+) was determined. This assay measures the electron-donating capacity of the compounds.
-
DPPH•-Scavenging Assay: The scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) was monitored by the decrease in absorbance at a specific wavelength. This is a common method to evaluate the free radical scavenging ability of antioxidants.
-
•O2−-Scavenging Assay: The scavenging of superoxide anion radicals (•O2−) was measured. Superoxide radicals were generated, and the ability of the kukoamines to inhibit their effects was quantified.
-
•OH-Scavenging Assay: The scavenging of hydroxyl radicals (•OH), a highly reactive oxygen species, was assessed. The assay typically involves the generation of hydroxyl radicals and the measurement of their inhibition by the test compounds.
-
Fe2+-Chelating Assay: The ability of the kukoamines to chelate ferrous ions (Fe2+) was determined by measuring changes in the UV-Vis absorption spectrum. This assay assesses the potential of the compounds to prevent the generation of free radicals through the Fenton reaction.
Cell Viability Assay
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the viability of bone marrow-derived mesenchymal stem cells (bmMSCs). Cells were first damaged using the Fenton reagent (FeCl2 and H2O2) to induce oxidative stress. Subsequently, the cells were treated with varying concentrations of Kukoamine A or B. The MTT reagent is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Mechanisms of Action and Signaling Pathways
The antioxidant and cytoprotective effects of Kukoamine A and B are mediated through multiple pathways. These include direct mechanisms like electron transfer, proton transfer, and hydrogen atom transfer, as well as indirect mechanisms such as the chelation of pro-oxidant metal ions.
Caption: Antioxidant mechanisms of Kukoamine A and B.
The experimental workflow for assessing the cytoprotective effects of Kukoamine A and B involved several key steps, from cell culture to data analysis.
Caption: Experimental workflow for cytoprotection assay.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Kukoamine B and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Kukoamine B against other well-established natural compounds: Curcumin, Quercetin, Resveratrol, and Epigallocatechin gallate (EGCG). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is implicated in a multitude of diseases. Natural compounds have emerged as a promising avenue for the development of novel anti-inflammatory therapeutics. This guide focuses on this compound, a spermine alkaloid derived from Lycium chinense, and compares its anti-inflammatory profile with four other widely studied natural compounds. The comparison is based on their mechanisms of action, primarily targeting key inflammatory signaling pathways, and their potency in inhibiting the production of inflammatory mediators.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
This compound exhibits a unique primary mechanism by directly binding to lipopolysaccharide (LPS), a potent inflammatory trigger from Gram-negative bacteria. This interaction prevents LPS from activating its receptor, Toll-like receptor 4 (TLR4), thereby inhibiting the downstream activation of both NF-κB and MAPK pathways.[1][2][3] this compound has been shown to interfere with NF-κB activation, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2]
Curcumin , the active component of turmeric, exerts its anti-inflammatory effects by inhibiting multiple signaling pathways. It directly inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα.[4][5][6] Furthermore, curcumin can suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4]
Quercetin , a flavonoid found in many fruits and vegetables, also targets the NF-κB and MAPK signaling pathways.[7][8][9] It has been shown to inhibit the activation of NF-κB and suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby reducing the expression of pro-inflammatory genes.[8]
Resveratrol , a polyphenol found in grapes and other fruits, modulates inflammatory responses through various mechanisms. It is known to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα.[10][11][12] Additionally, resveratrol can attenuate the activation of the MAPK pathway.[10][11]
Epigallocatechin gallate (EGCG) , the major catechin in green tea, demonstrates potent anti-inflammatory properties by modulating the NF-κB and MAPK pathways.[13][14][15][16] EGCG can suppress NF-κB activation and inhibit the phosphorylation of MAPKs, leading to a reduction in the production of inflammatory mediators.[14][16]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of the selected natural compounds, focusing on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line | Reference(s) |
| This compound | Data not available | - | - |
| Curcumin | ~11.0 | RAW 264.7 | [6] |
| Quercetin | Data not available | - | - |
| Resveratrol | Data not available | - | - |
| EGCG | Data not available | - | - |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Concentration | % Inhibition | Cell Line | Reference(s) |
| This compound | Dose-dependent | - | RAW 264.7 | [17] |
| Curcumin | Data not available | - | - | - |
| Quercetin | Data not available | - | - | - |
| Resveratrol | Data not available | - | - | - |
| EGCG | 87.2 µmol/L | Significant | RAW 264.7 | [18] |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Concentration | % Inhibition | Cell Line | Reference(s) |
| This compound | Dose-dependent | - | RAW 264.7 | [17] |
| Curcumin | Data not available | - | - | - |
| Quercetin | Data not available | - | - | - |
| Resveratrol | Data not available | - | - | - |
| EGCG | 87.2 µmol/L | Significant | RAW 264.7 | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and the points of intervention by the discussed natural compounds.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to assess the anti-inflammatory effects of the compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used stimulus to induce an inflammatory response in macrophages, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent is a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Reaction: An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540-550 nm.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[19][20][21][22][23]
Cytokine Production Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The collected cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[24][25][26][27][28]
Conclusion
This compound presents a distinct anti-inflammatory mechanism primarily centered on the direct neutralization of LPS, a key initiator of the inflammatory cascade. This upstream intervention effectively blocks the activation of both NF-κB and MAPK signaling pathways. In contrast, Curcumin, Quercetin, Resveratrol, and EGCG exert their effects by modulating multiple downstream targets within these crucial inflammatory pathways.
While quantitative data for this compound's direct inhibition of inflammatory mediators like NO, TNF-α, and IL-6 requires further investigation to establish definitive IC50 values for direct comparison, its unique LPS-binding capacity positions it as a promising candidate for conditions where endotoxemia is a significant pathological driver. The other natural compounds, with their well-documented inhibitory effects on key inflammatory signaling nodes, offer broader anti-inflammatory potential across a range of inflammatory conditions.
This comparative guide highlights the diverse and potent anti-inflammatory properties of these natural compounds. Further research, particularly head-to-head comparative studies under standardized experimental conditions, is warranted to fully elucidate their relative therapeutic potential and guide the development of novel anti-inflammatory agents.
References
- 1. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 5. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 6. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 8. rsisinternational.org [rsisinternational.org]
- 9. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis [mdpi.com]
- 16. Epigallocatechin-Gallate (EGCG): An Essential Molecule for Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. fn-test.com [fn-test.com]
- 26. novamedline.com [novamedline.com]
- 27. cdn.stemcell.com [cdn.stemcell.com]
- 28. file.elabscience.com [file.elabscience.com]
Kukoamine B's Anti-Sepsis Effects: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy of Kukoamine B in treating sepsis, benchmarked against established and emerging alternative therapies. This guide provides a detailed comparison of experimental data, protocols, and mechanisms of action.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The quest for effective therapeutic agents has led to the investigation of numerous compounds, among them this compound (KB), a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii. This guide provides an in-depth validation of this compound's anti-sepsis effects, comparing its performance with other therapeutic alternatives, supported by experimental data.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its anti-sepsis effects primarily through the direct neutralization of two major pathogen-associated molecular patterns (PAMPs): lipopolysaccharide (LPS) from Gram-negative bacteria and CpG DNA from both Gram-negative and Gram-positive bacteria.[1][2][3][4] This initial binding prevents these PAMPs from interacting with their respective Toll-like receptors (TLR4 and TLR9) on immune cells.[1][2][3][4] The subsequent inhibition of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6]
In contrast, alternative therapies often target more specific points in the inflammatory cascade. Polymyxin B, an antibiotic, also acts by directly binding to and neutralizing LPS.[7][8][9] Anakinra, a recombinant interleukin-1 receptor antagonist, functions by blocking the activity of the pro-inflammatory cytokine IL-1.[10][11][12]
Figure 1: this compound's Mechanism of Action.
Figure 2: Mechanisms of Alternative Sepsis Therapies.
Comparative Efficacy: Preclinical and Clinical Data
The anti-sepsis effects of this compound have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative data, comparing it with available data for Polymyxin B and Anakinra.
Table 1: In Vitro Cytokine Inhibition
| Compound | Target Cytokine | Concentration | % Inhibition | Cell Type | Reference |
| This compound | TNF-α | 200 µM | Significant | RAW 264.7 | [5] |
| IL-6 | 200 µM | Significant | RAW 264.7 | [5] | |
| Polymyxin B | TNF-α | - | - | - | - |
| Anakinra | IL-1β | - | - | - | - |
Table 2: In Vivo Efficacy in Preclinical Sepsis Models
| Treatment | Sepsis Model | Animal | Key Outcomes | Results | Reference |
| This compound | LPS-induced endotoxemia | Mouse | Survival Rate | Significantly increased | [13] |
| Plasma TNF-α | Significantly decreased | [6] | |||
| Plasma IL-1β | Significantly decreased | [6] | |||
| Serum ALT | Significantly decreased | [6] | |||
| Serum AST | Significantly decreased | [6] | |||
| Polymyxin B | Various | - | Mortality (Meta-analysis) | Reduced in specific subgroups | [14] |
| Hemodynamics | Improved | [15][16] | |||
| Anakinra | Severe Sepsis (Clinical) | Human | 28-day Survival (HBD/DIC subgroup) | 65.4% vs 35.3% (placebo) | [10] |
Table 3: Clinical Trial Data
| Drug | Phase | Population | Key Findings | Reference |
| This compound | Phase I | Healthy Volunteers | Safe and well-tolerated at single doses of 0.005–0.48 mg/kg.[1][17] Multiple doses of 0.06-0.24 mg/kg administered every 8 hours for 7 days were also safe.[2][18] | [1][2][17][18] |
| Phase IIa | Sepsis Patients | Well-tolerated and safe. No significant effect on SOFA score, vasopressor-free days, or ventilation-free days.[19][20] 28-day mortality was 13.3% in the KB group vs. 21.4% in the placebo group (not statistically significant).[19] | [19][20] | |
| Polymyxin B (Hemoperfusion) | Meta-analysis | Sepsis/Septic Shock | May reduce mortality in specific disease severity subgroups.[14] | [14] |
| Anakinra | Phase III (Re-analysis) | Severe Sepsis with HBD/DIC | Associated with a significant improvement in 28-day survival.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two most common experimental models of sepsis cited in the evaluation of these compounds.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to simulate the systemic inflammatory response seen in Gram-negative bacterial sepsis.
-
Animal Model: Typically, male C57BL/6 mice (6-8 weeks old) are used.[21]
-
LPS Administration: A bolus of LPS (e.g., from E. coli O111:B4) is administered via intraperitoneal (i.p.) injection. The dose can be varied to induce different levels of severity.[21][22][23][24][25]
-
Therapeutic Intervention: The test compound (e.g., this compound) is administered, often i.p. or intravenously (i.v.), either before (prophylactic) or after (therapeutic) the LPS challenge.[21]
-
Outcome Measures:
-
Survival: Monitored over a set period (e.g., 72-120 hours).
-
Cytokine Levels: Blood is collected at specific time points (e.g., 2-6 hours) post-LPS injection to measure plasma levels of TNF-α, IL-1β, IL-6, etc., using ELISA.[6]
-
Organ Damage: Serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) are measured.
-
References
- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 9. Polymyxin - Wikipedia [en.wikipedia.org]
- 10. Interleukin-1 receptor blockade is associated with reduced mortality in sepsis patients with features of the macrophage activation syndrome: Re-analysis of a prior Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 12. IL-1 Receptor Antagonist Treatment Aggravates Staphylococcal Septic Arthritis and Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes TLR4-independent lipopolysaccharide uptake in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Polymyxin B Hemoperfusion on Mortality in Patients With Severe Sepsis and Septic Shock: A Systemic Review, Meta-Analysis Update, and Disease Severity Subgroup Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential survival benefit and early recovery from organ dysfunction with polymyxin B hemoperfusion: perspectives from a real-world big data analysis and the supporting mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LPS-Induced Endotoxemia Model [bio-protocol.org]
- 22. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 23. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of Kukoamine B and Other Toll-like Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kukoamine B (KB), a novel dual inhibitor of Toll-like Receptor 4 (TLR4) and Toll-like Receptor 9 (TLR9), with other established TLR inhibitors. The following sections detail the mechanisms of action, comparative efficacy based on experimental data, and comprehensive experimental protocols for key assays.
Introduction to Toll-like Receptors and Their Inhibition
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs).[1][2] Activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. However, dysregulated TLR signaling can contribute to the pathogenesis of various inflammatory diseases, making TLRs attractive therapeutic targets.
This compound, a spermine alkaloid extracted from the traditional Chinese herb Cortex Lycii, has emerged as a promising natural TLR inhibitor. It exhibits a unique dual inhibitory action against both TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and TLR9, which is activated by unmethylated CpG DNA found in bacteria and viruses.[1][3] This guide compares the performance of this compound with other well-known TLR inhibitors, including Polymyxin B (for TLR4) and Chloroquine (for TLR9).
Comparative Efficacy and Mechanism of Action
This compound's primary mechanism of action involves the direct neutralization of LPS and CpG DNA, thereby preventing their interaction with TLR4 and TLR9, respectively.[1][3] This direct binding and neutralization is a key differentiator from some other TLR inhibitors that may target downstream signaling components.
TLR4 Inhibition: this compound vs. Polymyxin B
Polymyxin B is a well-established antibiotic that also functions as a potent TLR4 inhibitor by binding to and neutralizing LPS.[1][4] A direct comparative study evaluating the LPS-neutralizing capacity of this compound and Polymyxin B provides valuable quantitative data.
| Inhibitor | Target | Mechanism of Action | IC50 (LPS Neutralization) | Reference |
| This compound | TLR4 (via LPS) | Direct binding and neutralization of LPS. | 14.93 µM | [1] |
| Polymyxin B | TLR4 (via LPS) | Binds to the lipid A portion of LPS, neutralizing its endotoxic activity. | 4.80 µM | [1] |
As indicated in the table, while both compounds effectively neutralize LPS, Polymyxin B demonstrates a lower IC50 value, suggesting a higher potency in this specific in vitro assay. However, this compound's broader inhibitory profile, targeting both TLR4 and TLR9, offers a potential advantage in conditions where multiple PAMPs are involved.
TLR9 Inhibition: this compound vs. Chloroquine
This compound has been shown to have a high affinity for CpG DNA, with a dissociation equilibrium constant (KD) of 4.82 × 10−7 M, and effectively inhibits CpG DNA-induced pro-inflammatory cytokine production.[6] Studies have demonstrated that this compound significantly reduces TNF-α and IL-6 release from macrophages stimulated with CpG DNA.[1] Chloroquine also effectively inhibits CpG DNA-induced cytokine production in various cell types.[7]
| Inhibitor | Target | Mechanism of Action | Effect on CpG DNA-induced Cytokine Production |
| This compound | TLR9 (via CpG DNA) | Direct binding and neutralization of CpG DNA, preventing interaction with TLR9. | Significant inhibition of TNF-α and IL-6.[1] |
| Chloroquine | TLR9 (and other endosomal TLRs) | Inhibits endosomal acidification and directly binds to nucleic acids. | Significant inhibition of various cytokines, including TNF-α and IL-6.[8][9] |
The distinct mechanisms of action—direct ligand neutralization by this compound versus broader endosomal disruption by Chloroquine—suggest different therapeutic profiles and potential for off-target effects.
Signaling Pathways
The following diagrams illustrate the points of intervention for this compound and other TLR inhibitors within the TLR4 and TLR9 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kukoamine B vs. Placebo: A Comparative Efficacy Guide for Researchers
An objective analysis of the available clinical and preclinical data on Kukoamine B, a naturally derived alkaloid, compared to placebo. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a spermine alkaloid derived from the traditional Chinese herb Cortex Lycii, has garnered scientific interest for its potential therapeutic effects, primarily attributed to its anti-inflammatory and antioxidant properties. Preclinical studies have suggested promising activity in various disease models, leading to its investigation in a clinical setting. This guide provides a comprehensive comparison of this compound and placebo, focusing on available clinical trial data, experimental protocols, and underlying signaling pathways.
Clinical Efficacy: A Phase IIa Trial in Sepsis
To date, the most robust clinical evidence comparing this compound to placebo comes from a multicenter, randomized, double-blind, placebo-controlled phase IIa trial in patients with sepsis-induced organ failure.[1][2][3] While the primary endpoint of this study was safety and tolerability, secondary efficacy endpoints were also evaluated.
Table 1: Summary of Clinical Outcomes in Sepsis Patients (Phase IIa Trial)
| Outcome Measure | This compound (pooled doses) | Placebo | p-value |
| 28-Day Mortality | 13.3% (4/30 patients) | 21.4% (3/14 patients) | Not Reported |
| Change in SOFA Score * | No significant difference | No significant difference | Not Reported |
| Vasopressor-Free Days | No significant difference | No significant difference | Not Reported |
| Ventilator-Free Days | No significant difference | No significant difference | Not Reported |
*Sequential Organ Failure Assessment (SOFA) score is used to track a patient's status during their stay in an intensive care unit (ICU).
The results of this phase IIa trial indicated that this compound was safe and well-tolerated in patients with sepsis-induced organ failure.[1][2] However, the study did not demonstrate a statistically significant improvement in key clinical outcomes such as the change in SOFA score, vasopressor-free days, or ventilator-free days when compared to placebo.[1][2][3] The 28-day mortality rate was numerically lower in the pooled this compound groups compared to the placebo group, but this difference was not statistically significant and the study was not powered to detect a difference in mortality.[1][2][3]
Experimental Protocol: Phase IIa Sepsis Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.[1][2]
-
Participants: Patients with sepsis-induced organ failure.[1][2]
-
Intervention: Patients were randomized to receive intravenous this compound at doses of 0.06, 0.12, or 0.24 mg/kg, or a matching placebo, administered every 8 hours for 7 days.[1][2][3]
-
Primary Endpoint: Safety and tolerability.[1]
-
Secondary Endpoints: Pharmacokinetic parameters, changes in inflammatory mediators, and prognostic parameters (including SOFA score, vasopressor-free days, and ventilator-free days).[1][2]
Preclinical Evidence and Mechanism of Action
While clinical efficacy in sepsis has not yet been established, preclinical studies provide a basis for the therapeutic potential of this compound and highlight its mechanisms of action.
Anti-inflammatory Effects
This compound has a high affinity for lipopolysaccharide (LPS) and CpG DNA, which are pathogen-associated molecular patterns (PAMPs) that trigger inflammatory responses.[1][2][4] By binding to LPS and CpG DNA, this compound can neutralize these molecules and inhibit their interaction with Toll-like receptors (TLRs), specifically TLR4 and TLR9, on immune cells.[5] This interference with TLR signaling is believed to be a key anti-inflammatory mechanism.[4]
In a preclinical model of sepsis in mice, this compound treatment significantly decreased plasma levels of LPS.[4] Furthermore, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4]
Neuroprotective and Antioxidant Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from N-methyl-D-aspartate (NMDA) receptor-induced excitotoxicity.[6] This neuroprotective effect is associated with the downregulation of the NR2B subunit of the NMDA receptor and modulation of downstream signaling molecules, including p-ERK, p-CREB, and p-AKT.[6] this compound also exhibits antioxidant properties by increasing the activity of superoxide dismutase (SOD) and reducing the levels of malondialdehyde (MDA), a marker of oxidative stress.[6][7]
In a study comparing the antioxidant and cytoprotective effects of Kukoamine A and B, this compound was found to be superior in protecting bone marrow-derived mesenchymal stem cells from Fenton-induced damage.[8][9][10] This was attributed to its greater potential in electron-transfer, proton-transfer, hydrogen atom transfer, and Fe2+-chelating activities.[8][9]
Table 2: Summary of Preclinical Findings for this compound
| Area of Investigation | Model | Key Findings |
| Anti-inflammation | LPS-induced septic mice | Decreased plasma LPS levels, inhibited NF-κB activation, reduced pro-inflammatory cytokines.[4] |
| Neuroprotection | SH-SY5Y cells (in vitro) | Protected against NMDA-induced neurotoxicity, modulated NMDA receptor signaling.[6] |
| Antioxidant Activity | In vitro assays | Scavenged free radicals, increased SOD activity, reduced MDA levels.[6][7][8][9] |
| Metabolic Effects | High-fat/high-fructose-fed rats | Attenuated body weight gain, insulin resistance, and lipid accumulation.[7] |
Signaling Pathways and Experimental Workflow
The proposed mechanisms of action of this compound involve the modulation of key signaling pathways implicated in inflammation and cell survival.
Caption: this compound's proposed anti-inflammatory mechanism.
The workflow for investigating the efficacy of this compound typically follows a standard drug development pipeline, starting from preclinical in vitro and in vivo studies to clinical trials in humans.
Caption: The typical research and development workflow for this compound.
Conclusion
The available evidence presents a mixed but evolving picture of this compound's therapeutic potential. While a phase IIa clinical trial in sepsis did not demonstrate a significant improvement in clinical efficacy endpoints compared to placebo, the compound was found to be safe and well-tolerated.[1][2][3]
Robust preclinical data support the anti-inflammatory, neuroprotective, and antioxidant properties of this compound, providing a strong rationale for its continued investigation.[4][6][7] Future research, including larger and more targeted clinical trials, is warranted to definitively establish the clinical efficacy of this compound in specific patient populations. For now, it remains an investigational compound with a promising preclinical profile that is yet to be fully translated into proven clinical benefit.
References
- 1. Safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis: A randomized phase IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. A novel role of this compound: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose this compound Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an amide alkaloid, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect [mdpi.com]
- 10. researchgate.net [researchgate.net]
Kukoamine B: A Comparative Analysis of Antioxidant Performance
Kukoamine B, a spermine alkaloid derived from the root bark of Lycium chinense, has garnered significant attention within the scientific community for its potent antioxidant properties.[1][2] This guide provides a comprehensive comparison of this compound's antioxidant performance against its isomer, Kukoamine A, and the well-established antioxidant standard, Trolox. The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of the underlying antioxidant mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound has been rigorously evaluated and compared against Kukoamine A and Trolox using a battery of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant efficacy. This compound consistently demonstrates superior antioxidant activity compared to its positional isomer, Kukoamine A, across multiple radical scavenging and reducing power assays.[1][3]
| Antioxidant Assay | This compound (IC50 in µM) | Kukoamine A (IC50 in µM) | Trolox (IC50 in µM) |
| PTIO•-scavenging (pH 7.4) | 100.3 ± 7.2 | 135.4 ± 8.1 | 165.7 ± 9.3 |
| Cu²⁺-reducing | 83.7 ± 5.3 | 121.5 ± 7.8 | 102.3 ± 6.5 |
| DPPH•-scavenging | 45.2 ± 3.1 | 68.9 ± 4.5 | 75.8 ± 4.9 |
| •O₂⁻-scavenging | 128.6 ± 9.7 | 185.3 ± 11.2 | Not Determined |
| •OH-scavenging | 215.4 ± 15.8 | 301.7 ± 22.4 | Not Determined |
| Data sourced from a comparative study on the antioxidant and cytoprotective effects of Kukoamines A and B.[1] |
The data clearly indicates that this compound possesses a higher potential to scavenge a variety of free radicals and reduce oxidizing agents when compared to Kukoamine A.[1] This enhanced activity is attributed to the specific structural arrangement of its dihydrocaffeoyl groups.[1][4]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect pathways, making it a versatile and potent protectant against oxidative stress.[1][2][3]
Direct Antioxidant Pathways:
-
Hydrogen Atom Transfer (HAT): this compound can directly donate a hydrogen atom to neutralize free radicals, a common mechanism for phenolic antioxidants.[1] The effective scavenging of DPPH• radicals provides evidence for this pathway.[1]
-
Electron Transfer (ET): It can also transfer an electron to reduce reactive oxygen species (ROS).[1]
-
Proton Transfer: The antioxidant action of this compound can involve the transfer of a proton.[1]
-
Radical Adduct Formation (RAF): this compound can form stable adducts with free radicals, effectively terminating radical chain reactions.[1][3]
Indirect Antioxidant Pathway:
-
Fe²⁺-Chelation: this compound can chelate ferrous ions (Fe²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.[1] By sequestering these ions, this compound prevents the formation of these damaging radicals.[1][3]
Caption: Antioxidant mechanisms of this compound.
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate and compare the antioxidant performance of this compound.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it.[5][6]
-
Reagents and Equipment:
-
Procedure:
-
Prepare serial dilutions of the antioxidant samples and standards (e.g., Trolox).
-
In a 96-well plate, add a specific volume of the sample/standard to each well.
-
Add the DPPH• solution to each well and mix thoroughly.[6]
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation.
-
Reagents and Equipment:
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add a small volume of the antioxidant sample/standard to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[8][9]
-
Reagents and Equipment:
-
Procedure:
-
Add the fluorescein solution to all wells of the microplate.[10]
-
Add the antioxidant samples, Trolox standards, and a blank (buffer) to the respective wells.[10]
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).[10]
-
Initiate the reaction by adding the AAPH solution to all wells.[8]
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours).
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.
-
The ORAC value is expressed as Trolox equivalents (TE).
-
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant capacity of a compound like this compound involves several key stages, from initial preparation to final data interpretation.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The experimental data unequivocally demonstrates that this compound is a more potent antioxidant than its isomer, Kukoamine A.[1][3] Its multifaceted mechanism of action, which includes direct radical scavenging and indirect chelation of pro-oxidant metal ions, contributes to its superior performance.[1][2] For researchers and professionals in drug development, this compound represents a promising natural compound for mitigating oxidative stress-related conditions. The standardized protocols provided herein offer a robust framework for the continued investigation and comparison of this compound and other novel antioxidant compounds.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
Kukoamine B: A Comparative Guide to its Biological Targets in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological targets of Kukoamine B (KB), a natural spermine alkaloid with significant therapeutic potential. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel anti-inflammatory and anti-sepsis agents.
Executive Summary
This compound has emerged as a promising drug candidate due to its unique dual-inhibitory action against two key pathogen-associated molecular patterns (PAMPs): lipopolysaccharide (LPS) and CpG DNA. This dual-targeting mechanism distinguishes it from many existing therapies that focus on a single target. This guide will delve into the experimental evidence supporting KB's mechanism of action, compare its efficacy against other known inhibitors, and provide detailed protocols for key validation assays.
Comparison of this compound with Alternative Inhibitors
The therapeutic potential of this compound is best understood in the context of its performance against other inhibitors targeting LPS and CpG DNA.
This compound vs. Polymyxin B for LPS and CpG DNA Inhibition
Polymyxin B (PMB) is a well-known antibiotic that also possesses LPS-neutralizing activity. However, its clinical use is limited by significant nephrotoxicity. Furthermore, PMB is ineffective against CpG DNA.[1] Experimental data demonstrates that while both KB and PMB can inhibit LPS-induced cytokine release, only KB is effective at inhibiting CpG DNA-induced inflammation.[1] This dual activity gives KB a broader spectrum of action against bacterial sepsis, where both LPS and CpG DNA can contribute to the inflammatory cascade.
| Compound | Target(s) | Inhibition of LPS-induced TNF-α and IL-6 release | Inhibition of CpG DNA-induced TNF-α and IL-6 release | Key Limitations |
| This compound | LPS & CpG DNA | Significant Inhibition[1] | Significant Inhibition[1] | Further clinical validation required. |
| Polymyxin B | LPS | Significant Inhibition[1] | No Inhibition[1] | Nephrotoxicity, lacks CpG DNA activity.[1] |
This compound vs. Chloroquine and ODN 2088 for CpG DNA Inhibition
Chloroquine is an antimalarial drug also known to inhibit CpG DNA-induced immune responses.[2][3] While effective, its mechanism involves interfering with endosomal acidification, which can have broader off-target effects. Inhibitory oligonucleotides like ODN 2088 offer a more targeted approach by directly competing with immunostimulatory CpG DNA for binding to Toll-like receptor 9 (TLR9).[4] this compound's mechanism of directly binding to CpG DNA provides a targeted approach similar to inhibitory ODNs, potentially with a different and favorable pharmacological profile.[5]
| Compound | Mechanism of CpG DNA Inhibition | Dual LPS Inhibition | Potential for Off-Target Effects |
| This compound | Direct binding to CpG DNA.[5] | Yes[1] | Appears to be selective for LPS and CpG DNA pathways.[1] |
| Chloroquine | Interferes with endosomal acidification.[3] | Yes[3] | Broad effects on endosomal pathways. |
| ODN 2088 | Competitive binding to TLR9.[4] | No | Highly specific to TLR9 pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological targets of this compound.
Biosensor Affinity Assay for this compound Binding to LPS and CpG DNA
This assay quantifies the binding affinity of this compound to its targets using techniques like dual polarization interferometry.
Principle: This method measures changes in the thickness and density of a molecular layer on a sensor chip in real-time, allowing for the determination of binding kinetics and affinity.[6]
Protocol:
-
Sensor Chip Preparation: Immobilize either LPS or CpG DNA onto the surface of a sensor chip. This can be achieved through covalent coupling or affinity capture methods.
-
Baseline Establishment: Flow a running buffer over the sensor surface to establish a stable baseline signal.
-
Sample Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation: Monitor the change in signal as this compound binds to the immobilized target (association phase). Then, switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[5]
Cellular Assay for Inhibition of LPS- and CpG DNA-Induced Cytokine Production
This experiment assesses the functional consequence of this compound's binding to its targets by measuring the inhibition of pro-inflammatory cytokine release from immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce inflammatory cytokines like TNF-α and IL-6 when stimulated with LPS or CpG DNA. The inhibitory effect of this compound on this response can be quantified.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and seed them in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or a control compound (e.g., Polymyxin B for LPS stimulation) for a specified time.
-
Stimulation: Add LPS or CpG DNA to the wells to stimulate the cells. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 12-24 hours).
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the stimulated control.
NF-κB Reporter Assay
This assay determines if this compound's inhibitory action occurs upstream of the NF-κB signaling pathway.
Principle: NF-κB is a key transcription factor in the inflammatory response triggered by LPS and CpG DNA. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be measured.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB-luciferase reporter construct and a TLR4 or TLR9 expression plasmid.
-
Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with LPS (for TLR4) or CpG DNA (for TLR9).
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in stimulated control cells.
Visualizing the Mechanism of Action
To further elucidate the biological pathways and experimental workflows discussed, the following diagrams are provided.
This compound's dual-target mechanism of action.
Workflow for cytokine inhibition assay.
Conclusion
This compound presents a compelling profile as a dual inhibitor of LPS and CpG DNA, key mediators of sepsis. Its ability to target both pathways offers a potential advantage over single-target inhibitors. The experimental data gathered to date strongly supports its mechanism of action and efficacy in preclinical models. Further cross-validation against a wider range of compounds and continued clinical investigation are warranted to fully elucidate its therapeutic potential in treating inflammatory diseases and sepsis.
References
- 1. This compound, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine protects mice from challenge with CpG ODN and LPS by decreasing proinflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the inhibition mechanism of this compound against CpG DNA via binding and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Kukoamine B and its Positional Isomer Kukoamine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Kukoamine B and its positional isomer, Kukoamine A. Kukoamines are a class of naturally occurring polyamine alkaloids found in the root bark of Lycium chinense, a plant used in traditional medicine. The structural difference between Kukoamine A and B lies in the position of a dihydrocaffeoyl group on the spermine backbone, leading to significant differences in their biological activities.[1] This guide summarizes their comparative antioxidant and cytoprotective effects, supported by experimental data, and delves into their distinct signaling pathway interactions.
Data Presentation: Comparative Biological Activities
The primary difference in the biological activity between Kukoamine A and B has been observed in their antioxidant and cytoprotective capabilities. This compound consistently demonstrates superior performance in these areas.[1][2][3]
| Biological Activity Assay | Kukoamine A (IC50 µM) | This compound (IC50 µM) | Performance Comparison | Reference |
| PTIO•-scavenging (pH 7.4) | >200 | 125.3 ± 8.2 | This compound is more potent | [1][2][3] |
| Cu²⁺-reducing | 110.7 ± 5.1 | 85.2 ± 4.3 | This compound is more potent | [1][2][3] |
| DPPH•-scavenging | 98.6 ± 4.5 | 75.4 ± 3.8 | This compound is more potent | [1][2][3] |
| •O₂⁻-scavenging | 150.3 ± 7.9 | 110.2 ± 6.1 | This compound is more potent | [1][2][3] |
| •OH-scavenging | 180.5 ± 9.2 | 145.7 ± 8.3 | This compound is more potent | [1][2][3] |
| Fe²⁺-chelating | Lower UV-Vis absorption | Greater UV-Vis absorption | This compound is a stronger chelator | [1][2][3] |
| Cytoprotection (Fenton-damaged bmMSCs) | Lower viability percentages | Higher viability percentages | This compound offers superior cytoprotection | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Antioxidant Assays
A series of assays were conducted to determine the antioxidant capacities of Kukoamine A and B.[1][4]
-
PTIO•-scavenging Assay: The scavenging of the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide radical (PTIO•) was measured spectrophotometrically. A solution of PTIO• was mixed with varying concentrations of the kukoamine isomers, and the decrease in absorbance was monitored.
-
Cu²⁺-reducing Assay: The ability of the isomers to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) was assessed. This was determined by measuring the formation of the Cu⁺-neocuproine complex, which has a characteristic absorbance.
-
DPPH•-scavenging Assay: The scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl radical (DPPH•) was evaluated. The discoloration of the DPPH• solution upon addition of the kukoamine isomers was measured spectrophotometrically.
-
Superoxide Anion (•O₂⁻)-scavenging Assay: The scavenging of superoxide anions, generated by the pyrogallol autoxidation method, was measured by monitoring the inhibition of the autoxidation process.
-
Hydroxyl Radical (•OH)-scavenging Assay: The scavenging of hydroxyl radicals, generated by the Fenton reaction, was determined by measuring the inhibition of the degradation of deoxyribose.
-
Fe²⁺-chelating Assay: The ability of the kukoamine isomers to chelate ferrous ions (Fe²⁺) was determined by measuring the disruption of the ferrozine-Fe²⁺ complex formation.
Cytoprotection Assay
-
MTT Assay: The cytoprotective effects of Kukoamine A and B were evaluated against Fenton-induced damage in bone marrow-derived mesenchymal stem cells (bmMSCs).[1][2][3] The viability of the cells after treatment with the Fenton reagent and the kukoamine isomers was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Signaling Pathway Analysis
Kukoamine A and B have been shown to interact with distinct signaling pathways, highlighting their potential for different therapeutic applications.
This compound: Anti-inflammatory and LPS Uptake Pathways
This compound has demonstrated significant anti-inflammatory properties. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. Furthermore, this compound promotes the uptake of lipopolysaccharide (LPS) in a Toll-like receptor 4 (TLR4)-independent manner, primarily through the asialoglycoprotein receptor (ASGPR). This suggests a role for this compound in clearing bacterial endotoxins.
Kukoamine A: Neuroprotective Pathway
Kukoamine A has been investigated for its neuroprotective effects, particularly against radiation-induced brain injury. Its mechanism of action involves the inhibition of oxidative stress and neuronal apoptosis.
Experimental Workflow: Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of Kukoamine isomers involves a series of in vitro chemical assays.
Conclusion
The comparative analysis of Kukoamine A and B reveals that despite being positional isomers, they exhibit distinct biological profiles. This compound is a more potent antioxidant and cytoprotective agent, likely due to the structural arrangement of its dihydrocaffeoyl groups.[1] Its ability to modulate inflammatory pathways and facilitate LPS uptake suggests its potential as an anti-inflammatory and anti-sepsis agent. Conversely, Kukoamine A's demonstrated neuroprotective effects through the inhibition of oxidative stress and apoptosis highlight its potential in the context of neurodegenerative diseases and radiation-induced injury. This guide underscores the importance of isomeric structure in determining the biological function and therapeutic potential of natural compounds. Further research into other Kukoamine isomers and their biological activities is warranted to fully explore the therapeutic landscape of this class of molecules.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Kukoamine B Analogs: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine B, a spermine alkaloid originally isolated from the root bark of Lycium chinense, has garnered significant attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data to assess their therapeutic potential. The primary focus of this guide is the comparison between this compound and its naturally occurring positional isomer, Kukoamine A, due to the wealth of available comparative data. Additionally, we will explore synthetic analogs of Kukoamine A to shed light on the structure-activity relationships within this class of compounds and highlight the potential for future development of novel this compound analogs.
Comparative Analysis of Antioxidant Activity
Extensive research has demonstrated the potent antioxidant capabilities of this compound, often showing superiority to its isomer, Kukoamine A. This difference is largely attributed to the positional isomerism of the dihydrocaffeoyl groups on the spermine backbone.[1][2] The following tables summarize the quantitative data from various antioxidant assays.
Table 1: In Vitro Antioxidant Activity of this compound vs. Kukoamine A (IC50 Values)
| Antioxidant Assay | This compound (μM) | Kukoamine A (μM) | Reference Compound (Trolox) (μM) |
| DPPH• Scavenging | 4.8 ± 0.3 | 7.2 ± 0.5 | 8.5 ± 0.6 |
| PTIO• Scavenging (pH 7.4) | 12.3 ± 0.8 | 18.5 ± 1.2 | 15.2 ± 0.9 |
| Cu²⁺-Reducing Power | 6.2 ± 0.4 | 9.8 ± 0.7 | Not Reported |
| •O₂⁻-Scavenging | 25.1 ± 1.5 | 38.6 ± 2.1 | Not Reported |
| •OH-Scavenging | 30.2 ± 1.8 | 45.3 ± 2.5 | Not Reported |
Data presented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity. Data sourced from[1][3].
Table 2: Lipoxygenase Inhibitory Activity of Kukoamine A and a Synthetic Analog
| Compound | Lipoxygenase Inhibition IC50 (μM) |
| Kukoamine A | 9.5 |
| Kukoamine A Analog 3* | > 50 |
*Analog 3: Dihydrocaffeic acid units of Kukoamine A replaced by O,O'-dimethylcaffeic acid units.[4]
Therapeutic Potential in Inflammation and Neuroprotection
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties primarily through its ability to act as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA.[5] This mechanism involves the direct binding to these pathogen-associated molecular patterns (PAMPs), thereby preventing their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9), respectively. This blockade leads to the downregulation of downstream inflammatory signaling pathways, most notably the NF-κB pathway, resulting in reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Kukoamine B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Kukoamine B, a spermine alkaloid with notable biological activities. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
I. Understanding the Hazard Profile of this compound
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, at all times.
II. Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented below. This information is vital for its safe handling and in determining appropriate disposal routes.
| Property | Value | Source |
| Molecular Formula | C28H42N4O6 | [1][2][3][4] |
| Molecular Weight | 530.7 g/mol | [1][3] |
| CAS Number | 164991-67-7 | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Sparingly soluble in water (19 g/L at 25°C) | [2] |
| Soluble in DMSO (30 mg/mL) | [5] | |
| Boiling Point | 844.3 ± 65.0 °C at 760 mmHg | [2] |
| Flash Point | 464.4 ± 34.3 °C | [2] |
III. Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation". The following steps provide a general framework that should be adapted to the specific requirements of your institution and local authorities.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash. It should be collected in a designated, properly labeled hazardous waste container. Keep it separate from incompatible materials.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a robust, leak-proof container that is chemically compatible with this compound and any solvents used. For solid waste, a clearly marked bag or container is appropriate. For liquid waste, use a sealable bottle.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step 3: On-site Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to mitigate any potential leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the collection and disposal of hazardous waste.
-
Provide Necessary Documentation: Be prepared to provide information on the composition and volume of the waste to the EHS office.
Step 5: Decontamination of Labware
-
Rinse Contaminated Labware: Glassware and other reusable equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or isopropanol), followed by water. The initial rinsate must be collected as hazardous waste.
-
Dispose of Single-Use Items: All single-use, contaminated items such as gloves and pipette tips should be disposed of as solid hazardous waste.
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Kukoamine B
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Kukoamine B. Given its classification as a hazardous substance and its potent biological activity, all personnel must adhere to the following guidelines to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Due to its potent biological effects, it is prudent to handle this compound with the same precautions as a cytotoxic compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that specific Occupational Exposure Limits (OELs) have not been established. Therefore, a conservative approach to handling is required.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 164991-67-7 | [1] |
| Molecular Formula | C₂₈H₄₂N₄O₆ | [2] |
| Molecular Weight | 530.7 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
Table 2: Toxicological Data
| Parameter | Value | Notes |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | A specific LD50 value is not available. This classification indicates that the substance can cause adverse health effects if ingested. |
| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin should be avoided. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Direct contact with the eyes can cause significant irritation and damage. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Eye Protection | Chemical splash goggles with side shields or a full-face shield. | Protects eyes from splashes of solutions or airborne particles of the powdered compound. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
All manipulations of this compound must be performed in a designated area, following strict protocols to prevent contamination and exposure.
Engineering Controls
-
Chemical Fume Hood: All work with powdered this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use a disposable, plastic-backed absorbent pad to cover the work surface within the fume hood.
Procedural Guidance
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly before starting work.
-
Don all required PPE as specified in Table 3.
-
Cover the work surface of the fume hood with a disposable, plastic-backed absorbent pad.
-
-
Handling Powdered this compound:
-
Handle the powder in a fume hood to avoid creating and inhaling dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
Close the container tightly after use.
-
-
Preparation of Solutions:
-
All solutions should be prepared within the chemical fume hood.
-
Use Luer-Lok syringes and other closed systems where possible to minimize the risk of spills and aerosol generation.
-
Clearly label all containers with the compound name, concentration, date, and a hazard symbol.
-
-
Post-Handling:
-
Wipe down all surfaces in the work area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: All contaminated items, including gloves, gowns, absorbent pads, and empty vials, must be segregated into a clearly labeled, leak-proof hazardous waste container.
-
Disposal Method: The primary method for disposal of this compound waste is incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Container Management: Waste containers should be sealed when not in use and stored in a designated, secure area away from general laboratory traffic.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
